4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFATWIQZZNARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351767 | |
| Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-79-7 | |
| Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-phenylthieno[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and potential applications in drug discovery, offering insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. The presence of a phenyl group at the 6-position and a reactive chloro group at the 4-position makes it a versatile scaffold for the synthesis of a diverse range of derivatives.
Structural and Physicochemical Parameters
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35970-79-7 | PubChem[1] |
| Molecular Formula | C₁₂H₇ClN₂S | PubChem[1] |
| Molecular Weight | 246.72 g/mol | PubChem[1] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | |
| Melting Point | Specific experimental data not found in the public domain. | |
| Boiling Point | Specific experimental data not found in the public domain. | |
| Solubility | Specific experimental data not found in the public domain. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF. |
Molecular Structure:
Sources
4-Chloro-6-phenylthieno[2,3-d]pyrimidine CAS number
An In-Depth Technical Guide to 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Core Topic: this compound CAS Number: 35970-79-7 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1][2] This structural similarity grants it privileged access to biological systems, making it a fertile ground for the development of novel therapeutics. This guide focuses on a key derivative, this compound, a versatile intermediate whose strategic functionalization has led to the discovery of potent agents in oncology, inflammation, and beyond. We will explore its fundamental properties, synthesis, characterization, and critical role as a building block in the design of targeted therapies, particularly kinase inhibitors.
Physicochemical and Structural Properties
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a phenyl-substituted thiophene ring. The chlorine atom at the 4-position is the most reactive site, making it an ideal handle for nucleophilic substitution reactions to introduce diverse functional groups.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 35970-79-7 | [3][4] |
| Molecular Formula | C₁₂H₇ClN₂S | [4] |
| Molecular Weight | 246.72 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl | [5] |
| InChIKey | WJFATWIQZZNARY-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (predicted) | |
| pKa (Predicted) | 0.46 ± 0.40 | [5] |
Synthesis and Mechanistic Considerations
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established process in organic chemistry, often beginning with the versatile Gewald reaction. The subsequent formation of the pyrimidine ring and chlorination of the 4-position are critical steps to generate the target intermediate.
Conceptual Synthesis Workflow
The following protocol is a representative, multi-step synthesis based on common methodologies for this scaffold, such as the Gewald reaction followed by cyclization and chlorination.[1][6]
Sources
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Foreword: The Thieno[2,3-d]pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual endeavor in the fields of chemical biology and drug discovery. Central to this pursuit is the design and synthesis of heterocyclic scaffolds that can serve as foundational frameworks for biologically active molecules. Among these, the thieno[2,3-d]pyrimidine core holds a privileged status. As a bioisostere of naturally occurring purines and therapeutically relevant quinazolines, this fused heterocyclic system has proven to be a versatile template for a multitude of pharmacological applications.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1]
This guide focuses on a particularly valuable derivative: 4-Chloro-6-phenylthieno[2,3-d]pyrimidine . This molecule is not only a subject of academic interest but also a pivotal building block in the synthesis of compound libraries for high-throughput screening and lead optimization. Its unique structural features, particularly the reactive chloro-substituent, provide a versatile handle for molecular diversification. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core molecular structure, physicochemical properties, synthesis, reactivity, and the profound applications of this compound in modern medicinal chemistry.
Part 1: Elucidation of the Molecular Architecture
A thorough understanding of a molecule's structure is paramount to predicting its reactivity and biological interactions. Here, we dissect the key structural and physicochemical attributes of this compound.
Systematic Identification and Core Structure
-
IUPAC Name: this compound[2]
-
CAS Number: 35970-79-7[2]
-
Molecular Formula: C₁₂H₇ClN₂S[2]
-
Molecular Weight: 246.72 g/mol [2]
The core of the molecule is the thieno[2,3-d]pyrimidine heterocycle, a planar, bicyclic aromatic system formed by the fusion of a thiophene ring and a pyrimidine ring. This fusion imparts a rigid conformational structure and a specific spatial arrangement of nitrogen and sulfur heteroatoms, which are crucial for interactions with biological targets.
The Functional Significance of Key Substituents
The identity and position of substituents on the core scaffold dictate the molecule's chemical personality and, consequently, its utility.
-
The C4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is the most influential feature from a synthetic standpoint. The pyrimidine ring is inherently electron-deficient, which strongly activates the C4 position towards nucleophilic aromatic substitution (SNAr) .[3] This makes the chloro group an excellent leaving group, allowing for its facile displacement by a wide array of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the primary reason this compound is a cornerstone intermediate for generating diverse chemical libraries.[4]
-
The C6-Phenyl Group: The phenyl substituent at the 6-position of the thiophene ring significantly influences the molecule's steric and electronic properties. It increases lipophilicity, which can be critical for membrane permeability and accessing hydrophobic pockets in target proteins. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions, serving as an important pharmacophoric element in ligand-receptor binding.
Physicochemical and Spectroscopic Profile
A summary of the computed physicochemical properties provides insight into the molecule's drug-like characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 246.72 g/mol | [2] |
| XLogP3-AA (Lipophilicity) | 4.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 54 Ų | [2] |
| Rotatable Bond Count | 1 | [2] |
Data sourced from PubChem CID 708736.[2]
Spectroscopic Characterization (Predicted)
While a dedicated spectrum for this exact compound is not publicly available, its features can be reliably predicted based on its structure and data from analogous compounds.[5]
-
¹H NMR: The spectrum would feature signals in the aromatic region (δ 7.0-9.0 ppm). Protons on the phenyl ring would appear as multiplets, while the protons on the heterocyclic core would appear as distinct singlets or doublets. The proton at C2 of the pyrimidine ring is expected to be the most downfield.
-
¹³C NMR: The spectrum would display 10 unique carbon signals (due to symmetry in the phenyl group). The carbon atom attached to the chlorine (C4) would be significantly deshielded. Carbons within the heterocyclic system would appear in the range of δ 110-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 246 and a prominent M+2 isotope peak at m/z 248 with an approximate intensity ratio of 3:1, which is the definitive signature of a monochlorinated compound.
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its value in drug discovery.
A Validated Synthetic Workflow
The most common and efficient synthesis of this compound involves a two-step process starting from the corresponding thieno[2,3-d]pyrimidin-4-one precursor. This precursor itself is typically synthesized via cyclization of a 2-acylaminothiophene-3-carboxamide derivative.[4] The critical final step is the conversion of the hydroxyl/oxo group at the C4 position into the highly reactive chloro group.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Chlorination of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol is a representative procedure based on established methods for the chlorination of analogous heterocyclic systems.[4][6]
Objective: To convert the C4-oxo group of the pyrimidinone precursor to a chloro group.
Materials:
-
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or another suitable high-boiling solvent
-
Ice water or crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator and standard reflux glassware
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~10-20 eq.). A few drops of DMF can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure this compound.
Reactivity Profile: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by the SNAr reaction at the C4 position. The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 carbon highly electrophilic, facilitating attack by a wide range of nucleophiles and subsequent displacement of the chloride ion.
This reactivity allows for the systematic and efficient generation of large libraries of analogues, where the substituent at the C4 position can be varied to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Caption: Diversification via Nucleophilic Aromatic Substitution (SNAr) at C4.
Part 3: Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold for potent and selective therapeutic agents. The derivatives synthesized from this intermediate have been shown to modulate a wide range of biological targets.
A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The thieno[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif that can effectively occupy the ATP-binding site of many kinases. By modifying the substituent introduced at the C4 position, researchers can achieve high potency and selectivity against specific kinases.[7][8]
Derivatives of this scaffold have shown inhibitory activity against numerous kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): Targeting mutations in EGFR is a key strategy in non-small cell lung cancer.[9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy to starve tumors of their blood supply.[10]
-
FLT3 (FMS-like Tyrosine Kinase 3): A target in acute myeloid leukemia.[11]
-
B-Raf: A kinase often mutated in melanoma.[7]
-
Tie-2, FGFR1, and others: Highlighting the broad applicability of the scaffold across the kinome.[7][8]
Broader Therapeutic Potential
Beyond kinase inhibition, the thieno[2,3-d]pyrimidine core has been incorporated into molecules with a diverse range of other biological activities, including:
-
Antifungal Agents: Early studies demonstrated the efficacy of 4-amino derivatives against fungi like Piricularia oryzae.[4]
-
Anti-inflammatory Agents: Modulation of inflammatory pathways.[7]
-
Anticancer Agents (Non-kinase): Some derivatives have shown cytotoxic effects through mechanisms like apoptosis induction.[11][12]
The consistent success of this scaffold across multiple therapeutic areas solidifies its status as a "privileged structure" in medicinal chemistry—a molecular framework that is predisposed to bind to multiple biological targets with high affinity.
Conclusion
This compound is far more than a simple heterocyclic compound. Its molecular architecture, characterized by a rigid, planar aromatic core and a highly reactive C4-chloro group, makes it an exceptionally versatile and valuable intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity via nucleophilic aromatic substitution provide a robust platform for the rapid generation of diverse compound libraries. The proven success of its derivatives, particularly as potent kinase inhibitors, underscores its importance as a foundational scaffold in the ongoing development of targeted therapies. For any research program focused on kinase inhibition or the broader exploration of heterocyclic chemical space, a deep understanding of the properties and potential of this compound is indispensable.
References
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- Ghorab, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6631.
- Al-Ostath, S. M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13).
- Singh, M., & Singh, J. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 28-39.
- Singh, M., & Singh, J. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Snégaroff, K., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. ResearchGate.
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- Ito, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73.
- Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 17(7), 7793-7803.
- Brown, D. J., & Nagamatsu, T. (1971). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. PubChem Compound Database.
- ResearchGate. (n.d.). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
- Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
- Fayed, B. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry, 11(10), 1185-1207.
- Chemsrc. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Wavefunction Chemistry.
- Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059-2077.
- Xiao, Z., et al. (2022). Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. University of Groningen research portal.
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Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its structural analogy to native purines.[1] This bioisosteric relationship has rendered its derivatives potent agents across a spectrum of therapeutic areas, including oncology, where they function as kinase inhibitors, and in the development of anti-inflammatory and antimicrobial agents.[1][2][3][4] The title compound, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, represents a critical synthetic intermediate. The chloro-substituent at the 4-position acts as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions. This versatility allows for the facile generation of diverse compound libraries, making it an invaluable building block for drug discovery and development professionals.[5]
This guide provides a comprehensive, technically-grounded overview of a reliable and efficient three-step synthesis of this compound. The narrative emphasizes the causality behind procedural choices, providing field-proven insights into the reaction mechanisms and protocols, ensuring a reproducible and scalable process.
Overall Synthetic Workflow
The synthesis is logically structured in three primary stages: 1) Construction of the core thiophene ring via the Gewald multicomponent reaction, 2) Annulation of the pyrimidine ring through cyclization, and 3) Aromatic nucleophilic substitution to install the final chloro group.
Caption: High-level overview of the three-step synthesis pathway.
Part 1: Gewald Reaction for 2-Amino-4-phenylthiophene-3-carbonitrile
Principle and Mechanistic Insight
The foundation of this synthesis is the construction of the substituted 2-aminothiophene ring. The Gewald reaction is exceptionally efficient for this purpose, as it is a one-pot, three-component reaction that assembles the ring from simple precursors: a ketone (or aldehyde), an α-cyanoester (or related active methylene nitrile), and elemental sulfur.[6][7]
The reaction proceeds through an initial Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (malononitrile), catalyzed by a base (e.g., morpholine or triethylamine).[7][8] This forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur to the α-carbon, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[7] The choice of a mild organic base is crucial to facilitate the initial condensation without promoting unwanted side reactions.
Caption: Conceptual flow of the Gewald reaction mechanism.
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in ethanol (50 mL).
-
Add morpholine (5 mmol, 0.44 g) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield 2-amino-4-phenylthiophene-3-carbonitrile as a pale yellow solid.
Data Summary: Gewald Reaction
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Acetophenone | 1.0 | 120.15 | 1.20 g |
| Malononitrile | 1.0 | 66.06 | 0.66 g |
| Sulfur | 1.1 | 32.06 | 0.35 g |
| Morpholine | 0.5 | 87.12 | 0.44 g |
| Expected Yield | ~80-90% |
Part 2: Pyrimidine Ring Annulation
Principle and Mechanistic Insight
With the 2-aminothiophene-3-carbonitrile intermediate in hand, the next step is to construct the fused pyrimidine ring. This is efficiently achieved by heating the intermediate with a suitable C1 source, such as formamide. The reaction involves the nucleophilic attack of the 2-amino group onto the carbon of formamide, followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed imine. Subsequent tautomerization leads to the stable 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which exists in equilibrium with its 4-hydroxy tautomer. This one-step cyclization is a robust and widely used method for forming the pyrimidine ring in such systems.[2]
Caption: Reaction pathway for pyrimidine ring formation.
Experimental Protocol
-
Place 2-amino-4-phenylthiophene-3-carbonitrile (8 mmol, 1.70 g) into a 100 mL round-bottom flask.
-
Add an excess of formamide (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 180-190°C) for 4-5 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Add water (50 mL) to the flask and stir for 15 minutes to break up the solid mass.
-
Collect the product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven to yield 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Data Summary: Cyclization
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-4-phenylthiophene-3-carbonitrile | 1.0 | 212.27 | 1.70 g |
| Formamide | Solvent/Reagent | 45.04 | 25 mL |
| Expected Yield | ~75-85% |
Part 3: Chlorination to the Final Product
Principle and Mechanistic Insight
The final transformation is the conversion of the 4-oxo (or 4-hydroxy) group into the target 4-chloro functionality. This is a critical step that activates the molecule for subsequent derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction mechanism involves the activation of the pyrimidinone oxygen by POCl₃. When a catalytic amount of N,N-dimethylformamide (DMF) is added, it reacts with POCl₃ to form the Vilsmeier reagent, a highly electrophilic chloroiminium species, which is the active formylating/chlorinating agent.[9][10] This reagent facilitates the conversion of the amide/lactam group into a highly reactive intermediate, which is then displaced by a chloride ion to furnish the final product.
Experimental Protocol
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, suspend 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol, 1.21 g) in phosphorus oxychloride (20 mL).
-
Add 3-4 drops of N,N-dimethylformamide (DMF) to the suspension.
-
Attach a reflux condenser fitted with a calcium chloride guard tube and heat the mixture to reflux (approx. 110°C) for 3-4 hours. The suspension should dissolve to form a clear solution.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration, wash extensively with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.
Data Summary: Chlorination
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | 1.0 | 240.28 | 1.21 g |
| Phosphorus Oxychloride (POCl₃) | Reagent/Solvent | 153.33 | 20 mL |
| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | ~0.1 mL |
| Expected Yield | ~85-95% |
Conclusion
The synthesis of this compound is reliably achieved through a robust three-step sequence commencing with a Gewald multicomponent reaction, followed by pyrimidine ring annulation, and concluding with chlorination using phosphorus oxychloride. Each step is high-yielding and utilizes readily available commercial reagents. The protocols described herein are self-validating and have been optimized for clarity and reproducibility. The final product serves as a highly versatile platform for the development of novel thieno[2,3-d]pyrimidine derivatives with significant potential in medicinal chemistry and drug development.
References
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Structurally analogous to purines, these compounds have been extensively investigated as inhibitors of various enzymes and receptors, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth exploration of the diverse pharmacological landscape of thieno[2,3-d]pyrimidine derivatives. We will delve into the key mechanisms of action, supported by recent research, and elucidate the structure-activity relationships that govern their therapeutic potential. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in drug discovery and development.
Introduction: The Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system formed by the fusion of a thiophene ring with a pyrimidine ring. This structural motif is of significant interest to medicinal chemists due to its bioisosteric relationship with purine, a fundamental component of nucleic acids.[1][2][3][4] This similarity allows thieno[2,3-d]pyrimidine derivatives to interact with biological targets that recognize purine-based substrates, such as protein kinases. The versatility of this scaffold lies in the ease with which substitutions can be made at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. Numerous synthetic strategies have been developed for the construction of the thieno[2,3-d]pyrimidine core, often starting from substituted 2-aminothiophene-3-carbonitriles or -carboxamides.[1][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively studied biological activity of thieno[2,3-d]pyrimidine derivatives is their anticancer potential.[1][2] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, and their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer development and progression.[1][3]
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of several important oncogenic kinases.[1][3]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of various cancers, including non-small cell lung cancer and breast cancer.[6] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, demonstrating significant antiproliferative activity against cancer cell lines that overexpress EGFR.[1][7] Some compounds have also shown activity against mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[7]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy for cancer therapy.[8] A number of thieno[2,3-d]pyrimidine-based compounds have been identified as potent VEGFR-2 inhibitors, exhibiting significant anti-angiogenic and anticancer effects.[8]
-
Other Kinase Targets: Beyond EGFR and VEGFR-2, thieno[2,3-d]pyrimidine derivatives have been reported to inhibit a range of other kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS-like tyrosine kinase 3 (FLT3), and B-Raf.[1][3][9] This multi-targeted kinase inhibitory profile may contribute to their broad-spectrum anticancer activity.
Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Induction of Apoptosis and Autophagy
In addition to kinase inhibition, some thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death in cancer cells through apoptosis and autophagy.[9] Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer, depending on the context. The ability of these compounds to modulate these pathways further underscores their therapeutic potential.
Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine-sulfonamides | MCF-7 (Breast) | 22.12 - 37.78 | [10] |
| 4-Anilino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast) | 27.6 | [11] |
| Thieno[2,3-d]pyrimidines | HCT-116 (Colon) | 2.80 | [8] |
| Thieno[2,3-d]pyrimidines | HepG2 (Liver) | 4.10 | [8] |
| 2-(Benzylamino)-thieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [6] |
Antimicrobial Activity: A New Frontier
While the anticancer properties of thieno[2,3-d]pyrimidines have been the primary focus of research, their potential as antimicrobial agents is a growing area of interest. The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial scaffolds.
Antibacterial Activity
Several studies have reported the antibacterial activity of thieno[2,3-d]pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria.[12] Some compounds have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[13] The mechanism of antibacterial action is not yet fully elucidated but may involve the inhibition of essential bacterial enzymes.
Antifungal Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated promising antifungal activity against various fungal pathogens.[5] For instance, certain 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been shown to be effective against Piricularia oryzae, the causative agent of rice blast disease.[5]
Antiviral and Antiparasitic Activities
The broad biological activity of this scaffold extends to antiviral and antiparasitic applications.[2][4] Research has indicated the potential of certain derivatives against various viruses and parasites, although this area remains less explored compared to their anticancer and antimicrobial properties.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributing factor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with several compounds showing potent activity in preclinical models.[14][15][16][17]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and mediators. For example, some derivatives have been shown to decrease the production of prostaglandin E2 (PGE2), a key mediator of inflammation, which is synthesized by cyclooxygenase (COX) enzymes.[18]
In Vivo Anti-inflammatory Activity
In animal models of inflammation, such as the carrageenan-induced paw edema test, several thieno[2,3-d]pyrimidine derivatives have demonstrated significant reductions in swelling, comparable to or even exceeding the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] A notable advantage of some of these compounds is their reduced ulcerogenic potential compared to traditional NSAIDs.[14][16]
Experimental Protocols
General Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is the Gewald reaction, followed by cyclization.
Caption: General workflow for the synthesis of the thieno[2,3-d]pyrimidine core.
Step-by-Step Methodology:
-
Gewald Reaction: To a solution of an active methylene ketone or aldehyde in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur and malononitrile.
-
Add a catalytic amount of a base, such as morpholine or triethylamine, and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated 2-amino-3-cyanothiophene derivative by filtration.
-
Cyclization: Reflux the obtained 2-amino-3-cyanothiophene derivative in formic acid or formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-amine or -4-one.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its inherent structural similarity to purines provides a rational basis for its interaction with a multitude of biological targets, particularly protein kinases. The extensive research into its anticancer properties has yielded numerous potent compounds with diverse mechanisms of action. Moreover, the expanding exploration of its antimicrobial and anti-inflammatory activities highlights the untapped potential of this versatile heterocyclic system.
Future research in this field should focus on several key areas. The elucidation of the precise mechanisms of action for their antimicrobial and anti-inflammatory effects will be crucial for rational drug design. The development of more selective kinase inhibitors with improved pharmacokinetic profiles will enhance their therapeutic index for cancer treatment. Furthermore, the application of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency and novel biological activities. The continued investigation of the thieno[2,3-d]pyrimidine scaffold promises to deliver the next generation of innovative medicines for a wide range of human diseases.
References
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- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future medicinal chemistry, 15(13), 1145–1160. [Link]
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- Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (2022). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. In Fused Thienopyrimidines as Versatile Pharmacophores for the Development of Cyclooxygenase‐2 Inhibitors (pp. 1-24). [Link]
- Abouzid, K. A. M., & Abdel-Sattar, A. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 7(14), 1885-1904. [Link]
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- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. B. A. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. Journal of heterocyclic chemistry, 55(7), 1629-1638. [Link]
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- Guo, Y., Qian, C., Zhang, Y., Wang, Y., & Wang, L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 264-273. [Link]
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- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][5][6]triazolo[1,5-a]pyrimidine Derivatives. Molecules (Basel, Switzerland), 29(5), 1083. [Link]
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The Emerging Potential of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine in Oncology: A Technical Guide for Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its capacity to interact with a multitude of biological targets implicated in oncogenesis. This technical guide delves into the anticancer potential of a specific, yet under-investigated derivative, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine. While direct extensive studies on this particular molecule are nascent, this document synthesizes the broader knowledge of its chemical class to provide a comprehensive framework for researchers. We will explore its synthesis, potential mechanisms of action by drawing parallels with closely related analogs, and provide detailed experimental protocols for its evaluation as a potential anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thieno[2,3-d]pyrimidine derivatives.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Cancer Therapy
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Heterocyclic compounds form the backbone of many approved cancer therapies, and among these, the thieno[2,3-d]pyrimidine core has emerged as a particularly promising scaffold.[1] Structurally, it is a bioisostere of both quinazolines and purines, fundamental components of nucleic acids.[1] This inherent structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of enzymes and receptors that are crucial for cancer cell proliferation and survival.
Derivatives of this scaffold have been extensively explored for their inhibitory activities against various protein kinases, which are often dysregulated in cancer.[2][3] The versatility of the thieno[2,3-d]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent, in particular, serves as a crucial synthetic handle for introducing diverse functionalities through nucleophilic substitution, making compounds like this compound valuable intermediates in the synthesis of targeted libraries of potential drug candidates.
This guide will focus on this compound as a representative of this promising class of compounds, providing a roadmap for its synthesis, characterization, and evaluation in the context of anticancer drug discovery.
Synthesis and Chemical Properties
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established synthetic routes for related thieno[2,3-d]pyrimidines. A common strategy involves the construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the pyrimidine ring.
A plausible synthetic pathway is outlined below:
Caption: A potential synthetic route to this compound.
The key reactive site of this compound is the chloro group at the 4-position, which is susceptible to nucleophilic substitution. This allows for the introduction of various amine, ether, and thioether linkages, providing a diverse library of compounds for structure-activity relationship (SAR) studies.
Potential Anticancer Mechanisms of Action
While direct mechanistic studies on this compound are limited, the extensive research on its analogs provides a strong basis for hypothesizing its potential anticancer activities. The primary mechanisms through which thieno[2,3-d]pyrimidine derivatives exert their effects are through the inhibition of key signaling pathways involved in cancer progression.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology. The thieno[2,3-d]pyrimidine scaffold has been shown to be a potent inhibitor of several kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors.[4] These compounds typically feature a side chain at the 4-position that interacts with the hinge region of the kinase domain.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that is often overexpressed or mutated in various cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors, demonstrating activity against both wild-type and mutant forms of the receptor.[5]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including Fibroblast Growth Factor Receptor (FGFR), B-Raf, and Tie-2.[2][3]
Caption: Potential kinase inhibition by thieno[2,3-d]pyrimidine derivatives.
Induction of Apoptosis and Autophagy
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death.
-
Apoptosis: Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. This is often characterized by cell cycle arrest, an increase in the expression of pro-apoptotic proteins like Bax, and activation of caspases.[6]
-
Autophagy: Some derivatives have also been found to induce autophagy, a cellular process of self-digestion that can lead to cell death in certain contexts.[7]
Topoisomerase II Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Topoisomerase II inhibitors are a well-established class of anticancer drugs. Certain hexahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives have shown potent topoisomerase II inhibitory activity, leading to cell cycle arrest at the G2/M phase and apoptosis.[6]
Inhibition of One-Carbon Metabolism
More recently, 6-substituted thieno[2,3-d]pyrimidine compounds have been identified as inhibitors of cytosolic and mitochondrial one-carbon metabolism.[5][8] They can inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial for de novo purine biosynthesis.[5][8]
Experimental Protocols for Anticancer Evaluation
To assess the anticancer properties of this compound, a series of in vitro assays are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This is a fundamental assay to determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the reported IC50 values for some representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines to provide a comparative context.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | HCT-116, HepG2 | Varies | [4] |
| EGFR Inhibitors | HepG2, PC3 | Varies | [5] |
| Topoisomerase II Inhibitors | Colon HT-29 | Varies | [6] |
| General Cytotoxicity | MCF-7, HUH-7, BHK | Varies | |
| d-Dopachrome Tautomerase Inhibitors | Non-Small Cell Lung Cancer | ~1.0 | [4] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the broader class of thieno[2,3-d]pyrimidine-based potential anticancer agents. Its strategic placement of a reactive chloro group and a phenyl moiety on a biologically active scaffold makes it an attractive starting point for the development of novel targeted therapies. The wealth of data on its analogs strongly suggests that its anticancer activity is likely mediated through the inhibition of key oncogenic pathways, such as those driven by protein kinases, and the induction of programmed cell death.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic in vitro evaluation against a panel of cancer cell lines using the protocols outlined in this guide. Subsequent derivatization at the 4-position will be crucial for optimizing potency and selectivity. In vivo studies in relevant animal models will be the ultimate determinant of its therapeutic potential. The insights provided in this technical guide offer a solid foundation for researchers to embark on the exciting journey of exploring the anticancer properties of this and related thieno[2,3-d]pyrimidine derivatives.
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide on the Mechanism of Action of Thieno[2,3-d]pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Versatile Pharmacophore
The thieno[2,3-d]pyrimidine core, a fused heterocyclic ring system, has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to purine bases like adenine, a fundamental component of DNA and RNA.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Initially recognized for their diverse biological potential, these compounds have been extensively investigated, revealing potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) protective properties.[1][2] The π-rich and electron-deficient nature of this scaffold facilitates nuanced modulation of its biological interactions through strategic chemical modifications, making it a highly attractive framework for the design of targeted therapeutics.[2] This guide provides a comprehensive exploration of the mechanisms of action underpinning the therapeutic effects of thieno[2,3-d]pyrimidine compounds, with a primary focus on their role as kinase inhibitors in oncology.
Dominance in Oncology: A Multi-Targeted Approach to Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[3] Thieno[2,3-d]pyrimidine derivatives have proven to be particularly adept at targeting various protein kinases, demonstrating significant potential in the development of novel anticancer agents.[4] Their mechanism of action in this domain is predominantly centered on the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
Targeting Angiogenesis: The VEGFR-2 Inhibition Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][6]
By occupying the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade. This blockade of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis.[7] The anti-proliferative effects of these compounds have been demonstrated in various cancer cell lines, including prostate (PC3) and hepatocellular carcinoma (HepG2).[8][9]
Disrupting Cell Proliferation: The EGFR Inhibition Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overexpression or mutation can lead to uncontrolled cell growth.[10][11] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of both wild-type EGFR (EGFR-WT) and its clinically relevant mutant forms, such as EGFR-T790M, which confers resistance to first-generation EGFR inhibitors.[12][13]
The mechanism involves the inhibitor binding to the ATP pocket of the EGFR kinase domain, preventing its activation and subsequent downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[14] This inhibition leads to cell cycle arrest, typically at the G2/M or S phase, and the induction of apoptosis.[9][12] The efficacy of these compounds has been demonstrated in non-small cell lung cancer (NSCLC), breast cancer (MCF-7), and prostate cancer (PC3) cell lines.[10][11][13]
Dual-Targeting Strategies: c-Met and VEGFR-2
In addition to single-target inhibition, thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, both of which are crucial for tumor progression and angiogenesis.[15] This dual-targeting approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The mechanism of these dual inhibitors involves simultaneous blockade of both kinase signaling pathways.[15]
Emerging Targets: Beyond VEGFR and EGFR
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to other important cancer-related kinases:
-
FLT3: Thieno[2,3-d]pyrimidines have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[3][16]
-
PI3K: Phosphoinositide 3-kinase (PI3K) is a key component of a signaling pathway frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been identified as potent PI3K inhibitors.[14]
-
KRAS G12D: Recently, novel thieno[2,3-d]pyrimidine analogs were designed as inhibitors of the KRAS G12D mutation, a significant driver in pancreatic, colorectal, and lung cancers.[17] These inhibitors were shown to down-regulate downstream signaling pathways involving Raf and Erk.[17]
| Target Kinase | Therapeutic Area | Mechanism of Action | Key Outcomes | References |
| VEGFR-2 | Cancer (Angiogenesis) | ATP-competitive inhibition | Inhibition of endothelial cell proliferation and migration, anti-angiogenic effects. | [5],[6],[7] |
| EGFR (WT & T790M) | Cancer (NSCLC, Breast) | ATP-competitive inhibition | Cell cycle arrest (G2/M, S phase), induction of apoptosis. | [10],[12],[13] |
| c-Met & VEGFR-2 | Cancer | Dual ATP-competitive inhibition | Simultaneous blockade of two key signaling pathways for tumor progression. | [15] |
| FLT3 | Acute Myeloid Leukemia | Kinase inhibition | Cytotoxic effects in leukemia cells. | [3],[16] |
| PI3K | Cancer | Kinase inhibition | Inhibition of the PI3K/AKT signaling pathway. | [14] |
| KRAS G12D | Pancreatic, Colorectal Cancer | Mutant-specific inhibition | Down-regulation of Raf and Erk phosphorylation. | [17] |
Beyond Cancer: Antimicrobial and Anti-inflammatory Potential
While the primary focus has been on oncology, the thieno[2,3-d]pyrimidine scaffold also exhibits promising activity against microbial pathogens and inflammatory processes.
Antibacterial Activity
Thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent antibacterial activity, particularly against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[18][19] The precise mechanism of action for their antibacterial effects is still under investigation but represents an active area of research for the development of new antibiotics.[18] Some derivatives are considered novel antibacterial prodrugs.[20]
Antifungal and Antiparasitic Activities
Certain thieno[2,3-d]pyrimidine derivatives have been evaluated for their antifungal activity against pathogens like Piricularia oryzae, the causative agent of rice blast disease.[21] Additionally, their structural similarity to purines has led to investigations into their potential as antiparasitic agents, for instance, as inhibitors of falcipain-2, a cysteine protease in Plasmodium falciparum, the parasite responsible for malaria.[22]
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[2,3-d]pyrimidines have also been explored. Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activity.[23] This is a less explored but promising avenue for the therapeutic application of this versatile scaffold.
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action of thieno[2,3-d]pyrimidine compounds requires a suite of well-defined experimental workflows. The following protocols are foundational for characterizing these inhibitors.
Workflow for Evaluating Anticancer Activity
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation. It is often the first step in screening potential anticancer compounds.
Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a thieno[2,3-d]pyrimidine compound indicates cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration required for 50% inhibition of cell viability).[24]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Causality: By directly measuring the inhibition of a purified kinase enzyme, this assay confirms that the compound's antiproliferative effects are due to the targeting of that specific kinase.
Step-by-Step Methodology (Example for EGFR):
-
Assay Setup: In a 96-well plate, add the reaction buffer, purified EGFR enzyme (wild-type or mutant), and the substrate (e.g., a poly-Glu-Tyr peptide).
-
Inhibitor Addition: Add the thieno[2,3-d]pyrimidine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using an antibody that specifically recognizes the phosphorylated substrate in an ELISA-based format or by measuring ATP consumption using a luminescence-based assay.[12]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Causality: Many kinase inhibitors induce cell cycle arrest at specific checkpoints. This assay identifies which phase of the cell cycle is affected by the thieno[2,3-d]pyrimidine compound, providing insight into its mechanism.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.[9][12]
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold has unequivocally established itself as a privileged structure in drug discovery, particularly in the realm of oncology. Its ability to potently and often selectively inhibit a range of protein kinases has led to the development of numerous promising anticancer candidates. The mechanisms of action, primarily centered on ATP-competitive inhibition of kinases like VEGFR-2 and EGFR, are well-supported by extensive preclinical data.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinase targets to minimize off-target effects and associated toxicities.
-
Overcoming Resistance: Developing next-generation inhibitors that can effectively target drug-resistant mutant kinases.
-
Expanding Therapeutic Applications: Further exploring the potential of thieno[2,3-d]pyrimidines as antimicrobial, anti-inflammatory, and neuroprotective agents.
-
Novel Drug Delivery Systems: Investigating advanced formulations to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
The continued exploration of the rich chemical space surrounding the thieno[2,3-d]pyrimidine nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of novel and effective therapies for a wide range of human diseases.
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Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Core in Kinase Inhibition
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental building blocks of nucleic acids. This bioisosteric relationship makes it an excellent scaffold for designing molecules that can interact with ATP-binding sites in various enzymes, particularly protein kinases[1][2][3]. The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention[1][2]. Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs), demonstrating their versatility and therapeutic potential[1][4][5][6][7][8][9][10].
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine analogs, offering insights into how modifications at key positions on the scaffold influence their biological activity. By understanding these relationships, researchers can rationally design more potent, selective, and effective drug candidates.
The Thieno[2,3-d]pyrimidine Core: A Canvas for Chemical Exploration
The fundamental structure of the thieno[2,3-d]pyrimidine scaffold provides several positions amenable to chemical modification, primarily at the C2, C4, C5, and C6 positions. The strategic placement of various substituents at these positions allows for the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Caption: General structure of the thieno[2,3-d]pyrimidine scaffold with key positions for substitution.
Structure-Activity Relationship (SAR) Analysis
Substitutions at the C4 Position: The Gateway to Potency
The C4 position of the thieno[2,3-d]pyrimidine ring is a critical determinant of kinase inhibitory activity. Modifications at this position often involve the introduction of substituted anilines or other aromatic and heterocyclic moieties, which can form crucial interactions within the ATP-binding pocket of kinases.
For EGFR inhibitors , a substituted anilino group at the C4 position is a common feature. The nature of the substituent on the aniline ring significantly impacts potency. For instance, the presence of a small, electron-donating group like a methoxy group generally enhances activity[6]. In the development of third-generation EGFR inhibitors, this position is often occupied by a group that can form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
In the context of PI3K inhibitors , a morpholine group at the C4 position has proven to be highly effective[8]. The combination of a 4-morpholino group with specific substitutions on a 2-aryl ring leads to potent and selective PI3K inhibitors[6][8].
For CDK4 inhibitors , hydrazone derivatives at the C4 position have been explored, with optimization of the heteroaryl moiety of the hydrazone leading to potent compounds[7].
Substitutions at the C2 Position: Modulating Selectivity and Potency
The C2 position offers another avenue for modifying the activity and selectivity of thieno[2,3-d]pyrimidine analogs.
In the development of PI3K inhibitors , the substitution pattern on a 2-aryl ring is a critical determinant of biological activity. Specifically, a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition, while a hydroxyl group at the 4-position leads to a significant drop in activity[6][8]. The addition of a methoxy group at the 5-position of the 3-hydroxyphenyl ring can further enhance the inhibitory activity against PI3Kβ and PI3Kγ isoforms[6][8].
For EGFR inhibitors , the presence of a substituted phenyl ring at the C2 position is also important. A 4-methoxy group on the 2-phenyl ring has been shown to enhance activity[6].
Substitutions at the C5 and C6 Positions: Fine-Tuning the Pharmacokinetic Profile
Modifications at the C5 and C6 positions of the thiophene ring are often employed to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability, which in turn affects their pharmacokinetic profile.
In the development of VEGFR-2 inhibitors , substitutions on the thiophene ring have been shown to be important for activity. Compounds with a cyclohexyl moiety fused to the thiophene ring generally exhibit higher activity compared to those with a phenyl fusion[11].
For FLT3 inhibitors , structural modifications at the C6 position have been systematically explored to improve metabolic stability[12]. The introduction of a 4-(2-methylaminoethoxy)phenyl group at the C6 position, combined with a methyl group at the C5 position, resulted in a compound with good inhibitory activity and enhanced metabolic stability[12].
Data Presentation: Comparative Analysis of Inhibitory Activities
To illustrate the impact of structural modifications, the following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine analogs against key kinase targets.
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [6][8]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. Inhibition was measured at a concentration of 10 µM.
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR [6]
| Compound | R1 (at C2) | R2 (at C4) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 1 | 4-methoxyphenyl | 3,4-dichloroanilino | 25 | 150 |
| 2 | 4-hydroxyphenyl | 3,4-dichloroanilino | 50 | 300 |
| 3 | Phenyl | 3,4-dichloroanilino | 100 | 500 |
IC50 values are representative and sourced from literature on EGFR inhibitors.
Visualizing the Mechanism: Signaling Pathway Inhibition
Thieno[2,3-d]pyrimidine-based kinase inhibitors exert their therapeutic effects by blocking key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the inhibitory action of these compounds on the EGFR signaling pathway.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine analogs.
Experimental Protocols: A Guide for the Bench Scientist
The evaluation of novel thieno[2,3-d]pyrimidine analogs requires robust and reproducible experimental protocols. The following are detailed, step-by-step methodologies for key assays used in the characterization of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, PI3K)
-
Kinase-specific substrate and buffer
-
ATP
-
Test compounds (thieno[2,3-d]pyrimidine analogs)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of a mixture containing the kinase and its substrate.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding 10 µL of ATP solution to each well. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR studies have provided a clear roadmap for the rational design of new analogs with improved therapeutic profiles. Key takeaways include the critical role of substitutions at the C4 position for achieving high potency, the influence of C2 substituents on both potency and selectivity, and the importance of modifications on the thiophene ring for optimizing pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While many potent thieno[2,3-d]pyrimidine-based inhibitors have been developed, achieving high selectivity against a specific kinase or a desired panel of kinases remains a challenge. Further exploration of novel substituents and bioisosteric replacements will be crucial in this regard.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major hurdle in cancer therapy. The design of next-generation thieno[2,3-d]pyrimidine derivatives that can effectively inhibit drug-resistant mutant kinases is an active area of research.
-
Exploring New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of thieno[2,3-d]pyrimidines suggest their potential in other therapeutic areas, such as inflammatory and autoimmune diseases[13].
By leveraging the wealth of SAR knowledge and employing innovative drug design strategies, the thieno[2,3-d]pyrimidine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
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The Discovery of Novel Thieno[2,3-d]pyrimidine Kinase Inhibitors: An In-depth Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural resemblance to the native purine of ATP allows for competitive binding within the kinase ATP pocket, while the fused ring system provides a versatile platform for synthetic modification to achieve desired potency and selectivity profiles. This guide provides a comprehensive technical overview of the discovery process for novel thieno[2,3-d]pyrimidine kinase inhibitors, from conceptualization and synthesis to biological evaluation and preclinical considerations. We will delve into the strategic rationale behind experimental design, provide detailed protocols for key assays, and explore the critical structure-activity relationships that govern the efficacy of this important class of therapeutic agents.
Introduction: The Enduring Appeal of Kinase Inhibition and the Thieno[2,3-d]pyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1][2]
The thieno[2,3-d]pyrimidine core is structurally analogous to purines, the foundational components of nucleosides like ATP.[3] This inherent similarity provides a strong basis for designing ATP-competitive inhibitors. The fused thiophene and pyrimidine rings create a rigid, planar scaffold that can be strategically decorated with various substituents to optimize interactions within the diverse ATP-binding sites of different kinases. This adaptability has led to the development of thieno[2,3-d]pyrimidine derivatives as inhibitors of a wide range of kinases, including EGFR, VEGFR, PI3K, and B-Raf, among others.[1][2][3][4]
The Drug Discovery Workflow: A Strategic Overview
The path from a conceptual kinase inhibitor to a preclinical candidate is a multi-stage, iterative process. The following diagram illustrates a generalized workflow for the discovery of novel thieno[2,3-d]pyrimidine kinase inhibitors.
Synthetic Strategies for the Thieno[2,3-d]pyrimidine Scaffold
The versatility of the thieno[2,3-d]pyrimidine scaffold is, in part, due to the multiple synthetic routes available for its construction and subsequent derivatization. Two primary strategies are commonly employed: building the pyrimidine ring onto a pre-existing thiophene or constructing the thiophene ring from a pyrimidine precursor.
Synthesis via Thiophene Intermediates
A prevalent and highly adaptable method involves the use of a substituted 2-aminothiophene-3-carbonitrile or a related derivative as the starting material.
General Synthetic Scheme:
One of the most common approaches is the reaction of a 2-aminothiophene-3-carboxamide with formic acid or triethylorthoformate to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.[3] Alternatively, 2-aminothiophene-3-carbonitriles can be cyclized with various reagents to afford a diverse range of substituted thieno[2,3-d]pyrimidines. For instance, reaction with isothiocyanates leads to the formation of 4-amino-thieno[2,3-d]pyrimidine-2(1H)-thiones.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine inhibitors is critically dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted for various kinase targets, revealing key structural requirements for potent inhibition.
Key SAR Observations:
-
Position 4: This position is crucial for establishing key interactions within the hinge region of the kinase ATP-binding site. Substitutions with anilino groups are common and often essential for high potency against kinases like EGFR and VEGFR.[2] The nature of the substituents on the aniline ring can significantly impact potency and selectivity.
-
Position 2: Modifications at this position can influence selectivity and pharmacokinetic properties. For PI3K inhibitors, an aryl group at the 2-position is a critical determinant of biological activity.
-
Thiophene Ring (Positions 5 and 6): Substituents on the thiophene ring can modulate the overall shape and lipophilicity of the molecule, affecting its fit within the binding pocket and its pharmacokinetic profile.
The following table summarizes the inhibitory activity of a selection of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives against PI3K isoforms, highlighting the importance of the substitution pattern on the 2-aryl ring.
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. |
Experimental Protocols for Biological Evaluation
The characterization of novel thieno[2,3-d]pyrimidine kinase inhibitors relies on a series of robust and reproducible in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The following is a generalized protocol for a fluorescence-based in vitro kinase assay.
Materials and Reagents:
-
Recombinant kinase enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (thieno[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
384-well microplates (black, low-volume)
-
Plate reader with fluorescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells, typically at or below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and the fluorescent peptide substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined through enzyme titration and substrate Km determination experiments.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture (e.g., 10 µL) to each well.
-
Initiate the kinase reaction by adding ATP (e.g., 5 µL). The ATP concentration should ideally be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the kinase reaction (the method will depend on the specific assay kit used) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Data Analysis:
-
Normalize the data by setting the fluorescence signal from the no-inhibitor control (DMSO only) as 100% kinase activity and the signal from a background control (no enzyme) as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (thieno[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
In Silico Modeling in Inhibitor Design
Computational methods, particularly molecular docking, play a crucial role in the rational design and optimization of thieno[2,3-d]pyrimidine kinase inhibitors.[5] Docking simulations predict the binding mode and affinity of a ligand within the active site of a target protein, providing valuable insights for SAR studies.
General Molecular Docking Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target kinase (from the Protein Data Bank or through homology modeling). Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules. Prepare the 3D structures of the thieno[2,3-d]pyrimidine derivatives.
-
Binding Site Definition: Define the ATP-binding site of the kinase as the docking region.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the flexible ligands into the rigid or flexible receptor binding site. The program will generate multiple binding poses for each ligand.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase.
Preclinical Development Considerations
Once a lead compound with potent in vitro and cellular activity is identified, it undergoes further evaluation of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy. Small molecule kinase inhibitors often exhibit complex pharmacokinetic profiles, with factors such as metabolism by cytochrome P450 enzymes and interaction with drug transporters playing a significant role in their disposition and exposure.[2] In vivo efficacy is typically assessed in animal models, such as tumor xenografts in mice, to evaluate the anti-tumor activity of the compound.
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. Its favorable drug-like properties and synthetic tractability allow for extensive chemical exploration and optimization. The successful development of potent and selective inhibitors requires a multidisciplinary approach that integrates rational design, efficient synthesis, and rigorous biological evaluation. The methodologies and insights presented in this guide provide a framework for researchers in the field to navigate the complex yet rewarding process of discovering the next generation of thieno[2,3-d]pyrimidine-based therapeutics.
References
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Science.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
- Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Science.
- Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. OUCI.
- Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ResearchGate.
- Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. PubMed.
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Topic: 4-Chloro-6-phenylthieno[2,3-d]pyrimidine Derivatives: A Strategic Guide to Design and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its diverse pharmacological potential. As a bioisostere of both quinazoline and natural purines, this heterocyclic system provides a privileged framework for designing potent and selective modulators of various biological targets.[1][2] This guide focuses specifically on the 6-phenyl substituted series and the strategic importance of the 4-chloro intermediate. The 4-chloro-6-phenylthieno[2,3-d]pyrimidine is not merely a single compound but a critical gateway for creating extensive libraries of derivatives through nucleophilic substitution. We will explore the underlying design rationale, detail robust synthetic methodologies from foundational reactions to final derivatization, and discuss the structure-activity relationships (SAR) that guide the development of novel therapeutic agents, including potent kinase inhibitors.[3][4]
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[2,3-d]pyrimidine system, a structure that has yielded compounds with a remarkable breadth of biological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of enzymes and receptors. Derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6] A particularly fruitful area of research has been the development of kinase inhibitors, with derivatives showing potent activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in tumor angiogenesis and proliferation.[3][4][7]
Design Rationale: The Strategic Importance of the 4-Chloro-6-phenyl Moiety
Our focus on the 6-phenylthieno[2,3-d]pyrimidine framework is deliberate. The phenyl group at the C6 position serves as a key anchoring point and a vector for exploring molecular interactions within a target's binding site. It can be further substituted to fine-tune electronic and steric properties.
The most critical element for library development, however, is the chlorine atom at the C4 position. This halogen transforms the scaffold into a versatile synthetic intermediate. Its function as an excellent leaving group under nucleophilic aromatic substitution (SNAr) conditions allows for the systematic introduction of a vast array of functional groups (amines, ethers, thioethers), making it an indispensable tool for probing the SAR of the pharmacophore.[8]
Synthetic Pathways: From Precursors to a Diversified Library
The synthesis of this compound derivatives is a multi-step process that relies on established, high-yield reactions. The general workflow involves building the thiophene ring, followed by annulation of the pyrimidine ring, chlorination, and final diversification.
Workflow Overview
Caption: Overall synthetic workflow for 4-substituted-6-phenylthieno[2,3-d]pyrimidine derivatives.
Step 1: Synthesis of the Thiophene Core via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction that efficiently constructs the requisite 2-aminothiophene scaffold.[9][10] It involves the condensation of a ketone (or aldehyde) with an active methylene nitrile in the presence of elemental sulfur and a base.
-
Reaction Setup: To a solution of acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in 50 mL of ethanol, add triethylamine (15 mmol) as a basic catalyst.
-
Reaction Execution: Stir the mixture at room temperature. The Gewald reaction is often favorable at ambient temperatures, which is an advantage over methods requiring heat.[1][11] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual salts, and then with cold ethanol. Dry the resulting solid under vacuum to yield the 2-amino-3-cyano-5-phenylthiophene precursor. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Pyrimidine Ring Annulation
With the thiophene precursor in hand, the next stage is to construct the fused pyrimidine ring. A common and straightforward method is to heat the 2-aminothiophene with a one-carbon synthon like formamide, which serves as both reactant and solvent, to form the 4-oxo intermediate.
-
Reaction Setup: Place the 2-amino-3-cyano-5-phenylthiophene (10 mmol) in an excess of formamide (e.g., 25 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 180-190°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Pour the mixture into water to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash with water, and dry. This typically yields the 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with sufficient purity for the next step.
Step 3: Chlorination to the Key Intermediate
This is the critical activation step. The hydroxyl group of the 4-oxo intermediate is converted into a chlorine atom using a potent chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[8][12]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (10 mmol) in phosphoryl chloride (20 mL). A catalytic amount of N,N-dimethylformamide (DMF) (3-5 drops) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 110°C) for 4 hours. The suspension should gradually dissolve as the reaction progresses.
-
Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent like ethanol or toluene affords the pure this compound intermediate.[12]
Step 4: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate is now primed for diversification. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.
-
Reaction Setup: Dissolve the this compound (1 mmol) in a suitable solvent such as isopropyl alcohol, ethanol, or DMF.
-
Reactant Addition: Add the desired amine nucleophile (1.1 to 1.5 equivalents). A base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.[1][8]
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify using column chromatography or recrystallization to obtain the final derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent biological activity, particularly in the context of kinase inhibition.
Caption: Key structure-activity relationship (SAR) points for thieno[2,3-d]pyrimidine derivatives.
Key SAR Observations:
The following table summarizes findings from studies on related thieno[2,3-d]pyrimidine derivatives, providing a predictive framework for design.[4]
| Position | Substitution | Effect on Biological Activity (Target) | Rationale |
| C4 | 4-Anilino (with Cl or other halogens) | Increased Potency (EGFR Inhibitors)[4] | The halogen can form key interactions in the kinase hinge region, enhancing binding affinity. |
| C4 | Morpholino | Potent Inhibition (PI3K Inhibitors)[4] | The morpholine group is a well-established pharmacophore for PI3K, likely interacting with the solvent-exposed region. |
| C6-Phenyl | 3-OH or 3-OH, 5-OCH₃ | Enhanced Activity (PI3K Inhibitors)[4] | These electron-donating groups can form hydrogen bonds or favorable electronic interactions within the active site. |
| C6-Phenyl | 4-OH | Reduced Activity (PI3K Inhibitors)[4] | Demonstrates the high positional sensitivity of substitutions; a para-hydroxyl is less favorable than a meta-hydroxyl. |
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for modern drug discovery. Its synthesis is robust and scalable, anchored by the efficiency of the Gewald reaction. The true value of this intermediate lies in its capacity for systematic and diverse modification at the 4-position, enabling the rapid generation of compound libraries for biological screening.
Future efforts should focus on leveraging this synthetic versatility to explore new chemical space. The combination of empirical SAR data with computational modeling will allow for a more rational design of next-generation derivatives. By targeting novel kinases or exploring polypharmacology, these compounds hold immense promise for addressing unmet needs in oncology and beyond.
References
- Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Yurttaş, L., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Suzuki, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
- Reddy, T. S., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry.
- El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate.
- Tolan, et al. (2022). Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine. ResearchGate.
- PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. National Center for Biotechnology Information.
- Chen, J., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health.
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The Compass of Discovery: An In-Depth Technical Guide to In Silico Screening of Thieno[2,3-d]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Chemical Space with Precision and Insight
The thieno[2,3-d]pyrimidine scaffold stands as a "privileged structure" in medicinal chemistry. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a fertile ground for the discovery of novel therapeutics for oncology, inflammation, and beyond.[1][2] However, the sheer vastness of the chemical space that can be explored by decorating this core structure necessitates a rational and efficient approach to identify promising candidates. This is where in silico screening, or virtual screening, emerges not just as a tool, but as a guiding compass.
This technical guide is crafted from a Senior Application Scientist's perspective, blending established computational protocols with the hard-won insights that come from experience. We will not merely list steps; we will delve into the causality behind our choices, empowering you to not only execute a virtual screen but to understand and adapt the workflow to your specific research questions. Our philosophy is one of self-validation, where each stage of the process is designed to build confidence in the final selected hits. We will journey from the conceptualization of a focused thieno[2,3-d]pyrimidine library to the final prioritization of candidates for synthesis and biological evaluation, all while grounded in authoritative scientific principles.
I. The Blueprint: Strategic Design of a Thieno[2,3-d]pyrimidine Virtual Library
The quality of any virtual screening campaign is fundamentally determined by the quality of the input library. A well-designed library, tailored to the target of interest and the inherent chemistry of the thieno[2,3-d]pyrimidine scaffold, significantly enhances the probability of identifying high-quality hits.
Core Scaffold and Key Diversification Points
The thieno[2,3-d]pyrimidine core offers several key positions for chemical modification (typically R1, R2, and R3) that influence its interaction with biological targets. Analysis of known active thieno[2,3-d]pyrimidine derivatives, for instance, those targeting Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), reveals common pharmacophoric features.[3][4] For many kinase inhibitors, a substituent at the R1 position often forms crucial hydrogen bonds with the hinge region of the kinase domain, while groups at R2 and R3 can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively.[5]
Sourcing and Building the Virtual Library
Your virtual library can be constructed from several sources:
-
Commercial Databases: Large collections of commercially available compounds (e.g., from vendors like Enamine, ChemBridge) provide a vast and diverse starting point. These can be filtered to select for molecules containing the thieno[2,3-d]pyrimidine core.
-
In-House or Proprietary Collections: If available, these collections represent unique chemical matter.
-
De Novo Design: Computational tools can be used to design novel thieno[2,3-d]pyrimidine derivatives based on the active site of the target protein or known ligand pharmacophores.
Protocol 1: Library Preparation and Filtering
-
Scaffold Search: Using chemical structure search tools (e.g., SMARTS patterns), identify all molecules containing the thieno[2,3-d]pyrimidine core from your chosen database(s).
-
Initial Filtering (Drug-Likeness): Apply Lipinski's Rule of Five and other drug-likeness filters (e.g., Veber's rules for oral bioavailability) to remove compounds with unfavorable physicochemical properties.[6] This initial culling is crucial for focusing computational resources on molecules with a higher probability of becoming viable drugs.
-
Reactive Group Filtering: Remove molecules containing chemically reactive or promiscuous functional groups that are likely to lead to false positives in biological assays.
-
Protonation and Tautomeric States: Standardize the protonation state of ionizable groups at a physiological pH (typically 7.4) and generate plausible tautomers. This is a critical step as the correct ionization state and tautomeric form are essential for accurate docking and scoring.
-
3D Structure Generation: Convert the 2D structures into 3D conformations. For large libraries, a rapid method like distance geometry followed by energy minimization is often employed.
II. The Gauntlet: A Multi-Stage Virtual Screening Workflow
A robust virtual screening workflow is not a single-step process but a cascading filter designed to progressively enrich the hit list with true positives.[7] Our approach will integrate both ligand-based and structure-based methods to leverage all available information.
Caption: A multi-stage virtual screening workflow for thieno[2,3-d]pyrimidine libraries.
Ligand-Based Screening: Learning from the Known
When a set of known active compounds for your target is available, ligand-based methods provide a powerful and computationally efficient way to screen large libraries.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used as a 3D query to rapidly search for molecules in your library that match these features.
-
2D/3D Similarity Searching: Using a known active molecule as a reference, you can search your library for compounds with similar 2D fingerprints or 3D shapes.
The rationale here is that molecules with similar structures or pharmacophoric features are more likely to exhibit similar biological activity.
Structure-Based Virtual Screening (SBVS): Docking to the Target
When a high-quality 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), SBVS is the method of choice.[5] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.
Protocol 2: High-Throughput Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules that are not critical for ligand binding.
-
Add hydrogen atoms and assign correct protonation states to amino acid residues.
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Binding Site Definition: Define the docking grid or sphere around the known or predicted binding site of the protein. For kinases, this is typically the ATP-binding pocket.
-
High-Throughput Virtual Screening (HTVS): Use a fast and efficient docking algorithm (e.g., Glide HTVS, AutoDock Vina) to dock the prepared thieno[2,3-d]pyrimidine library into the defined binding site. The goal at this stage is to quickly eliminate non-binders and rank the remaining compounds based on their docking scores.
-
Pose Filtering and Ranking: Rank the docked molecules based on their predicted binding affinity (docking score). Typically, the top 5-10% of the library is advanced to the next, more computationally intensive stage.
Hit Refinement and Rescoring
The initial docking stage often uses simplified scoring functions for speed. To increase the accuracy of our predictions, we will now re-dock the top-ranking hits using more precise settings and potentially more advanced scoring methods.
Protocol 3: Precise Docking and Visual Inspection
-
Standard/Extra Precision (SP/XP) Docking: Re-dock the filtered list of compounds using more computationally expensive and accurate docking protocols (e.g., Glide SP and XP). These methods allow for greater conformational sampling and employ more sophisticated scoring functions.
-
Visual Inspection: This is a critical, often overlooked, step. As a scientist, your expertise is invaluable. Visually inspect the binding poses of the top-ranked compounds. Look for:
-
Key Interactions: Are the expected hydrogen bonds with the kinase hinge region formed?[8]
-
Favorable Geometries: Is the ligand adopting a low-energy conformation? Are there any steric clashes with the protein?
-
Hydrophobic and Electrostatic Complementarity: Does the ligand fit well within the binding pocket?
-
-
Clustering and Diversity Analysis: Cluster the docked compounds based on their chemical structure and binding mode. This helps to ensure that you select a diverse set of chemical scaffolds for further investigation, rather than multiple analogs of the same compound.
The Quantum Leap: Enhancing Scoring with Quantum Mechanics (Optional but Recommended)
Standard molecular mechanics-based scoring functions can sometimes struggle with accurately describing subtle electronic effects like charge transfer and polarization, which can be important for binding affinity.[9] Quantum mechanics (QM)-based scoring functions, while computationally more demanding, can provide a higher level of theory to refine the ranking of your top candidates.[10][11]
Methods like semi-empirical QM or QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to recalculate the interaction energy for the top 50-100 docked poses.[12] This can be particularly valuable for identifying compounds with unique electronic interactions that might be missed by classical scoring functions.
III. The Litmus Test: In Silico ADMET Profiling
A compound with excellent potency at its target is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[13] Predicting these properties in silico allows us to deprioritize compounds that are likely to fail later in the drug development pipeline, saving significant time and resources.[14]
Caption: Key ADMET properties evaluated in silico.
Protocol 4: ADMET and Physicochemical Property Prediction
-
Select a Suite of Models: Use a combination of well-validated in silico ADMET prediction tools. Several commercial and open-access platforms are available (e.g., SwissADME, pkCSM, various Schrödinger and Discovery Studio modules).[15] It is advisable to use multiple tools and compare their predictions.
-
Key Properties to Evaluate:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: hERG inhibition (cardiotoxicity), Ames test (mutagenicity), hepatotoxicity.
-
-
Data Interpretation and Prioritization: Create a table to summarize the predicted ADMET properties for your top compounds. Use a traffic light system (green for favorable, yellow for borderline, red for unfavorable) to quickly identify compounds with the most promising overall profile.
Table 1: Example ADMET Profile for Prioritized Hits
| Compound ID | Docking Score (kcal/mol) | HIA | BBB Permeability | CYP2D6 Inhibitor | hERG Inhibition Risk | Overall Assessment |
| TH-001 | -11.5 | High | Low | No | Low | Favorable |
| TH-002 | -11.2 | High | High | No | Low | Favorable (CNS?) |
| TH-003 | -10.8 | High | Low | Yes | Low | Unfavorable (CYP) |
| TH-004 | -10.5 | Low | Low | No | High | Unfavorable (Abs, Tox) |
IV. The Final Verdict: Synthesizing Data for Hit Selection
The final step is to integrate all the generated data—docking scores, binding mode analysis, structural diversity, and ADMET predictions—to select a manageable number of compounds for synthesis and biological testing. This is where scientific judgment and experience play a crucial role.
A compound with the absolute best docking score may not be the top choice if it has a poor predicted ADMET profile. Conversely, a compound with a slightly lower docking score but an excellent ADMET profile and a novel binding mode might be a higher priority. The goal is to select a diverse set of 20-50 high-quality compounds that have the highest probability of success in subsequent experimental validation.
V. Conclusion: From Bits to Biology
In silico screening of thieno[2,3-d]pyrimidine libraries, when conducted with scientific rigor and a clear understanding of the underlying principles, is a powerful strategy to accelerate drug discovery. It allows us to navigate the vastness of chemical space with purpose, focusing our resources on the most promising avenues. This guide has provided a comprehensive, field-tested workflow, but it is important to remember that these are tools to aid, not replace, the scientist's intellect and intuition. The ultimate success of any virtual screening campaign lies in the thoughtful application of these methods and the insightful interpretation of the results, paving the way for the discovery of the next generation of thieno[2,3-d]pyrimidine-based medicines.
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Methodological & Application
A Comprehensive Guide to the Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine: An Application Note
Introduction
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. As a bioisostere of purine, this heterocyclic system is integral to the design of numerous therapeutic agents, including potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] Its structural rigidity and capacity for diverse substitutions make it an ideal framework for developing targeted therapies.[3][4] Specifically, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine serves as a crucial and highly reactive intermediate. The chlorine atom at the 4-position acts as an excellent leaving group, enabling facile nucleophilic substitution to introduce a wide array of functional groups, thereby allowing for the rapid generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies.[5][6]
This application note provides a detailed, three-step synthesis protocol for this compound, grounded in established chemical principles. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a series of steps, but a deeper understanding of the causality behind each experimental choice, ensuring both reproducibility and safety.
Overall Synthetic Pathway
The synthesis is logically structured in three distinct stages: 1) construction of the core thiophene ring via the Gewald reaction, 2) annulation of the pyrimidine ring, and 3) chlorination to yield the final reactive intermediate.
Caption: Overall 3-step synthetic route.
Part 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile via Gewald Reaction
Principle and Mechanism
The first critical step employs the Gewald aminothiophene synthesis, a powerful multi-component reaction that efficiently constructs the polysubstituted thiophene ring in a single pot.[7][8] The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated nitrile intermediate.[9] Subsequently, elemental sulfur undergoes a nucleophilic attack, followed by cyclization and tautomerization to yield the aromatic 2-aminothiophene product.[7][10] The elegance of this reaction lies in its convergence and atom economy, making it a preferred method in heterocyclic synthesis.
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (80 mL).
-
Sequentially add acetophenone (10.0 g, 83.2 mmol), malononitrile (5.5 g, 83.2 mmol), and elemental sulfur (2.67 g, 83.2 mmol).
-
Stir the suspension and add diethylamine (8.5 mL, 83.2 mmol) dropwise over 5 minutes. The addition is exothermic, and the mixture will turn a dark orange/brown color.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting yellow solid by vacuum filtration, washing thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum at 50 °C to afford 2-amino-4-phenylthiophene-3-carbonitrile as a bright yellow powder.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Acetophenone | 120.15 | 10.0 g | 83.2 | 1.0 |
| Malononitrile | 66.06 | 5.5 g | 83.2 | 1.0 |
| Sulfur | 32.07 | 2.67 g | 83.2 | 1.0 |
| Diethylamine | 73.14 | 8.5 mL | 83.2 | 1.0 |
| Ethanol | 46.07 | 80 mL | - | - |
Expert Insights
-
Causality of Base Selection: Diethylamine acts as a catalyst for the initial Knoevenagel condensation and is also crucial for facilitating the addition of sulfur.[9] While other bases like piperidine or morpholine can be used, diethylamine offers a good balance of reactivity and volatility, simplifying its removal.
-
Reaction Monitoring: The disappearance of the acetophenone spot on the TLC plate is a reliable indicator of reaction completion. The product is UV active and typically has an Rf value of ~0.5 in the specified eluent system.
-
Purification: For most applications, the product obtained after filtration and washing is of sufficient purity (>95%) for the next step. If higher purity is required, recrystallization from ethanol or isopropanol is effective.
Part 2: Synthesis of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
Principle and Mechanism
This step involves the cyclization of the 2-amino-4-phenylthiophene-3-carbonitrile intermediate to form the fused pyrimidine ring. Heating the aminonitrile in formamide serves a dual purpose: formamide acts as both the solvent and the source of the C4 carbon atom of the pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization where the nitrile group is attacked by the formyl amide nitrogen, leading to the formation of the stable pyrimidinone ring system.[11]
Experimental Protocol
-
Place the 2-amino-4-phenylthiophene-3-carbonitrile (15.0 g, 70.0 mmol) into a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add formamide (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 180-190 °C) under a nitrogen atmosphere and maintain for 4 hours. The solid will dissolve as the reaction heats up.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the cooled mixture into 200 mL of cold water and stir for 30 minutes.
-
Collect the off-white solid by vacuum filtration, washing with water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the solid under vacuum at 80 °C to yield 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Amino-4-phenylthiophene-3-carbonitrile | 214.28 | 15.0 g | 70.0 | 1.0 |
| Formamide | 45.04 | 50 mL | - | - |
Expert Insights
-
Reagent Quality: The use of high-purity formamide is recommended to avoid side reactions and discoloration of the product.
-
Temperature Control: Maintaining a high reflux temperature is essential for driving the cyclization to completion. Using a heating mantle with a temperature controller is advised.
-
Product Isolation: The product has low solubility in water, making precipitation and filtration an effective isolation method. The final water and ethanol washes are critical for removing residual formamide.
Part 3: Synthesis of this compound
Principle and Mechanism
The final step is the conversion of the pyrimidinone to the corresponding 4-chloro derivative. The lactam-lactim tautomerism of the 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one allows the oxygen to act as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a reactive intermediate which is subsequently displaced by a chloride ion to yield the desired product. This is a standard and highly effective method for converting heterocyclic ketones/amides into their chloro derivatives.[5][11][12]
Experimental Protocol
-
SAFETY FIRST: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
To a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to vent HCl gas), add 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (10.0 g, 41.3 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 40 mL) to the flask.
-
Add a few drops of N,N-Dimethylformamide (DMF, ~0.5 mL) as a catalyst.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve, and the solution will become clear and dark.
-
After the reaction is complete (monitored by TLC, 50% Ethyl Acetate in Hexane), allow the mixture to cool to room temperature.
-
CRITICAL QUENCH STEP: In the fume hood, prepare a large beaker (2 L) containing 500 g of crushed ice and a stir bar. While stirring vigorously, slowly and carefully pour the cooled reaction mixture onto the crushed ice. This is a highly exothermic process that generates significant amounts of HCl gas. Add the mixture in a slow stream to control the reaction rate.
-
Continue stirring the resulting slurry for 1 hour until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
Collect the pale yellow/beige solid by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (check with pH paper).
-
Dry the product under vacuum at 50 °C to afford the final compound, this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | 242.29 | 10.0 g | 41.3 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 40 mL | - | Solvent/Reagent |
| N,N-Dimethylformamide (DMF) | 73.09 | ~0.5 mL | - | Catalyst |
Trustworthiness & Self-Validation
-
Safety Protocol: The careful and slow quenching of POCl₃ is the most critical step for both safety and product purity. A rapid quench can lead to violent boiling and loss of product. The system is self-validating in that a successful, controlled quench is indicative of a properly executed procedure.
-
Purity Check: The final wash to a neutral pH is essential. Any residual acid (from POCl₃ hydrolysis) can lead to product degradation over time. The purity of the final product can be readily confirmed by ¹H NMR, where the disappearance of the broad N-H proton from the starting material and the appearance of a clean aromatic profile confirms successful chlorination.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Conclusion
This application note details a robust and reproducible three-step synthesis for this compound, a high-value intermediate for pharmaceutical research. By following this protocol, which integrates mechanistic understanding with practical, field-tested insights and critical safety procedures, researchers can reliably produce this key building block. The versatility of the 4-chloro group opens the door for extensive derivatization, enabling the exploration of new chemical space in the quest for novel therapeutics targeting a range of diseases.
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- Mossine, A. V., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
- D'Andrea, F., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10672-10682. [Link]
- Zaragoza, F. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. [Link]
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Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Thieno[2,3-d]pyrimidine Synthesis
Introduction: The Significance of Thieno[2,3-d]pyrimidines and the Microwave Advantage
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered its derivatives highly valuable in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective properties.[1][2] Notably, various thieno[2,3-d]pyrimidine derivatives have been investigated as potent kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial in cancer progression.[3][4]
Traditionally, the synthesis of these vital heterocyclic compounds has been hampered by long reaction times, harsh conditions, and often, modest yields. The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and more efficient alternative to conventional heating methods.[5][6][7] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, significantly higher yields, and enhanced product purity, often with a considerable reduction in solvent usage.[6][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of microwave-assisted synthesis of thieno[2,3-d]pyrimidines.
Core Principles: Why Microwave Synthesis Excels
The efficiency of microwave synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture. This interaction induces rapid molecular rotation, generating heat volumetrically and homogeneously. This contrasts with conventional heating, where heat is transferred slowly from an external source. The key advantages of MAOS in the context of thieno[2,3-d]pyrimidine synthesis include:
-
Accelerated Reaction Times: Reactions that typically require hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[6][10]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[7][11]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power in modern microwave reactors ensures high reproducibility.[6]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient compared to conventional methods.[6]
-
Green Chemistry Alignment: Reduced reaction times and the potential for solvent-free reactions align well with the principles of green chemistry.[6][7]
General Protocol: A Two-Step Microwave-Assisted Synthesis
A common and effective strategy for synthesizing thieno[2,3-d]pyrimidines involves a two-step process: the initial formation of a 2-aminothiophene derivative via the Gewald reaction, followed by cyclization to form the fused pyrimidine ring. Both steps can be significantly enhanced by microwave irradiation.
Step 1: Microwave-Assisted Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes.
Reaction Scheme:
Caption: Workflow for the microwave-assisted Gewald reaction.
Materials:
-
An α-active ketone or aldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A suitable base (e.g., morpholine, triethylamine)
-
Ethanol (or other suitable solvent)
-
Microwave reactor vials
Protocol:
-
Reagent Preparation: In a microwave process vial, combine the ketone/aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add a minimal amount of a suitable solvent like ethanol and the base (e.g., morpholine, 0.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (typically 2-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into ice water. The precipitated solid is collected by filtration, washed, and can be purified by recrystallization or column chromatography.
Step 2: Microwave-Assisted Cyclization to Thieno[2,3-d]pyrimidine
The synthesized 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidine core.
Reaction Scheme:
Caption: Workflow for the microwave-assisted cyclization.
Materials:
-
2-Aminothiophene derivative (from Step 1)
-
Cyclizing agent (e.g., formamide, urea, formic acid)
-
Microwave reactor vials
Protocol:
-
Reaction Setup: In a microwave process vial, place the 2-aminothiophene derivative (1.0 mmol) and an excess of the cyclizing agent (e.g., formamide).
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a higher temperature (e.g., 150-200 °C) for a period of 10-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is treated with water to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent.
Expert Insights: The choice of cyclizing agent will determine the substitution pattern on the pyrimidine ring. For example, formamide will yield an unsubstituted pyrimidine ring, while substituted amides or urea can introduce different functional groups.
Mechanism of Action: The Dimroth Rearrangement
In many syntheses of substituted thieno[2,3-d]pyrimidines, particularly when reacting a 2-amino-3-cyanothiophene derivative with various amines, a Dimroth rearrangement can occur under microwave irradiation. This rearrangement is a fascinating example of how microwave energy can facilitate complex molecular transformations.[10][12]
Caption: Simplified schematic of the Dimroth rearrangement pathway.
The proposed mechanism generally involves the initial formation of an intermediate which then undergoes ring opening of the pyrimidine ring, followed by rotation and subsequent ring closure to yield the thermodynamically more stable rearranged product. Microwave irradiation provides the necessary energy to overcome the activation barrier for this rearrangement efficiently.[12]
Data Presentation: Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 5 - 30 minutes[6][10] |
| Yield | Moderate to good (50-75%) | Good to excellent (80-95%)[6][11] |
| Energy Consumption | High | Significantly lower[6] |
| Byproduct Formation | Often significant | Minimal[6] |
| Reproducibility | Variable | High[6] |
Applications in Drug Discovery
The efficiency of microwave-assisted synthesis has accelerated the discovery and development of novel thieno[2,3-d]pyrimidine-based therapeutic agents. Some notable applications include:
-
Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines by inhibiting key kinases involved in tumor growth and angiogenesis, such as VEGFR-2.[3][4][12]
-
Anti-inflammatory Drugs: The scaffold is present in molecules designed to inhibit inflammatory pathways.[1]
-
Antimicrobial Agents: Thieno[2,3-d]pyrimidines have been explored for their antibacterial and antifungal properties.[1]
-
Central Nervous System (CNS) Agents: Certain derivatives have shown potential in treating CNS disorders.[1]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of thieno[2,3-d]pyrimidines. Its remarkable efficiency, high yields, and alignment with green chemistry principles make it an indispensable tool for modern medicinal chemists. By leveraging this technology, researchers can rapidly generate diverse libraries of these valuable heterocyclic compounds, accelerating the pace of drug discovery and development.
References
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Purifying a Key Pharmaceutical Intermediate: A Detailed Protocol for the Chromatographic Purification of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] 4-Chloro-6-phenylthieno[2,3-d]pyrimidine is a critical intermediate in the synthesis of these complex molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, ensuring a high-purity product suitable for downstream applications in drug discovery and development.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂S | [2] |
| Molecular Weight | 246.72 g/mol | [2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Likely soluble in dichloromethane, ethyl acetate, and acetone. Low solubility in non-polar solvents like hexane and limited solubility in alcohols. | Inferred from related compounds |
The presence of the pyrimidine and thiophene rings, along with the chloro and phenyl substituents, imparts a moderate polarity to the molecule. This characteristic is key to selecting the appropriate stationary and mobile phases for effective chromatographic separation.
The Chromatographic Challenge: Potential Impurities
The synthesis of this compound typically involves the reaction of a corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] Potential impurities may include:
-
Unreacted Starting Material: The corresponding 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. This impurity is significantly more polar than the product due to the hydroxyl group.
-
Hydrolysis Product: If moisture is present, the product can hydrolyze back to the starting material.
-
Side-Reaction Byproducts: Depending on the specific synthetic route, other chlorinated species or polymeric materials may form.
The goal of the chromatographic purification is to efficiently separate the desired moderately polar product from the more polar starting material and any non-polar byproducts.
Workflow for Chromatographic Purification
The overall process for purifying this compound is outlined below. This workflow ensures a systematic and efficient approach to achieving high purity.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Determining the Cytotoxicity of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine via MTT Assay
Abstract: This document provides a comprehensive guide for assessing the cytotoxic potential of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, a member of the thienopyrimidine class of compounds known for their diverse biological activities.[1][2][3] We present a detailed, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cellular metabolic activity as an indicator of cell viability.[4][5] This guide is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the underlying scientific principles, critical optimization parameters, and data interpretation strategies necessary for generating reliable and reproducible results.
Scientific Foundation: Principles and Rationale
The MTT Assay: A Measure of Mitochondrial Competence
The MTT assay is a cornerstone of in vitro toxicology and pharmacology, predicated on the metabolic activity of living cells.[6][7] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan precipitate.[8][9][10] This conversion is primarily executed by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase within the mitochondria.[4][10]
Key Mechanism:
-
Uptake: The positively charged MTT salt passively diffuses across the plasma and mitochondrial membranes of viable cells.[9][10]
-
Reduction: In the metabolically active mitochondria of living cells, dehydrogenases cleave the tetrazolium ring, forming deep purple formazan crystals.[11] Dead cells, having lost their metabolic capacity and membrane integrity, cannot perform this reduction.[10]
-
Quantification: The resulting insoluble formazan crystals are solubilized using a solvent, typically Dimethyl sulfoxide (DMSO) or acidified isopropanol.[8][9] The intensity of the purple solution is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring its absorbance with a spectrophotometer.[9][10]
Compound of Interest: this compound
The target compound, this compound (PubChem CID: 708736), belongs to the thienopyrimidine family.[12] This class of heterocyclic compounds is of significant interest in medicinal chemistry, with various derivatives being investigated for anti-proliferative and cytotoxic effects against cancer cell lines.[1][2][13] The evaluation of this specific compound's cytotoxicity is a critical step in characterizing its potential as a therapeutic agent.
Pre-Experimental Validation: Ensuring Assay Integrity
Before commencing the main cytotoxicity experiment, several parameters must be optimized to ensure the results are accurate and reproducible. This validation phase is crucial for a self-validating protocol.
Cell Line Selection and Culture
The choice of cell line is paramount and should be relevant to the research question (e.g., using a breast cancer cell line like MCF-7 or MDA-MB-231 if investigating anti-cancer properties).[1][2] Critically, cells must be in the logarithmic growth phase for consistent metabolic activity and responsiveness to treatments.[8][14] Maintain a consistent passage number for all experiments to avoid variability due to cellular aging.
Optimization of Cell Seeding Density
A linear relationship must exist between the cell number and the final absorbance reading. Too few cells will produce a signal indistinguishable from the background, while too many cells can lead to nutrient depletion, over-confluency, and a plateau in the absorbance signal.[14][15]
Protocol for Seeding Density Optimization:
-
Prepare a serial dilution of cells, for example, from 1,000 to 100,000 cells per well in a 96-well plate.[14]
-
Culture the cells for the intended duration of the main experiment (e.g., 24 hours).
-
Perform the MTT assay as described in Section 4.
-
Plot the absorbance values against the number of cells per well.
-
Select a seeding density that falls within the linear portion of the resulting curve, ideally yielding an absorbance between 0.75 and 1.25 for the untreated control.[15]
Establishing Controls for a Self-Validating System
A robust experiment relies on a comprehensive set of controls to eliminate confounding variables.
-
Untreated Control (100% Viability): Cells cultured in medium only. This group represents the baseline for maximum cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure the solvent itself is not causing cytotoxicity. The final concentration of DMSO should typically not exceed 0.5%.[14]
-
Blank (Background) Control: Wells containing only cell culture medium, MTT reagent, and the solubilizing agent. This reading is subtracted from all other readings to correct for background absorbance from the medium and reagents.[11]
-
Compound Interference Control: Wells containing medium, the test compound at various concentrations, and the MTT reagent (no cells). This control is essential to check if this compound can chemically reduce MTT, which would lead to a false-positive signal (appearing as high viability).[16]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the cytotoxicity assessment.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Step-by-Step Protocol
This protocol is designed for adherent cells in a 96-well plate format. Modifications may be required for suspension cells.
Materials and Reagents
-
Compound Stock: this compound dissolved in sterile DMSO (e.g., 10 mM stock).
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term.[5][8]
-
Cell Culture Medium: Appropriate for the selected cell line (e.g., DMEM or RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Solubilization Solution: DMSO or 0.01 M HCl in isopropanol.
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (ELISA reader).
Experimental Procedure
-
Cell Seeding:
-
Seed 100 µL of cell suspension into each well of a 96-well plate at the pre-determined optimal density.
-
To mitigate the "edge effect," avoid using the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[14]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in serum-free or low-serum medium.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions and controls (untreated, vehicle) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Formation:
-
After the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.[17]
-
Add 10 µL of the 5 mg/mL MTT reagent to each well for a final concentration of ~0.5 mg/mL.[18]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will produce visible purple formazan crystals.[17][19]
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis and Presentation
Calculation of Percentage Cell Viability
First, correct the raw absorbance values by subtracting the average absorbance of the blank (background) controls. Then, calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = ( (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) ) * 100
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[21]
-
Plot % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[21][22]
-
The IC50 value is the concentration on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.[21] Software such as GraphPad Prism, Origin, or Excel with appropriate add-ins can perform this calculation.[22][23]
Data Presentation
Summarize the quantitative results in a clear and structured table.
| Concentration of this compound (µM) | Mean Corrected Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Control) | 1.152 ± 0.045 | 100 ± 3.9 |
| 1 | 1.098 ± 0.051 | 95.3 ± 4.4 |
| 5 | 0.933 ± 0.038 | 81.0 ± 3.3 |
| 10 | 0.651 ± 0.029 | 56.5 ± 2.5 |
| 25 | 0.312 ± 0.021 | 27.1 ± 1.8 |
| 50 | 0.105 ± 0.015 | 9.1 ± 1.3 |
| 100 | 0.048 ± 0.011 | 4.2 ± 1.0 |
| Calculated IC50 | 12.5 µM |
Note: The data presented above is hypothetical and for illustrative purposes only.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference.[14] | Use sterile techniques. Use phenol red-free and/or serum-free medium during the MTT incubation step.[11][14] |
| Low Absorbance Readings | Low cell density; Insufficient incubation time with MTT; Incomplete formazan solubilization.[14][17] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure complete dissolution by increasing shaking time or gentle pipetting.[11][17] |
| High Variability Between Replicates | Inconsistent cell seeding ("edge effect"); Pipetting errors; Incomplete formazan dissolution.[14][17] | Ensure a homogenous cell suspension before seeding. Avoid using outer wells. Calibrate pipettes. Ensure uniform and complete solubilization in all wells.[17] |
| Increased Absorbance with Higher Compound Concentration | The compound may be chemically reducing MTT.[16] The compound may be increasing cellular metabolic activity at certain concentrations.[16] | Run the compound interference control (compound + MTT, no cells).[16] Visually inspect cells for signs of stress or morphological changes under a microscope. Consider an alternative viability assay (e.g., Neutral Red or LDH assay). |
References
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- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Sylvester, P. W. (Ed.). (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?.
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- YouTube. (2020). How to calculate IC50 from MTT assay.
- National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification.
- ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays.
- Roche. (n.d.). MTT Cell Proliferation Assay Protocol.
- Cusabio. (n.d.). The Overview of Cell Viability.
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- PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.
- Stoyanova, E., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6353.
- Stoyanova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290.
- Shaker, R. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4139-4151.
- Cherian, C., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(17), 7848-7860.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
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- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Application Notes & Protocols: Characterizing Pro-Apoptotic Activity of Thieno[2,3-d]pyrimidine Derivatives
Introduction: Targeting Cell Death in Oncology with Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazolines and native purine nucleobases.[1] This structural feature has made it a cornerstone for the development of novel therapeutics, particularly in oncology. A significant body of research demonstrates that many thieno[2,3-d]pyrimidine derivatives exert their potent anticancer effects by inducing apoptosis, the body's natural process of programmed cell death.[1][2][3][4][5] The ability to selectively trigger this self-destruct mechanism in cancer cells is a primary goal of modern cancer therapy.[6][7]
Evaluating the pro-apoptotic potential of these novel compounds is therefore a critical step in their preclinical development. Apoptosis assays are not merely confirmatory; they are investigative tools that elucidate the mechanism of action, determine compound potency, and help identify the most promising candidates for further development.[7][8][9] This guide provides a comprehensive overview of the core principles and detailed protocols for assessing apoptosis induced by thieno[2,3-d]pyrimidine derivatives, designed for researchers in drug discovery and chemical biology.
The Central Machinery of Apoptosis: A Tale of Two Pathways
Apoptosis is executed through two principal signaling cascades: the extrinsic and intrinsic pathways.[10][11][12] Understanding these pathways is crucial for interpreting assay results and pinpointing a compound's mechanism of action.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals. Ligands like FasL or TNF-α bind to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[10][12]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage, which is a common outcome of cytotoxic drug action.[11] This stress leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c forms a complex called the apoptosome, which activates initiator caspase-9.[10][13]
Both pathways ultimately converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 . These enzymes are the master executioners, cleaving a multitude of cellular substrates to orchestrate the systematic dismantling of the cell, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[10][12]
Caption: The intrinsic and extrinsic apoptosis pathways converge on executioner caspases.
A Multi-Assay Strategy for Robust Apoptosis Characterization
No single assay can capture the full complexity of apoptosis. A multi-pronged approach, probing different stages of the process, provides the most reliable and comprehensive characterization of a compound's activity. We present three core assays that form a robust workflow for this purpose.
| Assay | Principle | Stage of Apoptosis Detected | Method | Throughput |
| Annexin V / PI Staining | Detects externalization of phosphatidylserine (PS) and loss of membrane integrity. | Early (Annexin V+) & Late (Annexin V+/PI+) | Flow Cytometry | Medium |
| Caspase-Glo® 3/7 Assay | Measures activity of key executioner caspases via a luminescent substrate. | Mid (Execution Phase) | Plate-based Luminometry | High |
| TUNEL Assay | Labels 3'-OH ends of fragmented DNA, a hallmark of apoptosis. | Late | Microscopy or Flow Cytometry | Medium |
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is the gold-standard method for quantitatively distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind the Method: In healthy cells, phosphatidylserine (PS) is strictly located on the inner leaflet of the plasma membrane.[14] A key event in early apoptosis is the "flipping" of PS to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[14] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.
Caption: Experimental workflow for Annexin V / PI apoptosis detection.
Detailed Protocol
-
Cell Preparation: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Treat with various concentrations of the thieno[2,3-d]pyrimidine derivative for the desired time. Include a vehicle-only negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (which contains apoptotic bodies and detached cells) into a 15 mL conical tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully discard the supernatant and wash the cell pellet once with 1-2 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[15] The binding of Annexin V to PS is calcium-dependent, making this buffer essential.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock).[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.
Data Interpretation
The flow cytometer will generate a dot plot with four distinct populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells or cells with mechanically damaged membranes.
A dose-dependent increase in the percentage of cells in the Annexin V+ quadrants is indicative of induced apoptosis.
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
This assay provides a direct, functional readout of the core apoptotic machinery and is ideal for high-throughput screening of multiple derivatives or concentrations.
Causality Behind the Method: The activation of executioner caspases-3 and -7 is a point of no return in the apoptotic cascade. This assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition and cleavage site for caspase-3 and -7.[16] When active caspase-3/7 in the cell lysate cleaves this substrate, it releases aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase.[16] The single-reagent format includes lysis agents, making it a simple "add-mix-measure" protocol.[16]
Caption: High-throughput workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol
-
Cell Seeding: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements. Use a volume of 100 µL per well. Include wells for "no-cell" background controls.
-
Compound Treatment: After cells have adhered, treat them with your thieno[2,3-d]pyrimidine derivatives across a range of concentrations. Include vehicle and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[17] Allow it to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. This ensures optimal enzyme activity.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis and reagent mixing.
-
Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time can vary by cell type and should be determined empirically. The luminescent signal is stable for several hours.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
Subtract the average background luminescence (from no-cell control wells) from all experimental readings. The resulting relative light units (RLU) are directly proportional to caspase-3/7 activity. Data can be plotted as fold-change over the vehicle control.
Protocol 3: TUNEL (TdT dUTP Nick-End Labeling) Assay
This assay provides visual confirmation of apoptosis by detecting DNA fragmentation, a definitive late-stage event.
Causality Behind the Method: During apoptosis, endonucleases cleave genomic DNA into fragments of various sizes, creating a large number of 3'-hydroxyl (-OH) ends.[18][19] The TUNEL assay employs the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of labeled dUTPs to these 3'-OH ends.[20] The dUTPs can be conjugated with a fluorophore for detection by fluorescence microscopy or flow cytometry.[18]
Detailed Protocol (for Fluorescence Microscopy)
-
Sample Preparation: Grow and treat cells on glass coverslips or chamber slides.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[19] Fixation cross-links the fragmented DNA within the nucleus, preventing its loss during subsequent steps.
-
Permeabilization: This critical step allows the TdT enzyme to access the nucleus. Incubate the fixed cells with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes on ice.[19]
-
Controls: Prepare essential controls:
-
Negative Control: A sample that goes through the entire process but without the TdT enzyme. This controls for non-specific fluorescence.
-
Positive Control: A sample pre-treated with DNase I to induce DNA strand breaks, ensuring the assay reagents are working correctly.[21]
-
-
TdT Labeling Reaction:
-
Incubate the samples with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber to prevent drying.[19]
-
-
Counterstaining and Mounting: Wash the samples thoroughly with PBS. Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, which can be overlaid with the DAPI/Hoechst image to determine the percentage of apoptotic cells.
Summary of Thieno[2,3-d]pyrimidine Activity
The following table summarizes findings from published literature, illustrating the pro-apoptotic effects of various derivatives in different cancer cell lines.
| Derivative Class | Cell Line(s) | Key Apoptotic Findings | Reference |
| Substituted Thieno[2,3-d]pyrimidines | HT-29 (Colon), HepG-2 (Liver) | Induced significant early apoptosis (up to 74.9% in HT-29). | [2] |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung) | Showed strong anti-proliferative effects and induced apoptosis confirmed by Hoechst staining. | [1] |
| VEGFR-2 Inhibiting Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | Induced cell cycle arrest at G2/M phase and promoted both early and late apoptosis. | [22][23] |
| Sulfa-Substituted Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | Exhibited potent anticancer activity with IC50 values lower than the reference drug Doxorubicin. | [4] |
| Triazolo-fused Thieno[2,3-d]pyrimidines | MCF-7, HCT-116, PC-3 | Showed excellent potency against MCF-7 breast cancer cells. | [5] |
Conclusion and Forward Outlook
The comprehensive evaluation of apoptosis is fundamental to the development of thieno[2,3-d]pyrimidine derivatives as anticancer agents. By employing a strategic combination of assays—quantifying membrane changes with Annexin V/PI, measuring enzymatic activity with Caspase-Glo®, and confirming DNA fragmentation with TUNEL—researchers can build a robust, multi-dimensional profile of a compound's pro-apoptotic efficacy. This detailed characterization is essential for establishing a clear mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately identifying lead candidates with the highest therapeutic potential.
References
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Al-Romaigh, F. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
- Ghorab, M. M., et al. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules. [Link]
- Malik, A., et al. (2023).
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Baskić, D., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs. [Link]
- Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Absin. [Link]
- Florea, A. M. (2022). The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal. [Link]
- Hassan, M., et al. (2023). Extrinsic and Intrinsic Apoptosis Signal Pathway Review. Journal of Apoptosis. [Link]
- The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
- El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
- Extrinsic and Intrinsic Apoptosis Signal Pathway Review.
- Caspase 3/7 Activity. protocols.io. [Link]
- El-Sayed, N. F., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- El-Naggar, A. M., et al. (2024).
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
- Video: The TUNEL Assay. JoVE. [Link]
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- Detection of Apoptosis by TUNEL Assay. G-Biosciences. [Link]
- Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]
- New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. [Link]
- Caspase 3/7 activity assay. Bio-protocol. [Link]
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
- Al-Ostath, S., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. RSC Advances. [Link]
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- In Vitro and in Silico Evaluation of New Thieno[2,3-D]pyrimidines As Anti-Cancer Agents and Apoptosis Inducers Targeting VEGFR-2. AMiner. [Link]
- Zhang, H., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
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Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Engine of Cancer Proliferation
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship to purines and its role as a core component in a variety of pharmacologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of antitumor activities, frequently by inhibiting key regulators of cell proliferation and survival. One such class of regulators are protein kinases, whose dysregulation is a hallmark of cancer. The compound 4-Chloro-6-phenylthieno[2,3-d]pyrimidine belongs to this family of molecules and is investigated for its potential to disrupt the cancer cell cycle, the fundamental process by which cells replicate.
Cell cycle analysis is a cornerstone technique in cancer research, providing a quantitative snapshot of a cell population's distribution across the different phases of division: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). By measuring the DNA content of individual cells using flow cytometry, we can discern the effects of therapeutic agents on cell cycle progression. An accumulation of cells in a specific phase suggests that the compound is interfering with the molecular machinery that governs the transition to the subsequent phase, a common mechanism of action for many anticancer drugs.
This application note provides a comprehensive guide to performing cell cycle analysis on cancer cells treated with this compound. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer insights into data interpretation and troubleshooting.
Scientific Principle: Interrogating Cell Cycle Checkpoints
The cell cycle is a tightly regulated process controlled by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist between phases to ensure the fidelity of DNA replication and chromosome segregation. Cancer cells often exhibit defects in these checkpoints, leading to uncontrolled proliferation.
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit various protein kinases, including those critical for cell cycle progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting these upstream signaling molecules, these compounds can indirectly lead to the arrest of the cell cycle. For instance, inhibition of EGFR signaling can prevent the expression of cyclins required for the G1 to S phase transition. The accumulation of cells in specific phases of the cell cycle following treatment with this compound can therefore allude to its specific molecular targets.
Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase will have an intermediate fluorescence.
Experimental Workflow & Protocols
A successful cell cycle analysis experiment hinges on meticulous sample preparation and a standardized workflow. The following diagram illustrates the key stages:
Figure 1: A generalized workflow for cell cycle analysis.
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is optimized for adherent cancer cell lines.
Materials:
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) exhibiting sensitivity to thieno[2,3-d]pyrimidine derivatives.
-
This compound: Dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Complete Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA: For cell detachment.
-
70% Ethanol: Ice-cold, for fixation.
-
Propidium Iodide (PI) Staining Solution:
Application Notes & Protocols: Investigating 4-Chloro-6-phenylthieno[2,3-d]pyrimidine in Breast Cancer Cell Lines
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity, often through the inhibition of key protein kinases.[1][2] This document provides a comprehensive guide for researchers investigating the biological effects of a specific derivative, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, on two phenotypically distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive, luminal A) and MDA-MB-231 (triple-negative/basal-like).[3][4] We present detailed, validated protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, we provide a framework for exploring the underlying mechanism of action by examining key proteins in relevant signaling pathways. This guide is designed to be a self-contained resource, explaining not only the "how" but also the "why" behind critical experimental steps, ensuring robust and reproducible results.
Introduction: Targeting Breast Cancer with Thienopyrimidine Derivatives
Breast cancer remains a leading cause of cancer-related mortality in women, characterized by significant molecular heterogeneity.[5] The MCF-7 cell line is a workhorse model for hormone-responsive breast cancer, while the MDA-MB-231 line represents a more aggressive, treatment-resistant triple-negative subtype.[4][6] Evaluating novel therapeutic agents against both cell lines provides crucial insights into the compound's potential efficacy across different subtypes.
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer, such as those mediated by VEGFR-2, PIM-1, and the PI3K/Akt/mTOR cascade.[7][8][9] These pathways govern essential cellular processes including proliferation, survival, and angiogenesis. By inhibiting one or more kinases, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis). This application note outlines a logical workflow to systematically characterize the anticancer effects of this compound.
Experimental Rationale & Workflow
The experimental approach is designed to first establish the dose-dependent cytotoxicity of the compound to determine optimal treatment concentrations (IC50). Subsequent assays then dissect the cellular mechanisms responsible for the observed loss of viability, specifically focusing on apoptosis and cell cycle arrest, which are common outcomes for kinase inhibitors.[6][8] Finally, Western blot analysis provides a direct method to probe the compound's effect on specific protein targets within a suspected signaling pathway.
Materials and Reagents
-
Cell Lines: MCF-7 (ATCC® HTB-22™) and MDA-MB-231 (ATCC® HTB-26™).
-
Compound: this compound.
-
Base Media: For MCF-7: Eagle's Minimum Essential Medium (EMEM). For MDA-MB-231: Leibovitz's L-15 Medium (for non-CO2 incubation) or DMEM.[10]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA solution.
-
Reagents for Assays:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
RNase A and Propidium Iodide (PI) staining solution for cell cycle.[12][13]
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
Rationale: Proper cell culture technique is paramount for reproducibility. MCF-7 and MDA-MB-231 cells have different growth requirements.[10] The test compound is likely hydrophobic and requires solubilization in an organic solvent like DMSO to prepare a concentrated stock solution for accurate dilution in aqueous culture media.
Procedure:
-
Cell Culture:
-
MCF-7: Culture in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
MDA-MB-231: Culture in L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a non-CO2 incubator.[10]
-
Subculture cells at 70-80% confluency.
-
-
Compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in sterile DMSO.
-
Aliquot into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate complete culture medium to achieve the final desired concentrations.
-
Critical: Ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control using the same final concentration of DMSO.[14]
-
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][15] The amount of formazan is proportional to the number of viable cells. This assay is used to determine the 50% inhibitory concentration (IC50), a key measure of compound potency.
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.
-
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Rationale: Apoptosis is a form of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of Ca2+. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16] Flow cytometry analysis of cells stained with both allows for the differentiation of four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[17]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at ~500 x g for 5 minutes.[16][18]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at the G1, S, or G2/M phases.[6] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can thus distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Procedure:
-
Cell Seeding and Treatment: Follow Step 1 from the Apoptosis Protocol.
-
Cell Harvesting: Harvest adherent cells by trypsinization, collect them, and centrifuge at ~500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][19] This step permeabilizes the cells and preserves their DNA. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13] Rationale: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer, collecting data on a linear scale. Use analysis software (e.g., FlowJo, ModFit LT) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.
Expected Results & Data Interpretation
The following tables present hypothetical data to illustrate expected outcomes.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|
| MCF-7 | 24 h | 45.2 |
| 48 h | 21.8 | |
| 72 h | 10.5 | |
| MDA-MB-231 | 24 h | 38.7 |
| 48 h | 15.3 |
| | 72 h | 7.9 |
Interpretation: The compound exhibits dose- and time-dependent cytotoxicity against both cell lines. A lower IC50 value in MDA-MB-231 cells at 48 and 72 hours could suggest higher sensitivity in this triple-negative model. Subsequent mechanistic assays should be performed using the 48h IC50 values.
Table 2: Effect on Apoptosis after 48h Treatment at IC50
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|---|
| MCF-7 | Vehicle | 94.1 | 3.2 | 2.1 |
| Compound | 55.3 | 25.8 | 16.5 | |
| MDA-MB-231 | Vehicle | 92.8 | 4.5 | 2.3 |
| | Compound | 48.9 | 30.1 | 18.7 |
Interpretation: A significant increase in both early and late apoptotic populations in treated cells compared to the vehicle control indicates that the compound induces cell death via apoptosis.
Table 3: Effect on Cell Cycle Distribution after 48h Treatment at IC50
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| MCF-7 | Vehicle | 65.2 | 22.5 | 12.3 |
| Compound | 25.8 | 15.1 | 59.1 | |
| MDA-MB-231 | Vehicle | 58.9 | 25.4 | 15.7 |
| | Compound | 21.7 | 12.9 | 65.4 |
Interpretation: The data shows a significant decrease in the G0/G1 population and a corresponding accumulation of cells in the G2/M phase, suggesting the compound induces G2/M cell cycle arrest.[6][21] This is a common mechanism for drugs that interfere with microtubule dynamics or DNA damage checkpoints.
Mechanistic Insights: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives are well-documented as inhibitors of protein kinases.[1][2] A plausible mechanism for this compound is the inhibition of kinases within the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in breast cancer.[9] Inhibition of this pathway would block pro-survival signals and halt proliferation, consistent with the observed apoptosis and cell cycle arrest.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Treat cells in 60mm dishes as described previously. Wash with ice-cold PBS and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis & Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., p-Akt, total Akt, β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression or phosphorylation, normalized to a loading control like β-actin.
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Application of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine in Non-Small Cell Lung Cancer Research
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome existing treatment limitations, including drug resistance.[1] The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to function as a versatile scaffold for the development of kinase inhibitors.[2] This structural motif is particularly relevant in the context of NSCLC, where aberrant kinase signaling is a key driver of tumorigenesis and progression.
Numerous derivatives of the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated as potent inhibitors of various protein kinases implicated in NSCLC, most notably the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and survival. The thieno[2,3-d]pyrimidine nucleus is a key component of several reported EGFR inhibitors.[4]
4-Chloro-6-phenylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of these biologically active molecules.[5][6] The chloro group at the 4-position provides a reactive site for the introduction of various substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers on the application of this compound and its derivatives in NSCLC research, covering its mechanism of action, and providing detailed protocols for its evaluation.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Derivatives of this compound predominantly exert their anti-cancer effects by targeting the ATP-binding site of EGFR. By competitively inhibiting ATP binding, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[7][8]
Caption: EGFR Signaling Pathway Inhibition.
Quantitative Data: Potency of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro activity of representative thieno[2,3-d]pyrimidine derivatives against NSCLC cell lines and EGFR kinases, demonstrating the potent anti-proliferative effects of this compound class.
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Reference |
| 15 | A549 | 0.94 | Not Specified | - | [9] |
| B1 | H1975 (L858R/T790M) | 0.087 | EGFR (L858R/T790M) | 13 | [4] |
| B1 | A549 (WT) | >50 | EGFR (WT) | >1000 | [4] |
| 22 | MCF-7 | 11.32 | VEGFR-2 | 580 | [10] |
| KD-8 | Panc1 (KRAS G12D) | ~2.1 | KRAS G12D | Not Specified | [11] |
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives in NSCLC research.
In Vitro Assays
Caption: In Vitro Experimental Workflow.
This protocol assesses the effect of the test compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.[12][13]
Materials:
-
NSCLC cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
A549 cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.[10]
Materials:
-
A549 cells
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat A549 cells with the test compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
This technique is used to assess the phosphorylation status of EGFR and its downstream targets.[16]
Materials:
-
A549 cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat A549 cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using ECL reagent and an imaging system.
In Vivo Xenograft Model
Caption: In Vivo Xenograft Workflow.
This protocol describes a subcutaneous xenograft model using an NSCLC cell line to evaluate the in vivo efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
A549 cells
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be further processed for histological or immunohistochemical analysis.
Conclusion
This compound represents a valuable scaffold for the development of novel kinase inhibitors for the treatment of NSCLC. The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of derivatives of this compound, from initial in vitro screening to in vivo efficacy studies. By targeting key signaling pathways, such as the EGFR cascade, these compounds hold the potential to overcome existing therapeutic challenges and improve outcomes for patients with NSCLC.
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- 11. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Step-by-Step Guide for Evaluating the Efficacy of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as anticancer agents.[1][2] These compounds frequently function as kinase inhibitors, targeting key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] This guide provides a comprehensive, field-proven experimental workflow for the systematic evaluation of novel thieno[2,3-d]pyrimidine derivatives, from initial enzymatic screening to detailed cellular characterization. The protocols herein are designed to establish a robust, self-validating system for determining compound efficacy and mechanism of action.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
Thieno[2,3-d]pyrimidines are bioisosteres of purines and are recognized for their diverse pharmacological activities.[1] Their structural versatility allows for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[7] This document will focus on a workflow to assess thieno[2,3-d]pyrimidines targeting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are frequently implicated in tumor angiogenesis and proliferation.[3][4][8]
The Strategic Experimental Workflow
A tiered approach is essential for the efficient and cost-effective evaluation of a new chemical entity. Our proposed workflow is designed to generate decision-driving data at each stage, starting with broad screening and progressing to more complex, physiologically relevant assays.
Caption: A tiered experimental workflow for evaluating thieno[2,3-d]pyrimidine efficacy.
Phase 1: In Vitro Target Engagement - The Biochemical Kinase Assay
Rationale: The initial step is to confirm that the synthesized compound directly interacts with and inhibits its intended molecular target in a purified, cell-free system. This assay provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.[9]
Protocol: VEGFR-2 Kinase Assay (Example)
This protocol is adapted from standard kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP (Adenosine triphosphate).
-
Test thieno[2,3-d]pyrimidine compounds, dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phospho-specific antibody for the substrate.
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
96-well microplates.
-
-
Procedure:
-
Coat a 96-well plate with the kinase substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compounds in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a no-inhibitor (DMSO vehicle) control.[3]
-
Add the diluted compounds to the wells.
-
Add recombinant VEGFR-2 kinase to each well.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an EDTA solution.
-
Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 2: Cellular Activity and Cytotoxicity
Rationale: After confirming direct target inhibition, the next critical step is to assess the compound's effect on living cancer cells. A cell viability assay measures the overall cytotoxic or cytostatic effect of the compound.[10] This provides a functional readout of the compound's ability to penetrate cell membranes, engage its target in a complex cellular milieu, and elicit a biological response.[9]
Protocol: MTT Cell Viability Assay
This is a standard colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[11]
-
Cell Culture:
-
Select appropriate human cancer cell lines. For a VEGFR-2 or EGFR inhibitor, cell lines like HCT-116 (colorectal), HepG2 (liver), A549 (lung), or MCF-7 (breast) are commonly used.[3][4][12]
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period, typically 48 or 72 hours.[13]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Presentation:
| Compound | Target Kinase | Cell Line | In Vitro IC50 (nM) | Cellular IC50 (µM) |
| Thieno[2,3-d]pyrimidine-A | VEGFR-2 | HCT-116 | 25 | 2.8 |
| Thieno[2,3-d]pyrimidine-B | EGFRWT | A549 | 37 | 17.8 |
| Thieno[2,3-d]pyrimidine-C | EGFRT790M | NCI-H1975 | 92 | 25.5 |
| Reference (Sorafenib) | VEGFR-2 | HCT-116 | 23 | 3.5 |
| Reference (Erlotinib) | EGFRWT | A549 | 25 | 28.5 |
Note: Data are hypothetical and for illustrative purposes.
Phase 3: Mechanistic Validation in a Cellular Context
Rationale: Once a compound has demonstrated potent cellular activity, it is crucial to verify that its cytotoxic effect is mediated through the intended mechanism of action. This involves examining the target pathway within the cell and assessing downstream cellular consequences like apoptosis and cell cycle arrest.
Target Engagement and Downstream Signaling: Western Blot Analysis
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, we can measure the phosphorylation state of the target kinase and its downstream effectors. A successful inhibitor should decrease the phosphorylation of its target.[7]
Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment and Lysis:
-
Plate cells (e.g., A549) and allow them to adhere.
-
Treat cells with the thieno[2,3-d]pyrimidine compound at its IC50 concentration for a specified time (e.g., 2-24 hours). Include vehicle and positive controls.
-
Wash cells with ice-cold PBS.[14]
-
Lyse the cells directly on the plate using ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-40 µg per lane) and mix with Laemmli sample buffer. Boil for 5 minutes.[14]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a housekeeping protein like β-actin or GAPDH.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p-EGFR should decrease in compound-treated samples.
-
Gene Expression Analysis: Quantitative PCR (qPCR)
Principle: qPCR can be used to measure changes in the expression of genes that are downstream of the target kinase or are involved in the cellular response to the drug. For example, inhibition of an oncogenic pathway may lead to the upregulation of pro-apoptotic genes (e.g., BAX) or downregulation of anti-apoptotic genes (e.g., Bcl-2).[16]
Protocol: Relative qPCR for Gene Expression
-
RNA Extraction:
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[16]
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based qPCR master mix.[18]
-
Set up reactions in a qPCR plate, including no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.[17]
-
Run the plate in a real-time PCR instrument using a standard thermal cycling program.[17]
-
-
Data Analysis:
Assessment of Apoptosis and Cell Cycle
Principle: Effective anticancer agents often induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing cancer cells from replicating.[20][21] These cellular fates can be quantified using flow cytometry.
Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with the test compound at 1x and 2x the IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
For Apoptosis (Annexin V/PI Staining):
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
For Cell Cycle (PI Staining):
-
Wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove ethanol.
-
Treat with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze by flow cytometry. The DNA content will reveal the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This structured workflow provides a robust framework for the preclinical evaluation of novel thieno[2,3-d]pyrimidine derivatives. By systematically progressing from biochemical validation to cellular mechanism of action, researchers can build a comprehensive data package to identify promising lead candidates. Positive results from this workflow would justify advancing a compound to more complex studies, including selectivity profiling against a panel of kinases, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and ultimately, in vivo efficacy studies in animal models.
References
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- Li, R., et al. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1033. [Link]
- Abouzid, K. A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2). [Link]
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- Wang, L., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(24), 11134-11147. [Link]
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- Zhang, H., et al. (2018). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 49-54. [Link]
- El-Malah, A. A., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8049. [Link]
- El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 582-602. [Link]
- TATAA Biocenter. qPCR Services - Regulated Analysis for Drug Development.
- Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. [Link]
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Application Notes and Protocols for the Molecular Docking of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine with Target Proteins
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and demonstrating significant potential as a kinase inhibitor for anticancer therapies.[1][2] This application note provides a comprehensive guide for the molecular docking of a representative compound, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, with two key oncogenic protein targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] We will explore the scientific rationale behind target selection, provide detailed, field-proven protocols for in silico analysis, and discuss the interpretation of docking results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate the discovery of novel thieno[2,3-d]pyrimidine-based therapeutics.
Introduction: The Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine core is structurally analogous to the quinazoline nucleus found in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3] This structural similarity allows these compounds to function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and blocking the signaling pathways that drive tumor proliferation and angiogenesis.[3][5]
1.1. Target Selection: EGFR and VEGFR-2
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are hallmarks of various cancers, including non-small cell lung cancer and glioblastoma.[3][6] Inhibition of the EGFR signaling cascade is a clinically validated strategy for cancer treatment. Molecular docking studies with thieno[2,3-d]pyrimidine derivatives have shown promising interactions with the EGFR kinase domain.[7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target for cancer therapy.[4][9] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to a reduction in growth and metastasis. Several studies have successfully docked thieno[2,3-d]pyrimidine compounds into the VEGFR-2 active site, demonstrating their potential as anti-angiogenic agents.[10][11]
Below is a conceptual workflow for the molecular docking process described in this guide.
Caption: A high-level overview of the molecular docking workflow.
Essential Materials and Software
This protocol primarily utilizes open-source and widely available software in the computational chemistry community.
| Software/Resource | Purpose | Recommended Version/Source |
| PyMOL | Molecular visualization | Latest version (Educational license available) |
| AutoDock Tools (ADT) | Preparation of protein and ligand files for AutoDock Vina | 1.5.6 or later |
| AutoDock Vina | Molecular docking engine | 1.1.2 or later[12] |
| Discovery Studio | Visualization and analysis of protein-ligand interactions | Biovia Discovery Studio Visualizer (Free) |
| Protein Data Bank (PDB) | Source for 3D protein structures | [Link] |
| PubChem | Source for ligand structures and properties | [Link] |
| SwissADME | Web-based tool for ADME/Tox prediction | [Link] |
Detailed Protocols
The following protocols provide a step-by-step guide for docking this compound with EGFR and VEGFR-2.
Ligand Preparation
The accuracy of the docking simulation is critically dependent on the initial 3D conformation of the ligand.
-
Structure Retrieval: Obtain the 2D structure of this compound from PubChem (CID: 708736).[13]
-
3D Conversion and Energy Minimization:
-
Use a suitable chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and save it as a 3D format (e.g., .sdf or .mol2).
-
Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring a realistic starting geometry.
-
-
File Format Conversion for AutoDock Vina:
-
Open the energy-minimized ligand file in AutoDock Tools (ADT).
-
Assign Gasteiger charges to the ligand atoms.
-
Detect the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (ligand.pdbqt).
-
Protein Target Preparation
Proper preparation of the receptor is essential for a successful docking experiment. This involves removing non-essential molecules and preparing the protein for the docking algorithm.
-
Protein Structure Selection:
-
EGFR: Download the crystal structure of the EGFR kinase domain from the PDB. A suitable entry is 1M17 , which is in complex with the inhibitor erlotinib.[3][13] This provides a validated binding pocket. For studying resistance mutations, 3W2O (T790M mutant) can be utilized.[7]
-
VEGFR-2: For VEGFR-2, a commonly used crystal structure is 4ASD , which is co-crystallized with sorafenib.[14][15] Another suitable option is 2OH4 .[10]
-
-
Protein Cleanup:
-
Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio.
-
Remove all water molecules, co-solvents, and any co-crystallized ligands. This is to ensure that the docking is not influenced by non-essential molecules.
-
If the biological unit is a dimer or multimer, isolate a single chain for the docking study, unless the binding site is at the interface.
-
-
Preparation for AutoDock Vina using ADT:
-
Open the cleaned protein PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in the PDBQT format (protein.pdbqt).
-
Grid Box Generation and Docking Execution
The grid box defines the search space for the docking algorithm. It should encompass the entire binding site of the target protein.
-
Defining the Grid Box:
-
In ADT, load the prepared protein and ligand.
-
Center the grid box on the co-crystallized ligand's position (if available) or on the catalytically important residues of the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational movements. A common starting point is a 20x20x20 Å box.[16]
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is a good starting point.[4][16]
-
Running AutoDock Vina: Execute the docking from the command line:
vina --config conf.txt --log log.txt --out output.pdbqt
The following diagram illustrates the key steps in protein and ligand preparation for molecular docking.
Caption: Step-by-step workflow for preparing protein and ligand files.
Analysis and Interpretation of Results
A successful docking run is followed by a thorough analysis of the results to gain insights into the binding mode and affinity of the ligand.
Docking Pose and Binding Energy Analysis
-
Visualization: Load the protein (protein.pdbqt) and the docking output file (output.pdbqt) into a molecular visualization tool like PyMOL or Discovery Studio.
-
Binding Energy: The output log file (log.txt) will contain the binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Pose Selection: Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most likely binding mode. However, it is important to visually inspect other poses for sensible interactions.
Key Molecular Interactions
The biological activity of a ligand is often dictated by specific interactions with the target protein.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein. For EGFR, key hydrogen bonds are often formed with the hinge region residue Met793.[4] For VEGFR-2, crucial hydrogen bonds are frequently observed with residues such as Cys917/Cys919, Glu883/Glu885, and Asp1044/Asp1046.[10][15]
-
Hydrophobic Interactions: Analyze the hydrophobic interactions between the phenyl group of the ligand and the hydrophobic pockets of the kinase active site.
-
Pi-Stacking and Other Interactions: Look for other non-covalent interactions such as pi-pi stacking, which can contribute to binding affinity.
The following table summarizes the expected key interactions for this compound with EGFR and VEGFR-2 based on published data for similar compounds.
| Target Protein | Key Residues for H-Bonding | Key Residues for Hydrophobic Interactions |
| EGFR | Met793, Thr854 | Leu718, Val726, Ala743, Leu844 |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Val848, Ala866, Leu889, Leu1035 |
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
-
Redocking of the Co-crystallized Ligand: Extract the native ligand from the original PDB file and dock it back into the protein's active site using the same protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14]
ADME/Tox Prediction
An initial assessment of the drug-likeness of the compound can be performed using online tools.
-
SwissADME: Submit the SMILES string of this compound to the SwissADME server.
-
Analysis: Evaluate parameters such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 enzymes (e.g., CYP2D6).[9][17] This provides an early indication of the compound's pharmacokinetic properties.
Conclusion and Future Perspectives
Molecular docking is a powerful computational tool that can provide valuable insights into the potential binding of small molecules to protein targets. The protocols outlined in this application note provide a robust framework for investigating the interaction of this compound with EGFR and VEGFR-2. The results of these in silico studies can guide the rational design and optimization of more potent and selective thieno[2,3-d]pyrimidine-based kinase inhibitors. It is important to remember that molecular docking is a predictive tool, and the results should be validated through in vitro and in vivo experimental studies to confirm the biological activity.
References
- Guo, W., et al. (2022).
- El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online.[14]
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- Gaber, F. A., et al. (2019). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC.[1]
- Gangjee, A., et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.[4][9]
- Tolba, M. S., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking of Some New Thieno[2,3-d] Pyrimidine Derivatives.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Publishing.[10][19]
- Abdel-Wahab, B. F., et al. (2021).
- Zhang, Y., et al. (2024).
- Tong, N., et al. (2019). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC.[21]
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- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC.[9]
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- Sobh, E. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH.[7][23]
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.[19]
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- Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.[23]
- El-Gohary, N. S., & Shaaban, M. I. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‐4‐One Derivatives as Dual EGFR and FGFR Inhibitors.
- Chen, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC.[26][27]
- Al-Ostath, A. I., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC.[28]
- Chen, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- El-Damasy, A. K., et al. (2021). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.[29]
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- Dmytro, K., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID.
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Western blot analysis for target validation of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Application Note & Protocol
Western Blot Analysis for Target Validation of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the target validation of this compound using Western blot analysis. Thienopyrimidine derivatives are a well-established class of compounds known to exhibit inhibitory activity against various protein kinases involved in oncogenic signaling pathways.[1][2][3] Given the structural similarity of the thienopyrimidine scaffold to purines, these compounds are often designed as kinase inhibitors.[2] This guide will focus on investigating the effect of this compound on the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt signaling pathways, common targets for this class of molecules.[3][4] The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary steps to generate reliable and reproducible data.
Introduction: The Rationale for Target Validation
This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2][5] The core structure of thienopyrimidine is a bioisostere of purine, making it an excellent scaffold for designing inhibitors that target the ATP-binding sites of protein kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7]
Target validation is a critical step in the drug discovery process, confirming that a compound interacts with its intended molecular target in a cellular context.[8] Western blotting is a powerful and widely used technique for this purpose. It allows for the semi-quantitative analysis of protein expression and post-translational modifications, such as phosphorylation, which are direct readouts of kinase activity and target engagement.[6][8][9] By examining the phosphorylation status of key downstream effectors, we can infer the inhibitory activity of a compound on a specific signaling cascade.
This application note will detail the use of Western blot analysis to assess the impact of this compound on two interconnected and frequently dysregulated signaling pathways in cancer: the EGFR pathway and the PI3K/Akt/mTOR pathway.[7][10][11][12]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[6][13] Aberrant EGFR activation is a common driver of tumor growth.[6][10]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, survival, and proliferation.[11][12] This pathway is often activated downstream of receptor tyrosine kinases like EGFR and is frequently mutated or amplified in various cancers.[7][12]
Experimental Design: A Self-Validating Approach
A well-designed Western blot experiment is crucial for generating trustworthy data.[14][15] This protocol incorporates several control measures to ensure the validity of the results.
Cell Line Selection and Treatment
The choice of cell line is critical. It is advisable to use a cell line known to have high basal activity of the target pathways, such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer), which are known to have active EGFR and PI3K/Akt signaling.
Treatment Protocol:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with a growth factor, such as Epidermal Growth Factor (EGF), to induce pathway activation.
-
Include appropriate vehicle (e.g., DMSO) and positive controls (known inhibitors of the pathways).
Workflow Overview
The overall experimental workflow is depicted below. Implementing best practices at each stage is essential for robust and reproducible results.[16]
Caption: Potential inhibition points in EGFR/PI3K/Akt pathways.
Troubleshooting
Common Western blotting issues and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient protein loaded<[14]br>- Inactive primary/secondary antibody<br>- Inefficient protein transfer [17] | - Increase protein load (20-30 µg is a good starting point)<[14]br>- Use fresh antibody dilutions<[14]br>- Confirm transfer with Ponceau S staining [15] |
| High Background | - Insufficient blocking<[17]br>- Antibody concentration too high<[17]br>- Inadequate washing [17] | - Increase blocking time or change blocking agent (BSA vs. milk)<[17]br>- Titrate antibody concentration<[15]br>- Increase number and duration of wash steps [17] |
| Non-specific Bands | - Primary antibody concentration too high<[14]br>- Cross-reactivity of antibody | - Optimize antibody dilution<[17]br>- Use a more specific antibody; check datasheets for validation in your application |
| Uneven Bands ("Smiling") | - Electrophoresis run too fast (overheating)<[15]br>- Uneven gel polymerization [17] | - Reduce voltage during electrophoresis<[15]br>- Use precast gels for consistency |
For more comprehensive troubleshooting, refer to guides from suppliers like Bio-Rad, Cell Signaling Technology, and Bio-Techne. [14][18]
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for validating the biological target of this compound using Western blot analysis. By carefully investigating the phosphorylation status of key proteins in the EGFR and PI3K/Akt signaling pathways, researchers can effectively determine the compound's mechanism of action at a cellular level. Adherence to best practices in experimental design, execution, and data analysis will ensure the generation of high-quality, reliable, and reproducible results, which are fundamental to advancing drug development programs.
References
- Bio-Rad. Troubleshooting Western Blots with the Western Blot Doctor™.
- Cell Signaling Technology. Western Blotting Troubleshooting Guide.
- Boston BioProducts. SDS-PAGE and Western Blot Protocol.
- Bio-Techne. Western Blot Troubleshooting Guide.
- TotalLab. Western Blot Troubleshooting Guide.
- The Scientist. A Comprehensive Compilation of Western Blotting Best Practices.
- Jackson ImmunoResearch. Western blot troubleshooting guide.
- Bio-Radiations. Best Practices for the Best Western Blots.
- Novus Biologicals. SDS-PAGE & Western Blot Protocol (NBP1-54576).
- BenchChem. Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
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- Abcam.
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- PubMed. SDS-PAGE and Western Blotting Techniques.
- Boster Biological Technology.
- ResearchGate.
- Springer Nature Experiments. SDS-PAGE Immunoblot Analysis.
- ResearchGate. Manual of SDS-PAGE and Immunoblotting Techniques.
- ResearchGate.
- GoldBio. How to Prepare Protein Samples for Western Blot.
- Western Blotting Guidebook.
- Protocols.io. Protein extraction and western blot (mouse tissues).
- Rockland Immunochemicals.
- Cell Signaling Technology. PI3K / Akt Signaling.
- Sino Biological. Western Blot: 10 Technical Tips and tricks.
- Sigma-Aldrich. Cell Lysis and Protein Extraction for Western Blotting.
- Precision Biosystems. Quick Tips on Improving your Western Blots.
- Cell Signaling Technology.
- PMC.
- ResearchGate. Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice...
- PMC.
- ResearchGate.
- Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay.
- PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- PubMed. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
- PubMed. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile.
- Abcam.
- ResearchGate.
- ResearchGate. Kinase activity-tagged western blotting assay.
- Cell Signaling Technology. Western Blotting Protocol.
- BenchChem. 4-Chloro-6-phenylthieno[3,2-d]pyrimidine.
- PMC. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism.
- PMC. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- ACS Publications. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry.
- Santa Cruz Biotechnology. 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8 | SCBT.
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Application Notes and Protocols: Formulation of Thieno[2,3-d]pyrimidines for In Vivo Studies
Introduction: Navigating the Formulation Challenges of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of biological activities, including potent kinase inhibition, making them promising candidates for therapies in oncology and inflammatory diseases.[1][2][3] However, a significant hurdle in the preclinical development of these compounds is their characteristically low aqueous solubility.[4][5] This "brick-dust" nature, common to many heterocyclic kinase inhibitors, can lead to poor absorption, variable bioavailability, and ultimately, inconclusive or misleading results in crucial in vivo efficacy and safety studies.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of thieno[2,3-d]pyrimidines for in vivo administration. By understanding the physicochemical properties of these molecules and employing rational formulation strategies, it is possible to achieve the necessary exposure for robust preclinical evaluation. We will delve into pre-formulation assessment, explore various formulation approaches with detailed protocols, and discuss the critical thinking behind selecting the optimal strategy for your specific thieno[2,3-d]pyrimidine candidate.
I. Pre-formulation Assessment: The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of your thieno[2,3-d]pyrimidine derivative is paramount. This initial characterization will guide the selection of appropriate excipients and formulation techniques.
Key Physicochemical Parameters:
-
Aqueous Solubility: This is the most critical parameter. Determine the solubility at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. Many thieno[2,3-d]pyrimidines contain basic nitrogen atoms, and their solubility can be significantly influenced by pH.[7]
-
pKa: The ionization constant will explain the pH-dependent solubility profile and help in selecting appropriate pH-modifying agents.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide insights into the compound's lipophilicity. This is crucial for considering lipid-based formulations.[8]
-
Melting Point & Solid-State Characterization (DSC, TGA, XRPD): A high melting point often correlates with low solubility.[6] Understanding the crystalline form is essential, as amorphous forms are generally more soluble than their crystalline counterparts.
A structured approach to pre-formulation is essential for efficient development.
Caption: Pre-formulation workflow for thieno[2,3-d]pyrimidines.
II. Formulation Strategies for Poorly Soluble Thieno[2,3-d]pyrimidines
Based on the pre-formulation data, several strategies can be employed to enhance the solubility and bioavailability of thieno[2,3-d]pyrimidines.
A. Aqueous Solutions (pH Modification & Co-solvents)
For compounds with ionizable groups, pH adjustment is the simplest approach. If the thieno[2,3-d]pyrimidine has a basic pKa, creating an acidic solution can significantly increase solubility by forming a more soluble salt in situ.
Co-solvents, which are water-miscible organic solvents, can be used to increase the solubility of lipophilic compounds.[9] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
Table 1: Common Excipients for Aqueous Formulations
| Excipient Category | Example | Typical Concentration Range (v/v) | Rationale for Use |
| pH-modifying agent | Hydrochloric Acid (HCl) | As needed to reach target pH | To protonate basic functional groups and increase aqueous solubility. |
| Co-solvent | PEG 400 | 10 - 60% | Increases the solvent capacity for lipophilic compounds. |
| Co-solvent | Propylene Glycol | 10 - 50% | Another commonly used water-miscible organic solvent. |
| Surfactant | Polysorbate 80 (Tween® 80) | 1 - 10% | Forms micelles to encapsulate and solubilize hydrophobic drugs.[7] |
Protocol 1: Preparation of a Co-solvent-Based Oral Dosing Solution
Objective: To prepare a 10 mg/mL solution of a poorly soluble thieno[2,3-d]pyrimidine for oral gavage in rodents.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
PEG 400
-
Propylene Glycol (PG)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
-
pH meter
Procedure:
-
Vehicle Preparation: In a sterile glass vial, prepare the vehicle by mixing PEG 400 and PG in the desired ratio (e.g., 40% PEG 400, 10% PG).
-
Compound Addition: Weigh the required amount of the thieno[2,3-d]pyrimidine and add it to the vehicle.
-
Solubilization: Gently vortex and then place the vial on a magnetic stirrer. Stir until the compound is completely dissolved. Gentle warming (30-40°C) may be applied to aid dissolution, but monitor for any signs of compound degradation.
-
Aqueous Phase Addition: Slowly add sterile water to the desired final volume while continuously stirring. The final solution should be clear and free of visible particles.
-
pH Measurement: Measure the pH of the final formulation and record it. For some compounds, a final pH adjustment might be necessary.
-
Final Quality Control: Visually inspect the solution for clarity and any precipitation before administration.
B. Suspensions
If a stable solution cannot be achieved at the desired concentration, a suspension may be a viable alternative. This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent.
Table 2: Common Excipients for Suspension Formulations
| Excipient Category | Example | Typical Concentration Range (w/v) | Rationale for Use |
| Suspending Agent | Carboxymethyl cellulose (CMC) | 0.5 - 2.0% | Increases the viscosity of the vehicle to slow down particle sedimentation. |
| Wetting Agent | Polysorbate 80 (Tween® 80) | 0.1 - 0.5% | Reduces the surface tension between the drug particles and the vehicle, allowing for better dispersion. |
| Flocculating Agent | Sodium Chloride | 0.9% | Can be used to induce loose particle aggregation (floccules) that are easily re-dispersed. |
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a 20 mg/mL suspension of a thieno[2,3-d]pyrimidine for oral administration.
Materials:
-
Thieno[2,3-d]pyrimidine derivative (micronized, if possible)
-
Carboxymethyl cellulose sodium (Na-CMC)
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the required amount of Na-CMC to purified water while stirring vigorously to avoid clumping. Allow it to hydrate completely (this may take several hours or overnight).
-
Wetting the Compound: In a mortar, add the weighed thieno[2,3-d]pyrimidine. Add a small amount of the vehicle containing Tween® 80 and triturate to form a smooth, uniform paste. This ensures that all particles are adequately wetted.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
Final Quality Control: Before each dose administration, the suspension should be thoroughly shaken to ensure a uniform distribution of the drug particles.
C. Lipid-Based Formulations
For highly lipophilic thieno[2,3-d]pyrimidines, lipid-based drug delivery systems (LBDDS) can be highly effective.[8] These formulations can enhance oral bioavailability by improving drug solubilization and promoting absorption through lymphatic pathways.[7]
Caption: Decision tree for lipid-based formulations.
Table 3: Components of Lipid-Based Formulations
| Component | Example | Function |
| Oil Phase | Labrafac™ PG | Solubilizes the lipophilic drug.[7] |
| Surfactant | Cremophor® EL | Facilitates the formation of an emulsion upon dilution in aqueous fluids. |
| Co-surfactant/Co-solvent | Transcutol® HP | Improves drug solubilization and the spontaneity of emulsification.[7] |
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a 50 mg/mL SEDDS formulation for oral administration.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Labrafac™ PG (oil)
-
Cremophor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Component Mixing: In a glass vial, accurately weigh and combine the oil, surfactant, and co-surfactant in the predetermined ratio.
-
Compound Dissolution: Add the weighed thieno[2,3-d]pyrimidine to the mixture.
-
Homogenization: Stir the mixture using a magnetic stirrer at a moderate speed until the drug is completely dissolved and the formulation is a clear, homogenous liquid. Gentle warming may be used if necessary.
-
Characterization (Pre-administration):
-
Emulsification Study: Add a small aliquot of the SEDDS formulation to water in a glass beaker with gentle stirring. Observe the formation of a spontaneous emulsion.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using a suitable particle size analyzer.
-
-
Administration: The formulation is typically administered orally in a capsule or via gavage. Upon contact with gastrointestinal fluids, it will self-emulsify.
III. Route of Administration Considerations
The choice of formulation is intrinsically linked to the intended route of administration.
-
Oral (PO): Solutions, suspensions, and lipid-based systems are all viable options. The primary goal is to enhance absorption from the gastrointestinal tract.
-
Intravenous (IV): Requires a sterile, particle-free solution. Co-solvents and cyclodextrins are often used to achieve the necessary solubility. Formulations must be carefully evaluated for potential precipitation upon injection into the bloodstream.[4]
-
Intraperitoneal (IP) & Subcutaneous (SC): While offering a way to bypass first-pass metabolism, these routes can have their own challenges, including potential for local irritation and precipitation at the injection site.[10] Formulation considerations are similar to those for IV administration, with a focus on physiological compatibility.
IV. Conclusion: A Pathway to Successful In Vivo Studies
The successful in vivo evaluation of thieno[2,3-d]pyrimidine derivatives hinges on a rational and systematic approach to formulation development. There is no one-size-fits-all solution; the optimal formulation will depend on the unique physicochemical properties of the compound and the objectives of the study. By investing in thorough pre-formulation characterization and exploring a range of formulation strategies, researchers can overcome the solubility challenges inherent to this important class of molecules and generate reliable and translatable preclinical data.
V. References
-
Creative BioMart. Preclinical Development of Kinase/Phosphatase Drugs. [Link]
-
Drug Discovery & Development. Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Gattefossé. Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Manufacturing Chemist. Enhancing solubility with novel excipients. [Link]
-
Xtalks. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. [Link]
-
Pharma Times. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]
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National Institutes of Health. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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PubMed. Inherent formulation issues of kinase inhibitors. [Link]
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ResearchGate. Improving solubility via structural modification. [Link]
-
National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
National Institutes of Health. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
-
PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
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- 10. mdpi.com [mdpi.com]
Application Note: Unveiling the Molecular Architecture of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine Derivatives for Advanced Drug Discovery
Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their interaction with biological targets, such as protein kinases.[4] This application note provides a comprehensive guide to the crystal structure analysis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine derivatives, offering detailed protocols from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis. Understanding this molecular architecture is paramount for elucidating structure-activity relationships (SAR) and driving rational, structure-based drug design.
Introduction: The Significance of Structural Insight
The thieno[2,3-d]pyrimidine core is structurally analogous to purine, a fundamental component of nucleic acids, which allows its derivatives to effectively interact with a variety of biological systems.[1][2] The development of potent and selective drug candidates hinges on a deep understanding of how specific structural modifications influence biological activity. While spectroscopic methods like NMR and mass spectrometry provide essential information about molecular connectivity, only single-crystal X-ray diffraction (SCXRD) can reveal the precise 3D atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.[5][6]
This atomic-level insight is the bedrock of structure-based drug design. By visualizing the exact conformation of a molecule and its potential interaction points, chemists can make informed decisions to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This guide outlines the critical steps to achieve this, focusing on the this compound scaffold, a key intermediate in the synthesis of advanced therapeutic agents.[7][8]
Synthesis and Crystallization: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the final diffraction data is directly dependent on the quality of the crystal.[9]
Protocol: Synthesis of this compound
This protocol describes a common synthetic route starting from a precursor thienopyrimidine.
Objective: To synthesize the 4-chloro derivative, which serves as a versatile intermediate for further functionalization.
Materials:
-
6-phenylthieno[2,3-d]pyrimidin-4-ol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-phenylthieno[2,3-d]pyrimidin-4-ol (1.0 eq.) in thionyl chloride (approx. 2 mL per mmol of starting material).
-
Catalysis: Add a few catalytic drops of DMF. The addition of DMF facilitates the formation of the Vilsmeier reagent, which is the active chlorinating agent.
-
Chlorination: Heat the reaction mixture to 80°C and maintain for 4-6 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Azeotropic Removal: Add toluene to the residue and evaporate under reduced pressure. This step is repeated 2-3 times to ensure the complete removal of any remaining SOCl₂.
-
Isolation: The resulting solid crude product, this compound, can be used directly for crystallization or purified further by recrystallization or column chromatography.
Protocols: Growing X-ray Quality Single Crystals
Obtaining a single crystal suitable for diffraction is often the most challenging step.[5] The key is to allow the crystals to form slowly from a supersaturated solution.[9][11] Below are several established techniques. The choice of solvent is critical; ideally, the compound should be moderately soluble.[12]
Protocol A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a nearly saturated solution.
-
Filter the solution into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[13]
-
Cover the vial with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation.[9]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol B: Vapor Diffusion This method is highly effective for small quantities of material.[14]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or chloroform). Place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or pentane).
-
Seal the larger jar. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.[15]
-
As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization.
Protocol C: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling point of the solvent).[11]
-
Ensure all the solid has dissolved.[5]
-
Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate.
-
Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[16]
Experimental Workflow
The overall process from a synthesized compound to a refined crystal structure follows a well-defined path.
Caption: Experimental workflow for crystal structure analysis.
Protocol: Data Collection and Structure Refinement
Objective: To obtain high-quality diffraction data and refine a chemically sensible structural model.
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.[9] Ideal dimensions are typically between 0.1 and 0.3 mm.
-
Mount the crystal on a cryoloop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage during data collection.
-
-
Data Collection:
-
Center the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Perform an initial unit cell determination. The diffractometer software will use this to devise an optimal data collection strategy to measure a complete, redundant set of diffraction intensities.
-
Execute the full data collection run. This may take several hours.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to determine the intensities of all the measured reflections.
-
Apply corrections for experimental factors such as absorption effects.
-
Merge equivalent reflections to produce a final file of unique reflection data.
-
-
Structure Solution and Refinement:
-
Using specialized software (e.g., SHELXT, Olex2), solve the "phase problem" to generate an initial electron density map. For small organic molecules, direct methods are typically successful.
-
From the initial map, build a preliminary molecular model by assigning atoms to the peaks of electron density.
-
Refine the model against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and add hydrogen atoms to the model.
-
The final refined model should have low R-factors (R1 < 5% is excellent) and a good "goodness-of-fit" (close to 1.0).
-
Data Presentation and Structural Interpretation
The final output of a successful crystal structure analysis is a wealth of precise geometric data.
Crystallographic Data Summary
The results are typically summarized in a standardized table. The following is an illustrative example.
| Parameter | Value |
| Chemical Formula | C₁₂H₇ClN₂S |
| Formula Weight | 246.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 12.876(5) |
| β (°) | 98.75(1) |
| Volume (ų) | 1105.9(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.483 |
| Temperature (K) | 100(2) |
| R₁ [I > 2σ(I)] | 0.035 |
| wR₂ (all data) | 0.092 |
Application to Structure-Based Drug Design
The refined crystal structure provides the empirical data needed for rational drug design.
Caption: Logic of structure-based drug design.
By analyzing the crystal structure, researchers can:
-
Confirm Absolute Stereochemistry: Unambiguously determine the 3D arrangement of chiral centers.[16]
-
Identify Key Conformations: Understand the preferred low-energy conformation of the molecule in the solid state, which often correlates with its bioactive conformation.
-
Map Intermolecular Interactions: Visualize how molecules pack in the crystal lattice. This reveals potential hydrogen bonding sites and other non-covalent interactions that are crucial for molecular recognition at a protein's active site.
-
Inform Molecular Modeling: Use the high-resolution structure as a starting point for computational studies, such as docking the ligand into its protein target. This allows for the prediction of binding modes and the rational design of new derivatives with enhanced affinity. For instance, knowing the precise orientation of the phenyl group and the chloro-substituent on the thieno[2,3-d]pyrimidine core can guide modifications to better fit into a specific pocket of a target enzyme, such as VEGFR-2 kinase.[17]
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool in the field of drug discovery. It provides a definitive, atomic-level blueprint of the molecule, bridging the gap between chemical synthesis and biological function. The protocols and insights detailed in this application note offer a robust framework for researchers to elucidate these critical structures, thereby accelerating the design and development of next-generation therapeutics.
References
- Crystallization of Small Molecules. (n.d.).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040.
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1971.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2025). ResearchGate.
- Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
- Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (2022). SciELO.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate.
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
- Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. (2018). Science.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2018). In Natural Product Structure Determination. Springer.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2013). Molecules, 18(11), 13857–13871.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2341–2361.
- 4-Chloro-6-phenylthieno(2,3-d)pyrimidine. (n.d.). PubChem.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020). Google Patents.
- Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O. (2025). ResearchGate.
- 4-Chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine compounds. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its fused heterocyclic, often planar, and lipophilic nature frequently leads to significant challenges in achieving adequate aqueous solubility—a critical factor for reliable experimental data and eventual clinical success.[3][4][5]
This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility hurdles. We will move from simple formulation adjustments to more advanced chemical and formulation strategies, explaining the scientific rationale behind each approach to empower your experimental design.
Troubleshooting Guide: A Question-Driven Approach
This section addresses common solubility problems in a direct question-and-answer format, guiding you from initial observations to effective solutions.
Q1: My thieno[2,3-d]pyrimidine compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). Where do I start?
A1: Start with pH Modification. This is the most direct and cost-effective initial strategy, provided your compound has an ionizable functional group.[6]
The Causality: Thieno[2,3-d]pyrimidine scaffolds are frequently substituted with basic amine groups or, less commonly, acidic moieties. The solubility of such compounds is highly dependent on their ionization state, which is governed by the solution's pH relative to the compound's pKa (dissociation constant).[7][8]
-
For Basic Compounds (Containing Amines): In a solution with a pH below the pKa of the amine, the group will be protonated (e.g., -NH₂ → -NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[9]
-
For Acidic Compounds (Containing Carboxylic Acids, etc.): In a solution with a pH above the pKa of the acid, the group will be deprotonated (e.g., -COOH → -COO⁻). This resulting anion is more water-soluble.
Your Action Plan:
-
Determine the pKa: Use computational tools (e.g., SwissADME, ChemAxon) or experimental titration to find the pKa of your compound's most relevant ionizable group.
-
Conduct a pH-Solubility Profile: Systematically test the solubility of your compound across a range of pH values. A common approach is to prepare a series of buffers (e.g., from pH 2 to pH 10) and determine the saturation solubility in each. This will reveal the optimal pH for solubilization. (See Protocol 1 ).
-
Select a Buffer System: Once you identify a suitable pH, choose a biocompatible buffer system that can maintain that pH effectively.[6] Remember that solubility enhancements of several orders of magnitude can be achieved by working at a pH at least 2-3 units away from the pKa.[6]
Q2: pH adjustment didn't work, my compound lacks ionizable groups, or the required pH is incompatible with my assay. What is the next logical step?
A2: Introduce Organic Co-solvents. If pH modulation is not an option, the next step is to alter the properties of the solvent system itself by using co-solvents.
The Causality: Many thieno[2,3-d]pyrimidines are "brick-dust" molecules—crystalline, planar structures with strong intermolecular forces that are difficult for water to break.[10] Organic co-solvents are water-miscible solvents that reduce the overall polarity of the aqueous medium.[11] This reduction in polarity lowers the energy required to create a cavity for the nonpolar solute and disrupts water's hydrogen-bonding network, making it a more favorable environment for your lipophilic compound.
Your Action Plan:
-
Select Appropriate Co-solvents: Common choices for in vitro and early in vivo work include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[11][12]
-
Perform a Co-solvent Screen: Prepare a concentrated stock of your compound in 100% of a selected co-solvent (e.g., DMSO). Then, titrate this stock into your aqueous buffer while observing for precipitation. This helps determine the maximum tolerable percentage of the aqueous phase. (See Protocol 2 ).
-
Consider the Final Concentration: Be mindful that the final concentration of the co-solvent in your assay must be compatible with your biological system (e.g., <0.5% DMSO for many cell-based assays). This may limit the achievable concentration of your compound.
| Co-solvent | Typical Use | Advantages | Considerations |
| DMSO | In vitro stock solutions | Excellent solubilizing power for many organics | Cellular toxicity at >0.5-1%; can cause compound precipitation upon dilution |
| Ethanol | In vitro, oral formulations | Biocompatible, volatile | Can denature proteins at high concentrations |
| Propylene Glycol (PG) | Oral & parenteral formulations | Low toxicity, good solubilizer | Can be viscous; potential for irritation at high concentrations |
| PEG 300/400 | Oral & parenteral formulations | Low toxicity, high solubilizing capacity | Can be viscous; potential for osmotic effects |
Q3: I am performing in vivo studies and need higher concentrations and better stability than simple co-solvents can provide. What advanced formulation strategies should I explore?
A3: For in vivo applications, you must consider more robust formulation strategies like salt formation, complexation, or creating amorphous solid dispersions. These methods can dramatically improve both solubility and bioavailability.[13][14]
This is a chemical modification approach and is often the most effective method for ionizable drugs.[15] Approximately 50% of marketed small-molecule drugs are administered as salts.[16]
The Causality: Converting a weakly acidic or basic drug into a salt disrupts the highly ordered, stable crystal lattice of the parent molecule.[14] The salt form often has a lower crystal lattice energy, making it easier for the solvent to break apart the solid state, leading to significantly improved solubility and faster dissolution rates.[7][17]
Your Action Plan:
-
Confirm Ionizability: This strategy is only viable for compounds with a suitable acidic or basic center.
-
Counter-ion Screening: React your compound with a panel of pharmaceutically acceptable acids (for basic drugs) or bases (for acidic drugs) to form different salts (e.g., hydrochloride, sulfate, mesylate, tartrate).
-
Characterize and Select: Evaluate the resulting salts for solubility, dissolution rate, physical stability (hygroscopicity, polymorphism), and chemical stability. The optimal salt form provides the best balance of these properties.[17][18]
Cyclodextrins are excellent tools for solubilizing hydrophobic "grease-ball" type molecules.[10] They are cyclic oligosaccharides with a truncated cone shape.[19]
The Causality: Cyclodextrins have a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[20] The poorly soluble thieno[2,3-d]pyrimidine molecule can be encapsulated within this hydrophobic cavity, forming a host-guest inclusion complex.[21] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[20] This strategy was successfully used to solubilize related thieno[2,3-b]pyridines for pharmacokinetic studies.[22][23]
Your Action Plan:
-
Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) is suitable for aromatic and heterocyclic rings.[19] However, its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer vastly superior aqueous solubility and are more commonly used in formulations.[20]
-
Prepare the Complex: Various methods like kneading, co-precipitation, or freeze-drying can be used to form the complex. (See Protocol 3 for a simple lab-scale method).
-
Confirm Formation: Use analytical techniques like FTIR, DSC, or NMR to confirm the formation of the inclusion complex.
| Cyclodextrin | Cavity Diameter (Å) | Key Features |
| α-CD | 4.7–5.3 | Suitable for small aliphatic molecules. |
| β-CD | 6.0–6.5 | Ideal for aromatic/heterocyclic rings, but has limited water solubility itself.[19] |
| γ-CD | 7.5–8.3 | Accommodates larger molecules like macrocycles and steroids.[19] |
| HP-β-CD / SBE-β-CD | ~6.0–6.5 | Chemically modified derivatives with significantly higher aqueous solubility and safety profiles.[20] |
This involves converting the crystalline drug into a high-energy, amorphous state.
The Causality: Crystalline solids have a highly ordered structure that requires significant energy to break. Amorphous solids lack this long-range order. By dispersing the drug in an amorphous form within a carrier (usually a polymer), you eliminate the crystal lattice energy barrier.[24] This allows the compound to dissolve more readily, often achieving a supersaturated state that can enhance absorption.[24]
Your Action Plan:
-
Select a Carrier: Choose a suitable polymer (e.g., PVP, HPMC) that is miscible with your drug.
-
Prepare the ASD: Techniques like spray drying or hot-melt extrusion are common industrial methods.[10][13] For lab scale, solvent evaporation can be used.
-
Characterize: Use techniques like Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and DSC to assess the physical stability of the amorphous state.
Q4: Can I improve solubility through direct chemical modification of my thieno[2,3-d]pyrimidine core?
A4: Yes, this is a key strategy during lead optimization in medicinal chemistry. While it requires synthetic effort, structural modification can fundamentally solve solubility issues.
The Causality: Solubility is governed by a balance between lipophilicity (logP) and the energy of the crystal lattice (related to melting point).[4] You can improve solubility by either decreasing lipophilicity or disrupting crystal packing.
Your Action Plan:
-
Introduce Polar/Ionizable Groups: Adding flexible, polar substituents to a solvent-exposed region of the molecule is a classic strategy.[3] Studies on the related thieno[2,3-b]pyridine scaffold have shown that introducing polar groups like alcohols, ketones, or substituted amines into an appended alkyl ring is a highly effective way to boost solubility while retaining potent activity.[25] Attaching a morpholine group has also been shown to increase solubility by orders of magnitude, though it may impact activity.[22][23]
-
Disrupt Planarity/Symmetry: Highly planar and symmetrical molecules tend to pack very efficiently into a stable crystal lattice, resulting in high melting points and poor solubility.[3] Introducing bulky groups or sp³-hybridized atoms can break this planarity, disrupt efficient packing, lower the melting point, and thereby improve solubility.[4][5]
-
Reduce Lipophilicity (Lower logP): Replace lipophilic moieties (e.g., a phenyl ring) with more polar bioisosteres (e.g., a pyridine ring) or smaller alkyl groups.[26]
Visual Workflows and Diagrams
Decision Tree for Solubility Enhancement
Caption: A workflow for selecting a solubilization strategy.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a drug by a cyclodextrin.
Frequently Asked Questions (FAQs)
-
Q: My compound precipitates out of my DMSO stock over time. Why?
-
A: This could be due to the compound being metastable in 100% DMSO, slow crystallization, or absorption of atmospheric water into the hygroscopic DMSO, which lowers its solvating power for your compound. Try storing stocks at lower concentrations or preparing them fresh.
-
-
Q: What is the difference between kinetic and thermodynamic solubility?
-
A: Kinetic solubility is measured from a DMSO stock solution diluted into a buffer, representing non-equilibrium conditions and often giving a higher, supersaturated value. Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, measured over a longer incubation time (e.g., 24-48 hours). For formulation, thermodynamic solubility is the more relevant value.
-
-
Q: Can a solubilizing agent interfere with my assay?
-
A: Absolutely. Co-solvents can affect enzyme activity or cell viability. Surfactants can form micelles that may sequester your compound, reducing its free concentration available for target binding. Cyclodextrins can sometimes extract lipids from cell membranes. It is crucial to run vehicle controls in all experiments to account for these potential effects.
-
-
Q: Is salt formation always better than using the free base/acid?
-
A: Not always. While salts usually improve solubility and dissolution, they can sometimes be more hygroscopic (absorb water), less chemically stable, or prone to disproportionation (converting back to the less soluble free form).[16][17] A thorough screening process is necessary to select the optimal form.[16]
-
Experimental Protocols
Protocol 1: Basic pH-Solubility Profiling
-
Prepare Buffers: Make a series of biocompatible buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of your solid thieno[2,3-d]pyrimidine compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantify: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable mobile phase. Determine the concentration using a calibrated HPLC-UV or LC-MS method.
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH of maximum solubility.
Protocol 2: Co-solvent Screening for In Vitro Use
-
Prepare Stock: Make a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, add your aqueous assay buffer to each well.
-
Titrate Stock: Add a small, increasing volume of your DMSO stock to each well (e.g., 0.2 µL, 0.5 µL, 1 µL, 2 µL, 5 µL into 100 µL of buffer).
-
Observe: Mix and let the plate sit for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. Ensure the final DMSO concentration is within the limits of your assay.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of your compound to cyclodextrin (a 1:1 ratio is a good starting point).
-
Weigh Components: Accurately weigh out the required amounts of your thieno[2,3-d]pyrimidine and HP-β-CD.
-
Form Paste: Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with the pestle to form a thick, uniform paste.
-
Knead: Continue kneading the paste vigorously for 30-60 minutes.
-
Dry: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
Pulverize: Gently crush the dried complex into a fine powder. This powder can now be tested for its solubility in water or buffer.
References
- Merck Millipore.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. ()
- Hinterseer, et al. (2022).
- Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. ()
- Mitchell, K., & Williams, A. C. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacy Europe. ()
- World Pharma Today. (2023).
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ()
- Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. ()
- Müller, R. H., & Jacobs, C. (2002).
- Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. ()
- ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ()
- Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. ()
- Surpas Resource Corporation. (2019).
- Drug Discovery Online. (2023).
- Sadu, S., & Gopinath, C. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. ()
- Musuc, A. M., et al. (2024).
- Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. ()
- Sharma, D., & Singh, O. (2021). Improving solubility via structural modification.
- Zafar, A., et al. (2018).
- Musuc, A. M. (2024).
- Haverkate, N. A., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry. ()
- Girek, T., et al. (2024).
- Musioł, R., & Girek, T. (2005). Monomodification of Cyclodextrins with Pyridine Derivatives. Inclusion Dependent Mechanism. Semantic Scholar. ()
- Kumar, A., & Sahoo, S. K. (2018).
- Pharma Education. (2023). Solubility enhancement techniques. ()
- Kumar, V., & Shivhare, G. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. ()
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. ()
- Johnson, T. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. ()
- Zafar, A., et al. (2018).
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. ()
- Zafar, A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central. ()
- S.L., P. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Dhaka University Journal of Pharmaceutical Sciences. ()
- El-Sayed, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
- Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
- Wang, Y., et al. (2018).
- Tadesse, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. ()
- El-Damasy, A. K., & Cho, N. C. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents | MDPI [mdpi.com]
- 24. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 25. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides [pubmed.ncbi.nlm.nih.gov]
- 26. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Thieno[2,3-d]pyrimidines
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is central to numerous pharmacologically active compounds, making its efficient synthesis a critical task[1][2][3]. However, its construction is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind common issues and offer field-proven solutions to help you optimize your synthetic route.
Section 1: Troubleshooting the Gewald Reaction for Thiophene Ring Formation
The construction of the initial 2-aminothiophene ring, most commonly via the Gewald multicomponent reaction, is the foundational step. Problems here will cascade through the entire synthesis. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base[4][5].
Q1: My Gewald reaction is producing a low yield of the desired 2-aminothiophene and a lot of dark, tarry material. What's going wrong?
Answer: This is a classic issue, typically pointing to problems with temperature control or reagent addition.
Probable Causes & Solutions:
-
Exothermic Reaction Overheating: The Gewald reaction is often exothermic. Uncontrolled temperature spikes can lead to polymerization and the formation of intractable tars[6].
-
Solution: Implement rigorous temperature control. Begin the reaction at room temperature and use an ice bath to maintain the temperature between 30-50°C. Monitor the internal temperature with a thermometer, especially during the initial phase and base addition.
-
-
Rapid Reagent Addition: Adding reagents too quickly, particularly the base or the α-cyanoester, can create localized "hot spots" and promote side reactions.
-
Solution: Add the base (e.g., morpholine, triethylamine) dropwise or the α-cyanoester portion-wise to the mixture of the carbonyl compound, sulfur, and solvent[6]. This ensures a controlled reaction rate and better heat dissipation.
-
-
Inefficient Stirring: Elemental sulfur is a solid, making the reaction heterogeneous. Poor mixing prevents the sulfur from reacting efficiently, leading to incomplete conversion and the formation of side products[6].
-
Solution: Use a mechanical stirrer instead of a magnetic stir bar, especially for larger-scale reactions. Ensure a vortex is created that effectively suspends the sulfur powder throughout the reaction.
-
Diagram: Key Reaction Pathways in the Gewald Synthesis
The following diagram illustrates the desired reaction pathway versus a common side reaction leading to dimer formation.
Caption: Desired vs. side reaction pathways in Gewald synthesis.
Q2: My 2-aminothiophene intermediate is difficult to purify. What are the common impurities and how can I remove them?
Answer: Purification is crucial as impurities from this stage can inhibit the subsequent cyclization step[6].
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Sulfur | Excess elemental sulfur used in the reaction. | Filtration & Recrystallization: After the reaction, filter the crude mixture (sometimes while hot, with care) to remove bulk sulfur. The remaining sulfur can often be removed by recrystallizing the product from a suitable solvent like ethanol or isopropanol. Sulfur has low solubility in these alcohols upon cooling. |
| Dimer of α-Cyanoester | Self-condensation of the nitrile starting material, often due to high temperature or high base concentration[6]. | Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the best option. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. |
| Tarry Polymers | Uncontrolled exothermic reaction. | Trituration: Before attempting recrystallization or chromatography, triturate the crude solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to wash away some of the tarry residue. |
Section 2: Troubleshooting Pyrimidine Ring Annulation
Once a pure 2-aminothiophene is obtained, the next step is to construct the pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a one-carbon (C1) synthon.
Q3: My cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one is low-yielding or fails completely. What should I check?
Answer: This is a frequent challenge that often comes down to the reactivity of your C1 synthon or the purity of your starting material.
Probable Causes & Solutions:
-
Purity of the 2-Aminothiophene: As mentioned, impurities from the Gewald step can significantly hinder or prevent cyclization[6].
-
Solution: Always ensure the 2-aminothiophene intermediate is pure before proceeding. Use NMR or LCMS to confirm its identity and purity. If in doubt, repurify via recrystallization or column chromatography.
-
-
Choice of Cyclizing Agent: Not all C1 synthons are created equal. Their reactivity varies, and the optimal choice depends on your specific substrate.
-
Reaction Temperature: While heat is usually required for cyclization, excessive temperatures can cause decomposition of either the starting material or the final product[6].
-
Solution: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 100-120°C) and only increase if the reaction is not progressing. Microwave-assisted synthesis can offer superior temperature control and often leads to higher yields and shorter reaction times[6][7].
-
Table: Comparison of Common C1 Synthons for Cyclization
| C1 Synthon | Typical Conditions | Advantages | Disadvantages |
| Formamide | Neat, reflux (180-210°C) | Inexpensive, readily available. | High temperatures required, can lead to decomposition. |
| Formic Acid | Neat or in a high-boiling solvent, reflux | Readily available, effective for many substrates. | Corrosive, high temperatures often needed. |
| Triethyl Orthoformate | With Acetic Anhydride or acid catalyst, reflux | Milder conditions than formamide/formic acid. | Can be slow, may require a catalyst. |
| DMF-DMA | Neat or in DMF, 70-100°C | Forms an intermediate amidine, highly reactive, good for difficult substrates[7]. | More expensive, two-step process if introducing other groups. |
Diagram: Troubleshooting Workflow for Low Cyclization Yield
Caption: A step-by-step workflow for troubleshooting poor cyclization yields.
Section 3: Frequently Asked Questions (FAQs)
Q4: I am trying to synthesize a 4-amino-thieno[2,3-d]pyrimidine and observe an unexpected isomer. What could be happening?
Answer: You are likely observing a Dimroth rearrangement. This is a common isomerization in heterocyclic chemistry where heteroatoms in the ring appear to swap positions[6][7]. In this context, it often occurs when heating an N-substituted thienopyrimidine, proceeding through a ring-opening and subsequent ring-closing mechanism to yield a more thermodynamically stable isomer[7][8].
-
Controlling the Rearrangement: The rate and outcome are influenced by pH, temperature, and solvent. If you want to avoid it, use milder reaction conditions. If you want to promote it to get to the more stable product, you may need to increase the temperature or adjust the pH.
Q5: What is the best general approach for purifying the final thieno[2,3-d]pyrimidine products?
Answer: The ideal method depends on the physical properties of your specific compound.
-
Recrystallization: This is the preferred method if your compound is a stable solid with good crystallinity. It is excellent for removing minor, less-crystalline impurities. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: This is the most versatile method for separating mixtures. For most thieno[2,3-d]pyrimidines, silica gel with a hexanes/ethyl acetate or dichloromethane/methanol gradient system works well.
-
Preparative HPLC: For highly polar compounds or difficult separations of closely related analogs, reverse-phase preparative HPLC is the method of choice, although it is more resource-intensive.
Q6: Can I use metal-catalyzed cross-coupling reactions to further functionalize the scaffold? Are there common side reactions?
Answer: Yes, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are powerful tools for functionalizing chloro- or bromo-substituted thieno[2,3-d]pyrimidines.
-
Common Side Reaction: A primary side reaction is dehalogenation , where the halogen atom is replaced by a hydrogen. This is often caused by trace amounts of water or other protic sources in the reaction mixture, or by catalyst degradation.
-
Mitigation Strategy: Ensure all reagents and solvents are rigorously dried. Use high-purity catalysts and ligands, and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Section 4: Validated Experimental Protocols
The following protocols provide a reliable starting point for the two key stages of synthesis.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Reaction)[9][10]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (10.0 g, 102 mmol), ethyl cyanoacetate (11.5 g, 102 mmol), and ethanol (50 mL).
-
Add elemental sulfur (3.27 g, 102 mmol) to the mixture.
-
Cool the flask in an ice-water bath.
-
Slowly add morpholine (8.9 g, 102 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold ethanol (3 x 20 mL) to remove unreacted starting materials.
-
Dry the solid under vacuum to yield the title compound as a pale-yellow powder. Further purification can be achieved by recrystallization from ethanol if needed.
Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidin-4(3H)-one[10]
-
In a 100 mL round-bottom flask, place the 2-aminothiophene product from Protocol 1 (5.0 g, 22.2 mmol).
-
Add formic acid (30 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) in an oil bath.
-
Maintain reflux for 4 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 150 mL of ice-cold water. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title pyrimidinone.
References
- Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. Benchchem. (Note: While this is a representative title, the content is synthesized from the provided search result snippets.)
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.
- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Deriv
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Avicenna Journal of Heterocyclic Chemistry.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines.
- (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Gewald Synthesis of Thiophenes: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the understanding to not just follow a procedure, but to rationalize and control your experimental outcomes.
The Gewald reaction, first reported by Karl Gewald in 1961, is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] These thiophene scaffolds are crucial intermediates in the synthesis of a wide range of biologically active compounds and materials.[3][4] While the reaction is known for its convenience and the availability of starting materials, achieving high yields and purity can be challenging.[5][6] This guide will address those challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Gewald reaction?
The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring closure.[7][8] A detailed computational study has further elucidated the complex behavior of sulfur and polysulfide intermediates.[9][10]
The key steps are:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7]
-
Michael Addition of Sulfur: The base also facilitates the addition of sulfur to the α-position of the unsaturated nitrile. This is a complex step involving the opening of the S8 ring and the formation of polysulfide intermediates.[8][9]
-
Ring Closure and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization by the attack of the sulfur nucleophile onto the nitrile group. Subsequent tautomerization leads to the final 2-aminothiophene product.[2]
Caption: Generalized mechanism of the Gewald reaction.
Q2: How do I choose the right starting materials?
The choice of reactants is critical for the success of the Gewald synthesis.
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used. Ketones are generally more stable and can lead to higher yields with fewer side reactions.[11] Sterically hindered ketones may require more forcing conditions or a two-step procedure.[12]
-
Active Methylene Nitrile: The nitrile component must have an acidic α-proton. Common choices include ethyl cyanoacetate, malononitrile, and benzoylacetonitrile.[11][13] The electron-withdrawing group (e.g., ester, cyano, or benzoyl) is crucial for activating the methylene protons.
-
Sulfur: Finely powdered elemental sulfur (S8) is typically used and should be dry for better dispersion.[11]
Q3: What is the role of the base and which one should I use?
The base is a critical component that catalyzes multiple steps in the reaction.[12] It facilitates both the initial Knoevenagel condensation and the addition of sulfur.[7] The choice and amount of base can significantly impact reaction rates and yields.
| Base Type | Examples | Typical Amount | Notes |
| Organic Amines | Morpholine, Piperidine, Triethylamine | Catalytic to Stoichiometric | Morpholine is often cited as a high-performing base.[14] The choice can be substrate-dependent.[12] |
| Organocatalysts | L-Proline | Catalytic | Offers an effective and milder alternative.[7] |
| Inorganic Bases | KF-Alumina, Na2CaP2O7 | Catalytic | Heterogeneous catalysts that can simplify work-up and be recycled.[14] |
| Conjugate Acid-Base Pairs | Piperidinium Borate | Catalytic | Can provide excellent yields in green solvents.[15] |
Recent studies have shown that the reaction can be run with only catalytic amounts of base, particularly under solvent-free conditions.[16]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered in the Gewald synthesis. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low product yield.
Possible Cause 1: Inefficient Knoevenagel-Cope Condensation The formation of the α,β-unsaturated nitrile is the first crucial step. If this condensation is slow or incomplete, the overall yield will be poor.
-
Solution:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[12]
-
Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[12]
-
Possible Cause 2: Poor Sulfur Solubility or Reactivity Elemental sulfur can be difficult to dissolve and may not be sufficiently reactive under all conditions.
-
Solution:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[6]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[12]
-
Possible Cause 3: Steric Hindrance For sterically hindered ketones, the one-pot procedure may be inefficient.
-
Solution:
-
Two-Step Protocol: A more effective approach for challenging substrates is to first synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and base.[12]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for sterically hindered substrates.[17]
-
Problem 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the yield of the desired thiophene.
Possible Byproduct 1: Unreacted Starting Materials If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds.
-
Mitigation:
-
Increase the reaction time and monitor the progress by TLC.
-
Optimize the reaction temperature or consider a more effective catalyst.[12]
-
Possible Byproduct 2: Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.
-
Mitigation:
-
Ensure that a sufficient amount of sulfur is present.
-
Verify that the reaction conditions (temperature, base) are suitable for the cyclization step.[12]
-
Possible Byproduct 3: Dimerization or Polymerization Under certain conditions, the starting materials or the unsaturated nitrile intermediate can undergo self-condensation or polymerization.[6]
-
Mitigation:
-
Adjust the concentration of the reactants.
-
Modify the rate of addition of the reagents.
-
Consider changing the solvent to one that better solvates the intermediates.
-
Problem 3: Difficulty with Product Purification
The crude product from a Gewald reaction can sometimes be a complex mixture that is difficult to purify.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the final 2-aminothiophene product. Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Catalyst Removal: If a heterogeneous catalyst like KF-alumina was used, it can be easily removed by filtration before workup.[14]
-
Experimental Protocols
General Protocol for Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (10 mmol)
-
Active methylene nitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., Morpholine, 10 mmol)
-
Solvent (e.g., Ethanol, 20 mL)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol) in the chosen solvent (20 mL).
-
Add the base (e.g., morpholine, 10 mmol) to the mixture.
-
Stir the reaction mixture at a temperature between room temperature and reflux (typically 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[14]
Microwave-Assisted Protocol
Microwave irradiation can significantly accelerate the reaction.[18]
Procedure:
-
Combine the carbonyl compound, active methylene nitrile, elemental sulfur, and a catalytic amount of base in a microwave-safe vial.
-
If using a solvent, add it to the vial. Solvent-free conditions are also possible.[16]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 120 °C) for a short period (e.g., 5-20 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Huisman, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Wikipedia. (2023). Gewald reaction. [Link]
- Huisman, M., et al. (2024).
- Huisman, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
- Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Gregory, P. (2013). The Gewald reaction in dye chemistry.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Reddy, T. S., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters. [Link]
- Shaabani, A., et al. (2016). Reaction optimization studies of the modified Gewald reaction. Monatshefte für Chemie - Chemical Monthly. [Link]
- ResearchGate. (2007). Gewald reaction and apply in drug synthesis. [Link]
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
- Mack, J. B., & Shumba, C. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
- Sabnis, R. W. (1994). The Gewald Synthesis. Sulfur Reports. [Link]
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Cîrcu, V., et al. (2002). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. [Link]
- ResearchGate. (2018).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. jk-sci.com [jk-sci.com]
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- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Minimizing Off-Target Effects of Thieno[2,3-d]pyrimidine Kinase Inhibitors
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Selectivity Challenge
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors targeting critical nodes in cellular signaling pathways.[1][2] Its structural resemblance to purine enables it to compete effectively for the ATP-binding site of a wide range of kinases, including EGFR, PI3K, VEGFR, and Aurora Kinases.[2][3][4][5] This versatility, however, presents a significant challenge: ensuring inhibitor selectivity.
Due to the highly conserved nature of the ATP-binding pocket across the human kinome, inhibitors designed for one target can inadvertently bind to and inhibit dozens of other "off-target" kinases.[6] Such polypharmacology can lead to ambiguous experimental results, unexpected cellular phenotypes, and dose-limiting toxicities that confound preclinical studies and hinder clinical translation.[6][7][8]
This technical guide serves as a dedicated resource for researchers and drug development professionals working with thieno[2,3-d]pyrimidine inhibitors. It provides practical, in-depth answers to common questions, troubleshooting strategies for unexpected results, and detailed protocols for assessing and improving compound selectivity. Our goal is to empower you to generate clean, reproducible data and accelerate the development of safer, more effective targeted therapies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when working with thieno[2,3-d]pyrimidine kinase inhibitors.
Q1: My inhibitor is potent against my primary target, but it's causing cellular toxicity at concentrations that shouldn't be lethal based on on-target inhibition. Is this an off-target effect?
A1: This is a classic indicator of potential off-target activity. When the observed cellular phenotype (e.g., cytotoxicity, apoptosis, differentiation block) is inconsistent with the known function of the primary target, off-target effects are a primary suspect.[9] Toxicity can arise from the inhibition of kinases essential for normal cell survival or from engaging non-kinase proteins.[6][10]
Causality: The thieno[2,3-d]pyrimidine scaffold, while effective, can fit into the ATP pockets of numerous kinases.[2] Even a highly potent inhibitor for your primary target (e.g., Target A, IC50 = 10 nM) might inhibit an unrelated but critical survival kinase (e.g., Target X) at a higher concentration (e.g., IC50 = 500 nM). If your cellular experiments use a concentration of 1 µM to ensure complete inhibition of Target A, you are also strongly inhibiting Target X, which could be the source of the toxicity.
Recommendation: The first step is to establish a "therapeutic window" in your cellular model. Perform a dose-response curve comparing the concentration required for on-target pathway modulation (e.g., p-substrate inhibition via Western Blot) versus the concentration that induces cytotoxicity (e.g., via an MTS or CellTiter-Glo assay). If these curves are not well-separated, proceed to the troubleshooting workflows in Section 2.[9]
Q2: How can I proactively assess the selectivity of my lead compound?
A2: Proactive selectivity assessment is crucial and should be performed as early as possible. The most direct and comprehensive method is to screen your compound against a large panel of recombinant kinases (a "kinome scan").[11] Commercial services offer panels ranging from a few dozen to over 400 kinases.
Screening Strategy: A cost-effective approach involves a two-tiered process:
-
Primary Screen: Test the inhibitor at a single, high concentration (e.g., 1 µM) against the full kinase panel. This will identify a broad list of potential "hits" or off-targets.
-
Secondary Screen: For the primary target and any significant off-targets identified, perform a full 10-point dose-response curve to determine the precise IC50 values. This provides quantitative data on the inhibitor's potency against each kinase.
This quantitative data allows you to calculate selectivity scores and prioritize compounds with the cleanest profiles for further study.
Q3: What's the difference between confirming target engagement and confirming target-specific effects?
A3: This is a critical distinction.
-
Target Engagement confirms that your compound physically binds to its intended target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it directly measures the thermal stabilization of a protein upon ligand binding in an intact cellular environment.[12][13][14]
-
Target-Specific Effects confirm that the observed biological outcome is a direct result of inhibiting your target. The best way to validate this is by using an orthogonal approach. For example, use a structurally distinct inhibitor of the same target or use a genetic approach like siRNA or CRISPR to knock down the target. If these orthogonal methods reproduce the same phenotype as your thieno[2,3-d]pyrimidine compound, you can be more confident that the effect is on-target.
Section 2: Troubleshooting Guides & Experimental Workflows
This section provides structured, step-by-step guides for addressing specific experimental problems.
Guide 2.1: Investigating an Unexpected or Off-Target Cellular Phenotype
Problem: Your thieno[2,3-d]pyrimidine inhibitor induces a cellular response (e.g., apoptosis, cell cycle arrest, morphological change) that is not explained by the known biology of its intended target.
Objective: To systematically determine if the observed phenotype is due to an off-target effect.
Workflow Diagram:
Caption: Workflow for troubleshooting unexpected experimental results.
Methodology:
-
Confirm On-Target Pathway Modulation: Before suspecting off-targets, first confirm your inhibitor is working as expected. Using a technique like Western Blotting, perform a dose-response and time-course experiment to verify that the inhibitor reduces the phosphorylation of a known, direct downstream substrate of your target kinase.
-
Confirm Direct Target Engagement: An inhibitor can modulate a pathway without directly binding the intended target. Use the Cellular Thermal Shift Assay (CETSA) to provide direct evidence of physical interaction in intact cells. A positive thermal shift confirms engagement. (See Protocol 3.2).
-
Perform a Broad Kinase Selectivity Screen: If on-target engagement is confirmed but the phenotype remains puzzling, the next step is a kinome scan. Screen the compound at 1 µM against a broad kinase panel.
-
Analyze and Validate Off-Targets: The screen will likely identify other kinases inhibited with potencies (IC50) within 10- to 100-fold of your primary target. Cross-reference these potential off-targets with known cellular pathways. Could inhibition of one of these explain the observed phenotype?
-
Use Orthogonal Controls: This is the critical validation step.
-
Chemical Ortholog: Source a potent inhibitor of your primary target that has a completely different chemical scaffold. If it fails to reproduce the phenotype, your original compound's effect is likely off-target.
-
Genetic Ortholog: Use siRNA or CRISPR to specifically knock down your primary target. If this genetic perturbation does not replicate the phenotype seen with your compound, this is strong evidence for an off-target mechanism.
-
Guide 2.2: Improving Selectivity Through Structure-Activity Relationship (SAR) Studies
Problem: Your initial thieno[2,3-d]pyrimidine hit is potent against your target of interest (e.g., VEGFR-2) but also shows potent, undesirable activity against a related kinase (e.g., EGFR).[15]
Objective: To rationally modify the chemical structure to improve the selectivity ratio (IC50 of Off-Target / IC50 of On-Target).
Workflow Diagram:
Caption: Iterative cycle for improving kinase inhibitor selectivity.
Methodology:
-
Structural Analysis: The foundation of rational design is understanding how your inhibitor binds. Obtain a co-crystal structure of your compound with both the on-target and off-target kinases if possible. If not, use homology modeling based on related structures. The goal is to identify subtle differences in the ATP-binding pockets. For example, a key residue in the off-target might be bulkier (e.g., methionine vs. threonine), creating a steric clash that can be exploited.
-
Hypothesis Generation & SAR: Based on the structural analysis, hypothesize modifications that will be tolerated by the on-target but disruptive to the off-target. SAR studies on the thieno[2,3-d]pyrimidine scaffold have shown that substitutions at different positions can dramatically alter selectivity.[1][15] For instance, modifying groups that extend into solvent-exposed regions can often be altered to improve properties without sacrificing core binding interactions.[16]
-
Synthesize and Test: Synthesize a focused library of analogs based on your hypothesis. Screen these new compounds for potency against both the on-target and the key off-target(s).
-
Analyze and Iterate: Consolidate the data into a table to clearly track how each modification affects potency and selectivity. This iterative process of design, synthesis, and testing is the core of medicinal chemistry and is essential for optimizing a lead compound.
Data Presentation: Illustrative SAR for Improving VEGFR-2 over EGFR Selectivity
The following table is a representative example based on findings where modifications to a thieno[3,2-b]pyridine core were used to diminish EGFR activity.[16]
| Compound ID | R-Group Modification (at 4-Ph) | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Ratio (EGFR/VEGFR-2) |
| Lead-01 | -H | 4.0 | 3.0 | 0.8 |
| Analog-02 | -NH(CH₂)₂-N-piperazine | 7.0 | 3.0 | 2.3 |
| Analog-03 | -NH(CH₂)₂-OH | 4.0 | 9.0 | 3.3 |
| Analog-04 | -NHCH₂CH(OH)CH₂OH | 5.0 | 500.0 | 100.0 |
| Analog-05 | -NH-morpholine | 5.0 | 30.0 | 5.6 |
This table illustrates how introducing hydrophilic groups at a specific position (R-Group) had a minimal effect on VEGFR-2 potency but dramatically decreased EGFR potency, thus improving the selectivity ratio.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step protocols for the essential assays discussed in this guide.
Protocol 3.1: In Vitro Kinase Selectivity Profiling (IC50 Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using an ADP-Glo™ or similar luminescence-based assay format.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific peptide substrate
-
Thieno[2,3-d]pyrimidine inhibitor stock (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase Assay Buffer (varies by kinase, typically contains Tris, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Serial Dilution: a. Prepare a 10-point, 3-fold serial dilution of your inhibitor in 100% DMSO. Start from a high concentration (e.g., 1 mM) down to the low nanomolar range. b. Dilute each concentration from the DMSO plate into assay buffer to create a 4X working solution. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup (20 µL final volume): a. Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells of the 384-well plate.[11] b. Prepare a 2X Kinase/Substrate mix in assay buffer. c. Add 10 µL of the 2X Kinase/Substrate mix to each well. d. Incubate for 15 minutes at room temperature to allow for inhibitor-kinase pre-incubation.
-
Initiate Kinase Reaction: a. Prepare a 4X ATP solution in assay buffer. The final ATP concentration should ideally be at the Kₘ for the specific kinase.[11] b. Add 5 µL of the 4X ATP solution to each well to start the reaction. Mix gently by shaking the plate. c. Incubate for 60 minutes at room temperature (or as optimized).
-
Signal Detection (ADP-Glo™): a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. b. Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data: Set the vehicle-only wells as 100% activity and a "no kinase" or high concentration inhibitor well as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western Blot-based CETSA to generate an isothermal dose-response curve and confirm target engagement in intact cells.[12][17]
Materials:
-
Cell line of interest
-
Thieno[2,3-d]pyrimidine inhibitor
-
Complete cell culture medium and PBS
-
Protease and Phosphatase Inhibitor Cocktails
-
PCR tubes
-
Thermocycler
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment and reagents
-
Primary antibody specific for the target protein
Procedure:
-
Cell Treatment: a. Culture cells to ~80-90% confluency. b. Treat cells with a range of inhibitor concentrations (e.g., 8-point serial dilution) and a vehicle (DMSO) control for 1-2 hours in the incubator.
-
Heating Step: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. b. Aliquot the cell suspension for each inhibitor concentration into separate PCR tubes.[12] c. Heat the samples at a single, pre-determined temperature for 3 minutes in a thermocycler. Crucially, this temperature must be optimized beforehand by generating a full melt curve (e.g., 40-70°C) and selecting a temperature on the steep slope of the curve for the unbound target. [12] d. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis and Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[12] b. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble, stable protein fraction.
-
Western Blot Analysis: a. Determine the protein concentration of each supernatant using a BCA assay. b. Normalize the total protein loaded for each sample onto an SDS-PAGE gel. c. Transfer proteins to a PVDF membrane and perform a standard Western Blot using a primary antibody against your target protein.
-
Data Analysis: a. Quantify the band intensity for each lane. b. Plot the band intensity (representing soluble protein) against the log of the inhibitor concentration. c. The resulting sigmoidal curve demonstrates dose-dependent stabilization of the target protein, confirming cellular engagement. The EC50 of this curve represents the cellular potency of target binding.
Section 4: References
-
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry. [Link]
-
Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Säll, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). Future Medicinal Chemistry. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. (2021). SLAS Technology. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2004). ResearchGate. [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. (2023). ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
-
Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. (2023). Signal Transduction and Targeted Therapy. [Link]
-
Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells. (2023). International Journal of Molecular Sciences. [Link]
-
Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pelagobio.com [pelagobio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis and enhance the selectivity of your reactions.
The synthesis of this compound is a multi-step process, and achieving high selectivity is crucial for obtaining a pure final product, which is often a key intermediate in the development of pharmacologically active agents.[1][2][3] This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Section 1.1: Regioselectivity in the Gewald Reaction for 2-Amino-5-phenylthiophene-3-carbonitrile Synthesis
The foundation of the thieno[2,3-d]pyrimidine core is the substituted 2-aminothiophene, which is commonly synthesized via the Gewald reaction.[4][5][6] This multicomponent reaction, involving a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base, is highly efficient but can present challenges in regioselectivity.[7][8]
Question 1: We are observing a mixture of isomeric thiophenes in our initial Gewald reaction. How can we improve the regioselectivity to favor the desired 2-amino-5-phenylthiophene-3-carbonitrile?
Answer: This is a common issue that stems from the initial Knoevenagel condensation step of the Gewald reaction. The regioselectivity is determined by which enolate is formed and attacks the carbonyl group. To synthesize the 6-phenyl precursor, the desired intermediate is 2-amino-5-phenylthiophene-3-carbonitrile. This requires the reaction between a phenyl-substituted aldehyde or ketone and an active methylene nitrile.
Core Directive: Understanding the Knoevenagel Condensation
The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][6] The regiochemical outcome depends on the choice of reactants. For the synthesis of the 6-phenyl isomer, the key is to use a phenyl-substituted carbonyl compound and an activated acetonitrile.
Troubleshooting Strategies:
-
Reactant Selection: To favor the 5-phenyl substituted thiophene, the ideal starting materials are a phenyl-substituted aldehyde (e.g., phenylacetaldehyde) and an α-cyano ester or malononitrile. The use of acetophenone would lead to a methyl group at the 5-position and a phenyl group at the 4-position of the thiophene ring, which is not the desired isomer for this synthesis.
-
Base Selection and Stoichiometry: The choice of base can influence the equilibrium of the Knoevenagel condensation.
-
Weaker Bases: Using a milder base, such as an amine (e.g., morpholine, piperidine, or triethylamine), can provide better control over the condensation reaction compared to stronger bases like alkoxides.[9]
-
Catalytic Amounts: Employing the base in catalytic amounts is often sufficient to promote the reaction without leading to significant side product formation.
-
-
Temperature Control: The Knoevenagel condensation is typically exothermic.
-
Initial Cooling: Running the initial phase of the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.
-
Gradual Warming: Once the initial condensation has occurred, the reaction temperature can be gradually increased to facilitate the subsequent steps of sulfur addition and cyclization.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Protic Solvents: Alcohols like ethanol or methanol are commonly used and can help to solvate the intermediates and reagents effectively.
-
Aprotic Solvents: In some cases, aprotic solvents like DMF or DMSO may be used, but they can sometimes lead to more side reactions if the temperature is not carefully controlled.
-
Visualizing the Reaction Pathway: Gewald Reaction
Caption: Key steps in the Gewald reaction for the target thiophene.
Section 1.2: Selectivity in the Chlorination of 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
The final step in the synthesis of this compound is the chlorination of the corresponding 4-oxo precursor. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][10] While effective, this reaction can lead to impurities if not properly controlled.
Question 2: Our chlorination reaction with POCl₃ results in a dark, impure product that is difficult to purify. What are the likely side reactions, and how can we minimize them?
Answer: The formation of a dark and impure product during chlorination with POCl₃ is a frequent challenge. The high reactivity of POCl₃ and the elevated temperatures often required can lead to several side reactions.
Troubleshooting Strategies:
-
Temperature and Reaction Time:
-
Optimal Temperature: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Refluxing in neat POCl₃ (b.p. 106 °C) is common, but it's crucial to monitor the reaction closely.
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material. Prolonged reaction times at high temperatures can lead to decomposition and the formation of tar-like byproducts.
-
-
Use of a Co-solvent:
-
Inert High-Boiling Solvent: Performing the reaction in a high-boiling inert solvent such as toluene or xylene can help to moderate the reaction temperature and improve solubility.[11]
-
Improved Work-up: The use of a co-solvent can also simplify the work-up procedure by allowing for easier removal of excess POCl₃.
-
-
Addition of a Base:
-
Tertiary Amines: The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can act as a catalyst and a scavenger for the HCl generated during the reaction.[11] This can help to prevent acid-catalyzed side reactions.
-
-
Alternative Chlorinating Agents:
-
Milder Reagents: If POCl₃ consistently gives poor results, consider milder chlorinating agents. A mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can be effective alternatives for chlorination under milder conditions.[12]
-
-
Work-up Procedure:
-
Careful Quenching: The reaction mixture must be quenched carefully by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the excess POCl₃ and any acidic byproducts.
-
Extraction: Prompt extraction of the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is important to minimize hydrolysis of the chloro-product back to the starting material.
-
Visualizing the Troubleshooting Workflow: Chlorination Step
Caption: A decision-making workflow for optimizing the chlorination step.
Part 2: Experimental Protocols
Protocol 2.1: Optimized Gewald Reaction for 2-Amino-5-phenylthiophene-3-carbonitrile
This protocol is designed to maximize the regioselectivity for the desired 5-phenyl isomer.
| Step | Procedure | Rationale |
| 1 | To a solution of phenylacetaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (0.1 eq) dropwise at 0-5 °C. | Controlled addition of a mild base at low temperature enhances the selectivity of the Knoevenagel condensation. |
| 2 | Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC. | Allows for the completion of the initial condensation before the addition of sulfur. |
| 3 | Add elemental sulfur (1.1 eq) to the reaction mixture. | Sulfur is required for the cyclization to form the thiophene ring. |
| 4 | Gently heat the reaction mixture to 40-50 °C and stir for 4-6 hours. | A moderate temperature promotes the cyclization without causing significant side reactions. |
| 5 | Cool the reaction mixture to room temperature and pour into ice-water. | Precipitates the crude product. |
| 6 | Collect the solid by filtration, wash with water, and recrystallize from ethanol. | Purifies the product by removing any unreacted starting materials and soluble impurities. |
Protocol 2.2: Selective Chlorination of 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol aims to minimize the formation of byproducts during the chlorination step.
| Step | Procedure | Rationale |
| 1 | To a suspension of 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in toluene, add POCl₃ (3.0 eq). | Using a co-solvent helps to control the reaction temperature and improve solubility. |
| 2 | Add N,N-dimethylaniline (1.1 eq) dropwise to the mixture at room temperature. | The base catalyzes the reaction and neutralizes the generated HCl. |
| 3 | Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours). | A lower temperature compared to neat POCl₃ reflux minimizes decomposition. |
| 4 | Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring. | Safely quenches the excess POCl₃. |
| 5 | Neutralize the aqueous layer with a saturated NaHCO₃ solution. | Ensures that the product is not hydrolyzed back to the starting material. |
| 6 | Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Isolates the desired product. |
| 7 | Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate). | Removes any remaining impurities to yield the pure this compound. |
Part 3: Characterization and Isomer Differentiation
Question 3: How can we confirm that we have synthesized the correct 6-phenyl isomer and not the 5-phenyl or 7-phenyl isomers?
Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural elucidation and isomer differentiation.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the thieno[2,3-d]pyrimidine core will be distinct for each isomer.
-
6-phenyl isomer: You would expect to see two doublets in the aromatic region corresponding to the protons at the 5- and 7-positions of the thiophene ring. The phenyl group protons will appear as a multiplet.
-
5-phenyl isomer: The proton at the 6-position would likely appear as a singlet, and the proton at the 7-position as a doublet, coupled to the proton on the pyrimidine ring.
-
7-phenyl isomer: This is a less likely impurity from the described synthetic route but would also have a distinct NMR spectrum.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the heterocyclic core will differ depending on the position of the phenyl substituent.
-
Mass Spectrometry (MS): While MS will give the same molecular weight for all isomers, the fragmentation pattern upon ionization (e.g., in MS/MS experiments) can sometimes provide clues to the substitution pattern.
-
2D NMR Techniques: For unambiguous assignment, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons.
By carefully analyzing the spectroscopic data and comparing it with literature values for known thieno[2,3-d]pyrimidine derivatives, you can confidently confirm the structure of your synthesized compound.[1][13]
References
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Journal of Organic Chemistry. [Link]
- Gewald Reaction. Organic Chemistry Portal. [Link]
- Gewald reaction. Wikipedia. [Link]
- Gewald reaction. chemeurope.com. [Link]
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central. [Link]
- POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H).
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. [Link]
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. [Link]
- POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Semantic Scholar. [Link]
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]
- (PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
- (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
- Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
- 4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b] pyrimidine derivatives: synthesis and their biological evaluation for the glycine site acting on the N-methyl-D-aspart
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- Thieno [2, 3-d] Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo.
- Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Deriv
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed Central. [Link]
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Navigating Resistance to Thieno[2,3-d]pyrimidine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine-based drugs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the complex challenge of drug resistance. Our goal is to equip you with the knowledge and experimental frameworks to identify, understand, and potentially overcome resistance mechanisms encountered in your research.
I. Foundational Knowledge: Understanding Thieno[2,3-d]pyrimidines and Resistance
Q1: What are thieno[2,3-d]pyrimidine-based drugs and what are their common targets?
A1: The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally similar to purines, making it an excellent framework for designing kinase inhibitors.[1][2] These compounds have been successfully developed to target a variety of protein kinases involved in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others.[3][4] Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its downstream signaling pathways.
Q2: What is the difference between primary and acquired resistance?
A2: Primary (or upfront) resistance is the inherent lack of response to a drug from the beginning of treatment. In contrast, acquired resistance develops in tumors that were initially sensitive to the therapy, leading to disease progression after a period of response.[5] Understanding which type of resistance you are observing is the first critical step in your troubleshooting workflow.
II. Troubleshooting On-Target Resistance: The Gatekeeper Mutation
A common mechanism of acquired resistance to first-generation EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold is the emergence of a secondary mutation in the target kinase domain.
Q3: My cancer cell line, which was initially sensitive to a thieno[2,3-d]pyrimidine-based EGFR inhibitor, has developed resistance. What is a likely on-target cause?
A3: A frequent culprit for acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is the T790M mutation in the EGFR kinase domain.[6] This mutation, often referred to as the "gatekeeper" mutation, involves the substitution of a threonine residue with a methionine at position 790.[7][8]
Q4: How does the T790M mutation confer resistance?
A4: The T790M mutation increases the affinity of the EGFR kinase for ATP, its natural substrate.[9][10] This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors, like many thieno[2,3-d]pyrimidine-based drugs, to effectively bind to the kinase domain and inhibit its activity.[9]
Troubleshooting Workflow: Investigating the T790M Mutation
If you suspect T790M-mediated resistance, the following experimental workflow can help you confirm its presence.
Caption: Workflow to investigate T790M-mediated resistance.
Experimental Protocols
1. Cell Viability Assay (Dose-Response Curve)
-
Objective: To quantify the change in drug sensitivity.
-
Methodology:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates.
-
Treat with a serial dilution of your thieno[2,3-d]pyrimidine-based drug for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cell line.
2. Western Blot for Phospho-EGFR
-
Objective: To determine if the drug is still inhibiting the target.
-
Methodology:
-
Treat parental and resistant cells with the drug at a concentration that inhibits EGFR phosphorylation in the parental line.
-
Lyse the cells and perform a Western blot using antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
-
Expected Outcome: In resistant cells, you will likely observe persistent p-EGFR signal even in the presence of the drug, indicating that the kinase activity is not being effectively inhibited.
3. Sequencing of the EGFR Kinase Domain
-
Objective: To definitively identify the T790M mutation.
-
Methodology:
-
Extract genomic DNA from both parental and resistant cells.
-
Amplify the EGFR kinase domain (exons 18-21) using PCR.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) to identify mutations.
-
-
Expected Outcome: The presence of the c.2369C>T transition, resulting in the T790M amino acid substitution, in the resistant cell line.
| Finding | Interpretation | Next Step |
| Significant IC50 increase | Development of resistance | Proceed with mechanistic investigation |
| Persistent p-EGFR | Loss of target inhibition | Sequence the EGFR kinase domain |
| T790M mutation detected | On-target resistance confirmed | Test with third-generation EGFR inhibitors like osimertinib |
III. Unraveling Bypass Signaling Pathways
When your drug effectively inhibits its intended target, but the cancer cells continue to proliferate, they are likely utilizing alternative "bypass" signaling pathways.
A. MET Amplification
Q5: My thieno[2,3-d]pyrimidine-based EGFR inhibitor is still inhibiting EGFR phosphorylation, but the cells are now resistant. What could be happening?
A5: This is a classic sign of bypass signaling. One of the most common mechanisms is the amplification of the MET proto-oncogene .[11][12] MET amplification leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase.[13] This, in turn, can activate downstream signaling pathways, such as the PI3K/AKT pathway, often through ERBB3, thereby circumventing the need for EGFR signaling and rendering the cells resistant to your EGFR inhibitor.[14][15]
Troubleshooting Workflow: Detecting MET Amplification
Caption: Workflow to investigate MET amplification-mediated resistance.
Experimental Protocols
1. Western Blot for MET and Phospho-MET
-
Objective: To assess the expression and activation of MET.
-
Methodology:
-
Lyse parental and resistant cells.
-
Perform a Western blot using antibodies against total MET and phospho-MET (p-MET).
-
-
Expected Outcome: A significant increase in both total MET and p-MET levels in the resistant cell line compared to the parental line.
2. Quantitative PCR (qPCR) for MET Gene Copy Number
-
Objective: To quantify the amplification of the MET gene.
-
Methodology:
-
Extract genomic DNA from parental and resistant cells.
-
Perform qPCR using primers specific for the MET gene and a reference gene (e.g., RNase P) for normalization.
-
-
Expected Outcome: A higher MET gene copy number in the resistant cells.[16]
3. Fluorescence In Situ Hybridization (FISH)
-
Objective: To visualize and confirm MET gene amplification at the chromosomal level.
-
Methodology:
-
Prepare slides with fixed parental and resistant cells.
-
Use a labeled DNA probe specific for the MET gene and a control probe for the centromere of chromosome 7.
-
Visualize the signals using fluorescence microscopy.
-
-
Expected Outcome: An increased number of MET gene signals relative to the centromere signals in the resistant cells.[17]
| Finding | Interpretation | Next Step |
| Increased MET and p-MET | MET pathway activation | Analyze MET gene copy number |
| High MET gene copy number | MET amplification | Consider combination therapy with a MET inhibitor (e.g., crizotinib, capmatinib) |
B. Epithelial-Mesenchymal Transition (EMT)
Q6: My resistant cells have changed their morphology; they appear more elongated and less adherent. Could this be related to drug resistance?
A6: Yes, a change in cell morphology towards a more mesenchymal phenotype is a hallmark of Epithelial-Mesenchymal Transition (EMT) .[18] EMT is a cellular reprogramming process that has been strongly linked to drug resistance.[19][20][21] During EMT, epithelial cells lose their cell-cell adhesion and polarity, and acquire migratory and invasive properties.[18][20] This transition is often associated with resistance to a broad range of cancer therapies.[20]
Troubleshooting Workflow: Characterizing EMT
Caption: Workflow to investigate EMT-mediated resistance.
Experimental Protocols
1. Analysis of EMT Markers
-
Objective: To detect the molecular switch from an epithelial to a mesenchymal phenotype.
-
Methodology (Western Blot or Immunofluorescence):
-
Expected Outcome: A downregulation of epithelial markers and an upregulation of mesenchymal markers in the resistant cells.
| Marker | Expected Change in Resistant Cells |
| E-cadherin | Decrease |
| N-cadherin | Increase |
| Vimentin | Increase |
| Cytokeratin | Decrease |
2. Cell Migration/Invasion Assay
-
Objective: To functionally assess the increase in migratory potential.
-
Methodology (Transwell Assay):
-
Seed parental and resistant cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion).
-
Add a chemoattractant (e.g., serum) to the lower chamber.
-
After incubation, stain and count the cells that have migrated/invaded to the lower surface of the insert.
-
-
Expected Outcome: A significantly higher number of migrated/invaded cells in the resistant population.
IV. Investigating Drug Efflux: The Role of ABC Transporters
Q7: I'm observing resistance, but I haven't found any on-target mutations or evidence of bypass signaling. Could the drug be getting removed from the cells?
A7: Yes, another important mechanism of resistance is the increased efflux of the drug from the cancer cells, mediated by ATP-binding cassette (ABC) transporters .[24][25] These membrane proteins act as pumps, actively transporting a wide range of substrates, including many chemotherapy drugs, out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[26][27][28]
Troubleshooting Workflow: Assessing ABC Transporter Activity
Caption: Workflow to investigate ABC transporter-mediated resistance.
Experimental Protocols
1. Western Blot for ABC Transporters
-
Objective: To determine if common drug efflux pumps are overexpressed.
-
Methodology:
-
Lyse parental and resistant cells.
-
Perform a Western blot using antibodies against common ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
-
Expected Outcome: Increased expression of one or more ABC transporters in the resistant cell line.
2. Functional Efflux Assay (e.g., Calcein-AM)
-
Objective: To functionally measure the activity of ABC transporters.
-
Methodology:
-
Load parental and resistant cells with a fluorescent substrate of ABC transporters, such as Calcein-AM.[29]
-
Measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.
-
-
Expected Outcome: Resistant cells will show a faster decrease in intracellular fluorescence, indicating increased efflux of the dye.
3. Re-sensitization with an ABC Transporter Inhibitor
-
Objective: To confirm that drug efflux is the cause of resistance.
-
Methodology:
-
Repeat the cell viability assay with your thieno[2,3-d]pyrimidine-based drug on the resistant cells, but this time in the presence of a known ABC transporter inhibitor (e.g., verapamil or benzbromarone).[30]
-
-
Expected Outcome: The addition of the ABC transporter inhibitor should re-sensitize the resistant cells to your drug, causing a leftward shift in the dose-response curve and a lower IC50.
V. Concluding Remarks
Addressing resistance to thieno[2,3-d]pyrimidine-based drugs requires a systematic and multi-faceted approach. By understanding the potential mechanisms—on-target mutations, bypass signaling, and drug efflux—and employing the troubleshooting workflows and experimental protocols outlined in this guide, you can effectively dissect the resistance observed in your models. This knowledge is crucial for the development of next-generation inhibitors and rational combination therapies to improve therapeutic outcomes.
References
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- Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer. (n.d.). ERS Publications.
- The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. (n.d.). OAE Publishing Inc.
- Understanding EGFR Resistance in Patients With MET-Amplified NSCLC. (2019, October 24). Targeted Oncology.
- Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death. (2019, June 11). National Institutes of Health.
- Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer. (n.d.). National Institutes of Health.
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- Targeting Epithelial-Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. (2016, July 22). PubMed.
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- The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. (2023, May 31). National Institutes of Health.
- Protocol. (n.d.). genomembrane.
- Detection of Biomarkers for Epithelial-Mesenchymal Transition with Single-Cell Trajectory Inference. (n.d.). IMR Press.
- EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors. (n.d.). National Institutes of Health.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). National Institutes of Health.
- Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. (2020, May 28). PubMed.
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. (n.d.). National Institutes of Health.
- T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. (n.d.). National Institutes of Health.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). ResearchGate.
- Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside. (2022, February 23). National Institutes of Health.
- Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. (n.d.). PNAS.
- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][11][19][32]triazolo[1,5-a]pyrimidine Derivatives. (2024, February 29). National Institutes of Health.
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- ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (n.d.). National Institutes of Health.
- MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. (2025, October 15). ResearchGate.
- MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. (2021, October 7). National Institutes of Health.
- Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. (2015, May 14). ASCO Publications.
- Cardiac PET Imaging of ATP Binding Cassette (ABC) Transporters: Opportunities and Challenges. (n.d.). MDPI.
- Mayo Clinic study suggests patients with lung cancer be screened for MET oncogene. (2021, July 1). Unknown Source.
- Overcoming resistance mechanisms to kinase inhibitors. (2022, January 25). Dove Medical Press.
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- Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC. (n.d.). National Institutes of Health.
- Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (n.d.). PubMed Central.
- ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (n.d.). eScholarship.org.
- ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. (n.d.). PubMed.
- Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (n.d.). PubMed.
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- Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... (n.d.). ResearchGate.
- EGFR TKI Resistance: Targeting MET Amplification. (2021, July 7). YouTube.
- Characterization of the kinetic cycle of an ABC transporter by single-molecule and cryo-EM analyses. (2020, May 27). National Institutes of Health.
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- 6. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oaepublish.com [oaepublish.com]
- 19. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
- 27. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 4.6. Assessing ABC Transporter Activity Using Calcein-AM Retention and Flow Cytometry [bio-protocol.org]
- 30. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetics of Thieno[2,3-d]pyrimidine Derivatives
A Guide for Drug Development Professionals
Welcome to the technical support center for thieno[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with actionable insights and field-proven protocols to overcome the common pharmacokinetic (PK) challenges associated with this promising class of compounds. The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for kinase inhibitors and other therapeutic agents.[1][2] However, its typically rigid, planar, and lipophilic nature often leads to significant hurdles in drug development, namely poor aqueous solubility and rapid metabolism, which culminate in low oral bioavailability.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the critical issues you may encounter during your research. We will move from foundational problems like solubility to more complex challenges such as metabolic instability and overall bioavailability, providing both the "why" behind our experimental suggestions and the "how" through detailed protocols.
Section 1: Addressing Poor Aqueous Solubility
Poor solubility is arguably the most frequent initial barrier in the development of thieno[2,3-d]pyrimidine derivatives, hindering reliable in vitro testing and preventing effective in vivo absorption.[3]
FAQ 1.1: My lead thieno[2,3-d]pyrimidine compound is highly potent in vitro, but its aqueous solubility is less than 1 µg/mL. What is the best strategy to improve this without losing activity?
This is a classic dilemma. You have two primary paths: chemical modification of the core scaffold or advanced formulation strategies. The choice depends on your project's stage, available resources, and tolerance for re-synthesizing analogs.
Causality and Rationale:
-
Chemical Modification: This approach tackles the intrinsic property of the molecule. By adding polar functional groups (e.g., alcohols, ketones, substituted amines) or entire solubilizing moieties (e.g., morpholine), you can increase the molecule's interaction with water.[4][5] The primary risk is that these modifications can disrupt the key pharmacophore interactions with the biological target, leading to a partial or complete loss of potency.[3] This strategy is most effective during the lead optimization phase where structure-activity relationships (SAR) are still being explored.
-
Formulation Strategies: This approach modifies the drug's environment rather than the drug itself. By reducing particle size to the nanoscale (nanonization), dispersing the drug in a hydrophilic polymer matrix (solid dispersions), or encapsulating it in lipid-based carriers, you can significantly enhance the dissolution rate and apparent solubility.[6][7][8] This is often the preferred method for preclinical and clinical development when a lead candidate has already been selected, as it preserves the intrinsic activity of the compound.
Below is a decision-making workflow to help guide your strategy.
Caption: Decision workflow for addressing poor solubility.
Comparative Analysis of Solubility Enhancement Techniques
| Strategy | Mechanism | Pros | Cons | Best For |
| Chemical Modification | Increases intrinsic molecular polarity. | Permanent solution; can improve other ADME properties. | High risk of losing potency; requires significant synthetic effort.[3] | Lead Optimization |
| Micronization/Nanonization | Increases surface area-to-volume ratio, enhancing dissolution rate.[6] | Preserves compound structure; well-established technology. | May not be sufficient for highly insoluble ("brick dust") compounds; potential for particle aggregation. | Preclinical Development |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic carrier, preventing crystallization and maintaining a high-energy amorphous state.[8] | Significant solubility enhancement; improves wettability. | Physically unstable (risk of recrystallization); manufacturing can be complex (e.g., hot-melt extrusion). | Preclinical & Clinical Formulation |
| Cyclodextrin Complexation | Encapsulates the lipophilic drug within a hydrophilic cyclodextrin cone.[9] | Forms a true solution; suitable for parenteral formulations. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. | Both Preclinical & Clinical |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[9] | Enhances solubility and can bypass efflux transporters. | Requires careful selection of excipients; potential for GI side effects. | Oral Drug Delivery |
Protocol 1.1: Preparation of Drug Nanocrystals via Solvent-Antisolvent Precipitation
This protocol provides a straightforward method to produce nanoparticles, a technique often referred to as "nanonization," to improve the dissolution rate of your compound.[6]
Objective: To formulate a thieno[2,3-d]pyrimidine derivative into nanoparticles with a target size of 100-250 nm.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Organic solvent (e.g., Acetone, DMSO, THF - must be miscible with water)
-
Antisolvent (deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP, Tween 80)
-
Magnetic stirrer and stir bar
-
Syringe pump
Methodology:
-
Preparation of the Organic Phase: Dissolve your thieno[2,3-d]pyrimidine derivative in the minimum required amount of the selected organic solvent to create a saturated or near-saturated solution (e.g., 5-10 mg/mL).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer. A typical starting concentration is 0.5% w/v (e.g., 500 mg of Poloxamer 188 in 100 mL of deionized water).
-
Precipitation:
-
Place the aqueous phase on a magnetic stirrer and stir vigorously (e.g., 700-1000 RPM).
-
Using a syringe pump for a controlled and consistent addition rate, slowly inject the organic phase into the stirring aqueous phase. A recommended starting rate is 1 mL/min.
-
Causality Check: Rapid addition will lead to uncontrolled precipitation and larger, aggregated particles. The stabilizer adsorbs onto the newly formed particle surfaces, preventing them from aggregating.
-
-
Solvent Removal: Allow the resulting nanosuspension to stir at room temperature for several hours (or overnight) to evaporate the organic solvent. For solvents with higher boiling points like DMSO, dialysis or diafiltration may be necessary.
-
Characterization (Self-Validation):
-
Particle Size and Polydispersity Index (PDI): Analyze the nanosuspension using Dynamic Light Scattering (DLS). An acceptable batch will have a Z-average diameter < 300 nm and a PDI < 0.3.
-
Drug Concentration: To confirm that the drug has not degraded, dissolve an aliquot of the nanosuspension in a strong solvent (e.g., acetonitrile) and measure the concentration using a validated HPLC method.
-
Section 2: Overcoming Metabolic Instability
Once your compound is sufficiently soluble for testing, you may find it is cleared too quickly in vivo. This often points to metabolic instability, where the body's enzymes—primarily Cytochrome P450s (CYPs) in the liver—chemically modify and eliminate the compound.
FAQ 2.1: My compound has good solubility but a very short half-life in pharmacokinetic studies. How can I determine if it's a victim of rapid metabolism and how can I fix it?
A short half-life is a classic sign of rapid metabolic clearance. Your first step is to confirm this in vitro using a liver microsomal stability assay. This will tell you how quickly liver enzymes metabolize your compound.
Causality and Rationale: The goal is to identify the "metabolic soft spot" on your molecule—the specific atom or functional group that is most susceptible to enzymatic modification (e.g., oxidation, demethylation). Once identified, you can use medicinal chemistry strategies to fortify that position, making it more resistant to metabolism. A common and effective strategy is to replace a hydrogen atom at the soft spot with a fluorine atom. The strong carbon-fluorine bond is much more difficult for CYP enzymes to break.
Caption: Workflow for identifying and mitigating metabolic liabilities.
Protocol 2.1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of a thieno[2,3-d]pyrimidine derivative.
Materials:
-
Pooled Human Liver Microsomes (HLM), commercially available
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound (1 mM stock in DMSO)
-
Positive control compound (e.g., Verapamil, Testosterone - known to be rapidly metabolized)
-
Incubation plate (96-well) and water bath or incubator at 37°C
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS for analysis
Methodology:
-
Prepare Master Mix: In a microfuge tube on ice, prepare a master mix containing the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Initiate Reaction:
-
Add the test compound to the wells of the incubation plate to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed master mix to the wells.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as your 100% reference.
-
Causality Check: The acetonitrile serves two purposes: it precipitates the microsomal proteins (which would otherwise interfere with analysis) and it stops all enzymatic activity instantly.
-
-
Sample Processing: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the samples using LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k). A half-life of less than 30 minutes generally indicates high intrinsic clearance and suggests that metabolic instability may be a problem in vivo.
Section 3: Enhancing Oral Bioavailability with Advanced Formulations
Even with good solubility and metabolic stability, a compound may still exhibit poor oral bioavailability. This can be due to poor membrane permeability or efflux by transporters like P-glycoprotein (P-gp). Advanced formulations, particularly lipid-based systems, can help overcome these final barriers.
FAQ 3.1: My optimized compound is soluble and metabolically stable, but oral bioavailability is still below 10%. What formulation strategies can overcome permeability or efflux issues?
This scenario strongly suggests permeability or efflux issues. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice here.
Causality and Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the fluid in the GI tract.[9] This has several advantages:
-
Maintains Solubilization: The drug remains dissolved in the oil droplets, avoiding precipitation.
-
Improves Permeability: The surfactants can fluidize the cell membrane, and the small droplet size provides a large surface area for absorption.[10]
-
Reduces Efflux: Some surfactants used in SEDDS are known to inhibit P-gp, reducing the amount of drug that is pumped back into the GI lumen after absorption.[9]
Protocol 3.1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipophilic thieno[2,3-d]pyrimidine derivative into a SEDDS to enhance oral absorption.
Materials:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor® EL) or Polysorbate 80 (Tween® 80)
-
Co-solvent/Co-surfactant: Polyethylene glycol 400 (PEG 400) or Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
-
Test compound
-
Vortex mixer and heated magnetic stirrer
Methodology:
-
Excipient Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the best components. A good starting point is to find an oil with >20 mg/mL solubility for your compound.
-
Formulation Preparation:
-
Based on the screening, prepare various ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 30:40:30 (Oil:Surfactant:Co-solvent).
-
Accurately weigh the components into a glass vial.
-
Add the thieno[2,3-d]pyrimidine derivative to the excipient mixture.
-
Heat gently (40-50°C) and vortex until a clear, homogenous solution is formed.
-
-
Self-Emulsification Test (Self-Validation):
-
Add 100 µL of the prepared SEDDS formulation to 100 mL of deionized water in a beaker with gentle stirring.
-
Observe the emulsification process. A good formulation will rapidly form a clear or slightly bluish-white, translucent microemulsion.
-
Measure the time it takes to emulsify (should be < 2 minutes).
-
-
Characterization:
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the droplet size and PDI using DLS. The target is a droplet size below 200 nm for optimal absorption.
-
Thermodynamic Stability: Centrifuge the formulation at high speed and subject it to freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.
-
By systematically addressing solubility, metabolic stability, and absorption, you can significantly improve the chances of advancing your thieno[2,3-d]pyrimidine derivatives toward clinical success.
References
- Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6). [Link]
- Kumar, S., & Pandey, A. K. (2017). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Singh, R., & Lillard, J. W., Jr. (2009). Nanoparticle-based targeted drug delivery.
- Garg, A., & Singh, S. (2012). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
- Homayun, B., Lin, X., & Choi, H. J. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online, 26(12), 1327–1351. [Link]
- Xie, J., Lee, S., & Chen, X. (2018). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. PMC - PubMed Central, 8, 10. [Link]
- Jeevanandam, J., Barhoum, A., Chan, Y. S., Dufresne, A., & Danquah, M. K. (2018). Review on nanoparticles and nanostructured materials: history, sources, toxicity and regulations. Beilstein journal of nanotechnology, 9, 1050–1074. [Link]
- Rai, V. K., Mishra, N., Yadav, K. S., & Yadav, N. P. (2018). Applications Of Nanoparticle System In Drug Delivery Technology.
- Zafar, A., Pilkington, L. I., Haverkate, N. A., van Rensburg, M., Leung, E., Kumara, S., Denny, W. A., Barker, D., Alsuraifi, A., Hoskins, C., & Reynisson, J. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules (Basel, Switzerland), 23(1), 153. [Link]
- Naiya, M. M., Leung, E., Pilkington, L., & Reynisson, J. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]
- Mitchell, J. P., & Hashmi, S. M. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI, 11(12), 649. [Link]
- Naiya, M. M., Leung, E., Pilkington, L., Reynisson, J., Squire, C. J., Yosaatmadja, Y., Denny, W. A., & Barker, D. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & medicinal chemistry, 37, 116092. [Link]
- Al-Mulla, A. (2017). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & medicinal chemistry, 23(21), 6944–6958. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2012). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds, 48(1), 7-10. [Link]
- Litvinov, V. P. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
- El-Adl, K., El-Sattar, N. A., El-Tantawy, A., & Al-Abdullah, E. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 103, 104169. [Link]
- Zhang, Z., Wang, M., Liu, T., & Li, Y. (2022).
- Lee, J., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(12), 2419–2437. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Kinase Assay Interference
A Senior Application Scientist's Guide to Identifying and Mitigating False Positives with Test Compounds
Welcome to the technical support center for kinase assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who encounter confounding results when screening small molecule libraries. As a senior application scientist, my goal is to provide you with not just a set of protocols, but a logical framework for diagnosing and resolving common sources of assay interference. We will delve into the causality behind these issues and equip you with the expertise to ensure the integrity of your data.
Part 1: The First Sign of Trouble - Is My "Hit" Real?
The excitement of identifying a potent inhibitor in a primary screen can quickly turn to frustration when the result proves to be an artifact. False positives are a significant challenge in high-throughput screening (HTS), often stemming from the test compounds themselves rather than true inhibition of the kinase.[1][2] Understanding the common mechanisms of interference is the first step toward robust hit validation.
Frequently Asked Questions (FAQs)
Q1: My compound shows potent inhibition in my primary kinase assay. What are the most common reasons this might be a false positive?
A1: Several factors can lead to apparent inhibition that is not due to specific, on-target activity. The most frequent culprits include:
-
Compound Precipitation: The compound may not be soluble in the assay buffer at the tested concentration, leading to the formation of aggregates. These aggregates can scatter light or sequester the enzyme or substrate, mimicking inhibition.[3][4]
-
Interference with the Detection System: Many assay technologies rely on light-based readouts (fluorescence or luminescence).[5] Your compound could be autofluorescent, a quencher of the fluorescent signal, or an inhibitor of the reporter enzyme (e.g., luciferase in ATP-depletion assays), all of which can produce misleading results.[3][6][7]
-
Chemical Reactivity: Some compounds are not stable and can react with assay components, such as the enzyme, substrate, or cofactors like DTT, leading to non-specific inhibition.[8]
-
Promiscuous Inhibition: Certain molecules can inhibit multiple, unrelated enzymes through non-specific mechanisms, often due to their chemical structure. These are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[2]
Q2: How can I quickly assess if my compound is precipitating in the assay?
A2: A simple visual inspection is a good starting point. Prepare your compound at the highest concentration used in your assay in the final assay buffer. Let it sit for the duration of your assay incubation and then visually check for any cloudiness, turbidity, or visible particles against a dark background.[9] For a more quantitative measure, you can use a plate reader to measure absorbance at a wavelength where your compound doesn't absorb (e.g., 600-650 nm) to detect light scattering caused by precipitates.[9] A centrifugation step can also be informative; if a pellet is visible after spinning down the sample, precipitation is likely occurring.[8]
Q3: My assay uses a fluorescence-based readout. How do I know if my compound is interfering with the signal?
A3: To check for compound autofluorescence, you should measure the fluorescence of your compound in the assay buffer without the enzyme or other detection reagents, using the same filter set as your assay.[10] A concentration-dependent increase in signal suggests autofluorescence. To test for quenching, you can run a control experiment with the fluorescent product of the reaction (e.g., the phosphorylated, labeled peptide) and see if the addition of your compound decreases the signal.
Part 2: A Systematic Approach to Troubleshooting
Once you suspect interference, a systematic approach is necessary to pinpoint the cause and validate your hits. The following sections provide a logical workflow and detailed protocols to guide your investigation.
Troubleshooting Workflow
The following diagram outlines a decision-making process for investigating a potential hit from a primary kinase assay.
Caption: A stepwise workflow for troubleshooting and validating kinase inhibitor hits.
Issue 1: Compound Precipitation
As discussed, poor solubility is a frequent source of false positives.[8] Beyond simple visual checks, a more formal assessment of kinetic solubility can be highly informative.
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry
-
Compound Preparation: Prepare a high-concentration stock of your test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear-bottom 96-well or 384-well plate, perform a serial dilution of your compound stock directly into the final assay buffer. It is critical to maintain a consistent, low final concentration of DMSO (ideally <1%) across all wells to avoid solvent effects on solubility.[9]
-
Incubation: Incubate the plate at the assay temperature for a duration matching your kinase reaction time (e.g., 60 minutes).
-
Measurement: Use a plate reader equipped with a nephelometry function to measure light scattering at a wavelength outside the compound's absorbance spectrum (e.g., 620 nm).
-
Analysis: An increase in the nephelometry signal indicates the formation of insoluble particles. The highest concentration at which no significant increase in signal is observed is considered the apparent kinetic solubility.
| Observation | Interpretation | Next Steps |
| No increase in light scatter at tested concentrations. | Compound is likely soluble under assay conditions. | Proceed to check for other interference mechanisms. |
| A sharp increase in light scatter above a certain concentration. | Compound has precipitated. The IC50 value, if above this concentration, is likely an artifact. | Re-test the compound at concentrations below its solubility limit. If activity is lost, triage the compound. Consider formulation changes (e.g., adding a non-ionic detergent like 0.01% Triton X-100, but first confirm detergent compatibility with the assay).[9] |
Issue 2: Interference with Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®)
Luminescence assays that measure ATP depletion are powerful tools, but they are susceptible to compounds that inhibit the luciferase reporter enzyme.[6][11]
Q: My compound is a potent inhibitor in an ADP-Glo™ assay. How do I confirm it's not just inhibiting the luciferase enzyme?
A: You need to perform a counter-screen against the detection reagents. This involves running the assay in the absence of the kinase but in the presence of a known amount of ADP, which the detection reagents will convert to a luminescent signal.
Experimental Protocol: Luciferase Counter-Screen for ADP-Glo™
-
Setup: In a white, opaque multi-well plate, set up wells containing your assay buffer.[12]
-
Compound Addition: Add your test compound at the same concentrations used in your primary assay.
-
ADP Spike-in: Add a concentration of ADP that is known to give a robust signal in your assay (this should be determined during assay optimization). Do not add the kinase enzyme.
-
Reagent Addition: Add the ADP-Glo™ Reagent to deplete any contaminating ATP, and incubate as per the standard protocol (typically 40 minutes).[13][14]
-
Detection: Add the Kinase Detection Reagent to convert the spiked-in ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13][14]
-
Readout: Measure luminescence.
Data Interpretation:
-
No change in luminescence: Your compound does not inhibit the luciferase detection system. The inhibition seen in the primary assay is likely due to an effect on the kinase.
-
A decrease in luminescence: Your compound is inhibiting the luciferase/luciferin reaction, leading to a false-positive result in your primary assay.[6]
Issue 3: Differentiating ATP-Competitive vs. Non-Specific Inhibition
A hallmark of a specific, ATP-competitive inhibitor is that its potency (IC50) will decrease as the concentration of ATP in the assay increases.[15] This is because the compound and ATP are competing for the same binding site on the kinase.[15] Non-specific or non-ATP-competitive inhibitors will show little to no change in IC50 with varying ATP concentrations.[15][16]
Experimental Protocol: ATP Competition Assay
-
Assay Setup: Set up your kinase assay as usual.
-
Vary ATP: Prepare multiple sets of reactions where the only variable is the concentration of ATP. A good starting point is to test at 0.1x, 1x, and 10x the Km of ATP for your kinase.[15]
-
Compound Titration: For each ATP concentration, perform a full dose-response curve for your test compound.
-
Data Analysis: Calculate the IC50 value for your compound at each ATP concentration.
Caption: Logic diagram for an ATP competition assay to determine the mechanism of action.
Part 3: The Gold Standard - Orthogonal Validation
The most definitive way to confirm a hit is to use an orthogonal assay.[17] This means using a completely different method to measure kinase activity, preferably one that relies on a different detection principle.[17][18] This provides a robust, independent verification of the compound's effect.
Q: My primary screen was a luminescence-based ADP detection assay. What would be a good orthogonal assay?
A: An excellent choice would be an assay that directly measures the formation of the phosphorylated product. Examples include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): These assays use a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET partner. Phosphorylation brings the two labels into proximity, generating a FRET signal.[5]
-
Fluorescence Polarization (FP): This method can be used with a fluorescently labeled peptide substrate. When a phospho-specific antibody binds to the phosphorylated peptide, the larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.[6]
-
Radiometric Assays: Though they involve handling radioactivity, [γ-³²P]ATP or [γ-³³P]ATP based filter-binding assays are considered a gold standard because they are less prone to compound interference.[19]
Comparison of Common Kinase Assay Formats
| Assay Technology | Principle | Common Interference Issues | Suitability as Orthogonal Assay |
| Luminescence (e.g., ADP-Glo™) | Measures ATP depletion via a luciferase reaction.[11] | Luciferase inhibitors, colored compounds that absorb light.[6] | Good primary assay; use a product-detection method for orthogonal validation. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding.[6] | Autofluorescent compounds, light scattering from precipitates.[3][4] | Excellent orthogonal choice if the primary was luminescence-based. |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores on an antibody and substrate.[5] | Autofluorescent compounds, light quenchers.[3][4] | Excellent orthogonal choice if the primary was luminescence-based. |
| Radiometric ([³²P]/[³³P]) | Measures the incorporation of radiolabeled phosphate into a substrate.[19] | Minimal interference from compounds. | Gold standard for validation, but requires specialized handling.[19] |
By systematically applying these troubleshooting principles and validation strategies, you can confidently distinguish true kinase inhibitors from assay artifacts, saving valuable time and resources in your drug discovery efforts.
References
- Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015).
- Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2004).
- Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
- Assay Development for Protein Kinase Enzymes. (2012).
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). AACR Journals. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). PMC. [Link]
- Perola, E. (2006). Minimizing false positives in kinase virtual screens. PubMed. [Link]
- Non-ATP competitive protein kinase inhibitors. (2011). PubMed. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2017).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC. [Link]
- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025).
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
- Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. (2008). Taylor & Francis Online. [Link]
- Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. (2024). PubMed Central. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Non-ATP Competitive Protein Kinase Inhibitors. (2011).
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- What Is the Best Kinase Assay? (2025). BellBrook Labs. [Link]
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). SpringerLink. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2017).
- The challenge of selecting protein kinase assays for lead discovery optimization. (2009).
- Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016).
- Kinase assays. (2020). BMG LABTECH. [Link]
- Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. (2007).
- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014).
- Precipitation Gravimetry. (2022). Chemistry LibreTexts. [Link]
- Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). PMC. [Link]
- How Can You Identify A Precipitate In Chemistry? (2025). YouTube. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Technical Support Center: Navigating Cell Culture Contamination in Long-Term Cytotoxicity Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues that can compromise the integrity of long-term cytotoxicity assays. Here, we move beyond simple checklists to provide in-depth, field-proven insights into the causes of contamination and self-validating protocols to ensure the accuracy and reproducibility of your results.
Introduction: The Silent Saboteurs of Cytotoxicity Data
Contamination in cell culture can be broadly categorized into two main types:
-
Biological Contamination: This includes bacteria, fungi (yeast and mold), mycoplasma, viruses, and cross-contamination with other cell lines.[3][4]
-
Chemical Contamination: This involves non-living substances such as endotoxins, detergents, or impurities in media and sera that can affect cell health and response to treatment.[4]
This guide will provide a structured approach to identifying, eliminating, and, most importantly, preventing these issues.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common questions and concerns regarding cell culture contamination in the context of long-term cytotoxicity assays.
Q1: My seemingly healthy cultures are showing inconsistent results in my cytotoxicity assay. What could be the underlying issue?
A1: This is a classic sign of a cryptic contamination, most commonly by Mycoplasma or low levels of endotoxins.[4]
-
Mycoplasma are small bacteria lacking a cell wall, making them invisible to the naked eye and even under a standard light microscope.[5][6] They do not typically cause the dramatic turbidity or pH changes seen with other bacterial or fungal contaminants but can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable assay results.[4]
-
Endotoxins , which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can persist even after the bacteria are killed.[7] They can trigger inflammatory responses and other cellular effects that interfere with the cytotoxicity assessment.[7][8]
Recommendation: Immediately quarantine the affected cultures and perform a sensitive detection assay for Mycoplasma, such as a PCR-based test.[9] Additionally, consider testing your media, sera, and other reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[10]
Q2: I've noticed a sudden change in the pH of my culture medium overnight. What does this indicate?
A2: A rapid and significant pH shift is a strong indicator of microbial contamination.
-
A sudden drop in pH (medium turning yellow) is often due to bacterial contamination, as bacteria metabolize nutrients and produce acidic byproducts.[5][11]
-
A sharp increase in pH (medium turning pink/purple) can be a sign of fungal (mold) contamination.[11]
Recommendation: Visually inspect the culture under a microscope for any signs of turbidity, filaments (mold), or budding particles (yeast).[5] Regardless of visual confirmation, it is best to discard the contaminated culture immediately to prevent it from spreading.[12][13]
Q3: Can I use antibiotics to "clean up" a contaminated culture?
A3: While it may be tempting, using antibiotics to treat a contaminated culture is generally not recommended for several reasons:
-
Masking Low-Level Contamination: Antibiotics can suppress, but not always eliminate, a low-level infection, leading to a chronic, underlying contamination that can still affect your experimental results.[14][15]
-
Development of Resistance: Continuous use of antibiotics can lead to the development of resistant strains of bacteria.[12]
-
Ineffective Against All Contaminants: Standard antibiotics are ineffective against fungi, mycoplasma, and viruses.
Recommendation: The best practice is to discard the contaminated culture and start anew with a fresh, authenticated cell stock.[13] The routine use of antibiotics as a preventative measure is also discouraged as it can mask poor aseptic technique.[15][16]
Q4: How often should I test for Mycoplasma and authenticate my cell lines?
A4: Regular testing is crucial for maintaining the integrity of your research.
-
Mycoplasma Testing: It is highly recommended to test your cultures for Mycoplasma every 1-2 months, especially for long-term experiments.[14] New cell lines should always be quarantined and tested upon arrival.[13][14]
-
Cell Line Authentication: Authentication should be performed at critical points, such as when establishing a new cell bank, before initiating a large-scale experiment, and prior to publication.[17] It is estimated that 15-20% of cell lines in use are misidentified or cross-contaminated. Short Tandem Repeat (STR) profiling is the standard for authenticating human cell lines.[18]
Part 2: Troubleshooting Guide - A Systematic Approach to Contamination Events
When a contamination event is suspected, a systematic approach is necessary to identify the source and prevent recurrence.
Visual Inspection and Immediate Actions
| Observation | Potential Contaminant | Immediate Action |
| Cloudy/turbid medium, rapid pH drop (yellow) | Bacteria | Discard culture immediately. Decontaminate the biosafety cabinet and incubator. |
| Filamentous structures, fuzzy colonies, pH increase (pink) | Mold | Discard culture immediately. Check air filters in the biosafety cabinet and incubator. |
| Small, round/oval particles, budding, slight turbidity | Yeast | Discard culture immediately. Review aseptic technique for handling media and supplements. |
| No visible change, but altered cell growth or morphology | Mycoplasma, Cross-contamination, Chemical Contamination | Quarantine culture. Perform specific detection assays (PCR for Mycoplasma, STR for authentication). |
Identifying the Source of Contamination: A Workflow
If contamination is a recurring issue, a more thorough investigation is required. The following workflow can help pinpoint the source.
Caption: A hierarchical approach to preventing cell culture contamination.
By implementing these comprehensive strategies, you can significantly reduce the risk of contamination, ensuring the reliability and reproducibility of your long-term cytotoxicity assay data.
References
- Vertex AI Search. (2025). Cell Culture Contamination: 5 Common Sources and How to Prevent Them.
- Patsnap Synapse. (2025).
- Sigma-Aldrich.
- Sigma-Aldrich.
- Technology Networks. (2024).
- Technology Networks. (2025).
- PubMed. (2011). Detecting mycoplasma contamination in cell cultures by polymerase chain reaction.
- Cytion.
- ibidi.
- Zeiss. (2023).
- Eppendorf America Latina.
- Sigma-Aldrich.
- rapidmicrobiology. Mycoplasma Detection in Cell Cultures.
- Minerva Biolabs. Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.
- Proteintech Group.
- AAT Bioquest. (2023).
- Thermo Fisher Scientific.
- ACROBiosystems.
- Corning. (2020). Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free.
- ATCC.
- FUJIFILM Wako - Pyrostar. (2024).
- Crown Bioscience Blog. (2022). Authenticating Your Cell Lines – Why, When and How!
- TFOT. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity.
- Creative Bioarray. How to Detect and Remove Endotoxins in Biologics?
- Thermo Fisher Scientific. Aseptic Laboratory Techniques and Safety in Cell Culture.
- Lab Manager.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Creative Bioarray.
- EuroBioBank. ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.
- FDCELL. (2023). General Tips for Successful Cell Culture.
- Molecular Biology. Introduction to Cell Culture & Aseptic Technique.
- Sigma-Aldrich. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures.
- Synapse. (2025).
- Patsnap. (2024).
- Promega. (2021). Best Practices - Cell Culture Techniques.
- ATCC. (2014). Best Practices for Cell Culture.
- Biology LibreTexts. (2025). 6.2: Principles of Aseptic Technique.
- PMC. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Sigma-Aldrich.
- Biocompare. (2022).
- NIH. (2022). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace?
- Benchchem. (2025). Troubleshooting Harringtonolide cytotoxicity assay variability.
- ResearchGate. (2013).
- Promega Connections. (2018). How to Reduce Cell Culture Variability.
- PMC. (2015).
- SciELO. (2015).
- Reddit. (2019). How can I improve my cytotoxicity assays?
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Reproducibility issues in biological assays with thieno[2,3-d]pyrimidines
Welcome to the technical support center for researchers working with thieno[2,3-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding reproducibility issues in biological assays involving this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its structural resemblance to the native purine bases found in DNA and RNA.[1] This similarity allows these compounds to interact with a wide array of biological targets, most notably protein kinases, making them valuable tools in drug discovery, particularly in oncology.[2][3] However, like many heterocyclic small molecules, they can present unique challenges in biological assays that may lead to inconsistent and difficult-to-reproduce results.
This guide is structured to help you diagnose and resolve common issues, ensuring the integrity and validity of your research data.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common issues researchers face when working with thieno[2,3-d]pyrimidines.
Q1: My thieno[2,3-d]pyrimidine compound shows variable activity between experiments. What are the most likely causes?
A1: Variability in compound activity is a frequent and frustrating issue. The root causes can generally be traced back to one of three areas: compound integrity, compound behavior in solution, or assay conditions.
-
Compound Integrity: The purity and stability of your compound are paramount. Thieno[2,3-d]pyrimidines, like any organic molecule, can degrade over time, especially if not stored correctly. Furthermore, impurities from the synthesis process can have their own biological effects, leading to inconsistent results.[4][5][6] It is crucial to verify the purity of your compound upon receipt and periodically thereafter.
-
Compound Behavior in Solution: Many thieno[2,3-d]pyrimidine derivatives have low aqueous solubility.[7][8] This can lead to several problems, the most significant of which is the formation of colloidal aggregates at higher concentrations.[9][10][11] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results that are often not reproducible.[12] The concentration at which aggregation occurs, known as the Critical Aggregation Concentration (CAC), can be influenced by the specific assay buffer, pH, and ionic strength, contributing to inter-assay variability.[9]
-
Assay Conditions: Minor variations in assay conditions, such as incubation times, temperature, or even the batch of a reagent, can impact the activity of your compound. For kinase inhibitors, the concentration of ATP used in the assay is particularly critical, as many thieno[2,3-d]pyrimidines act as ATP-competitive inhibitors.[13]
Q2: I'm observing a "bell-shaped" dose-response curve with my thieno[2,3-d]pyrimidine inhibitor. Is this a real effect?
A2: A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, is often an artifact of compound aggregation.[11] At lower concentrations, the compound is soluble and exhibits its true, specific activity. As the concentration increases beyond the CAC, the compound begins to form aggregates. These aggregates can sequester the target protein, leading to non-specific inhibition.[11] However, at even higher concentrations, these aggregates can become larger and less numerous, reducing their surface area and thus their ability to interact with and inhibit the target protein, causing the apparent decrease in activity. It is crucial to investigate this phenomenon, as it is a strong indicator of a non-ideal mechanism of inhibition.
Q3: My compound is active in a biochemical assay but shows no effect in a cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects in a Cellular Context: While your compound may be potent against its purified target, in a cellular environment, it may have off-target effects that counteract its intended activity or cause toxicity.[13][14] For example, inhibiting one kinase might lead to the activation of a compensatory signaling pathway.[13]
Q4: How can I be sure that the observed activity of my thieno[2,3-d]pyrimidine is not due to off-target effects?
A4: Given that many thieno[2,3-d]pyrimidines are kinase inhibitors and the ATP-binding pocket is conserved across the kinome, off-target effects are a valid concern.[13] A multi-pronged approach is necessary to build confidence in the on-target activity of your compound:
-
Selectivity Profiling: Test your compound against a panel of related kinases to assess its selectivity.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your compound is binding to its intended target within the cell.
-
Phenotypic Analysis: Ensure that the observed cellular phenotype is consistent with the known biology of the target. For example, if you are inhibiting a kinase in a specific signaling pathway, you should observe changes in the phosphorylation of downstream substrates.
-
Use of Structural Analogs: Synthesize and test a structurally related but inactive analog of your compound. This "negative control" should not produce the same biological effect, helping to rule out non-specific effects.
Part 2: Troubleshooting Guides
This section provides step-by-step protocols to diagnose and resolve common reproducibility issues.
Guide 1: Investigating and Mitigating Compound Aggregation
Compound aggregation is a leading cause of false positives and poor reproducibility in high-throughput screening (HTS) and other in vitro assays.[9][10][12] This guide will help you determine if your thieno[2,3-d]pyrimidine is aggregating and how to mitigate this issue.
Symptoms of Aggregation:
-
Bell-shaped dose-response curves.[11]
-
High Hill slopes in dose-response curves.
-
Sensitivity of IC50 values to enzyme concentration.
-
Irreproducible results between experiments.
-
Promiscuous inhibition across multiple, unrelated targets.[11]
Experimental Workflow for Diagnosing Aggregation:
Caption: Workflow for diagnosing compound aggregation.
Step-by-Step Protocols:
1. Dynamic Light Scattering (DLS):
DLS is a biophysical technique that directly measures the size of particles in a solution.[11][12] It is a definitive method for detecting compound aggregates.
-
Protocol:
-
Prepare your thieno[2,3-d]pyrimidine compound at a concentration where you observe activity (e.g., 10x the IC50) in your assay buffer.
-
Filter the solution through a low-binding 0.02 µm filter to remove dust.
-
Analyze the sample using a DLS instrument.
-
Interpretation: The presence of particles in the range of 50-1000 nm is a strong indication of aggregation.
-
2. Assay with Non-ionic Detergent:
Aggregates are often disrupted by the presence of non-ionic detergents.
-
Protocol:
-
Run your standard biological assay.
-
In parallel, run the same assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 to the assay buffer.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the original activity was at least partially due to aggregation.
-
3. Varying Enzyme Concentration:
The IC50 of a true, stoichiometric inhibitor should be independent of the enzyme concentration. In contrast, the IC50 of an aggregator is often dependent on the enzyme concentration.
-
Protocol:
-
Determine the IC50 of your compound using your standard enzyme concentration.
-
Repeat the IC50 determination with a 5- to 10-fold higher enzyme concentration.
-
Interpretation: A significant increase in the IC50 at the higher enzyme concentration is indicative of aggregation-based inhibition.
-
Guide 2: Ensuring Compound Purity and Stability
The chemical integrity of your thieno[2,3-d]pyrimidine is a prerequisite for reproducible biological data.[5][6]
Workflow for Compound Quality Control:
Caption: Workflow for ensuring compound quality control.
Step-by-Step Protocols:
1. Purity Assessment upon Receipt:
Never assume the purity stated on the vial is accurate.[4] Independent verification is essential.
-
Protocol:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small amount of the compound in a suitable solvent and analyze by LC-MS. This will confirm the molecular weight and provide an initial assessment of purity.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): This is a powerful technique for structural confirmation and purity assessment.[5][15] The spectrum should be clean and consistent with the expected structure. The presence of unexpected peaks may indicate impurities.
-
2. Proper Storage and Handling:
-
Storage: Store thieno[2,3-d]pyrimidines as dry powders at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.[16] Store these at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Avoid long-term storage of thieno[2,3-d]pyrimidines in aqueous buffers, as they may be prone to hydrolysis or precipitation. Prepare fresh dilutions for each experiment.
3. Periodic Stability Checks:
For compounds stored for extended periods, it is good practice to periodically re-analyze the purity by LC-MS to check for degradation.
Part 3: Data Presentation
Table 1: Troubleshooting Summary for Thieno[2,3-d]pyrimidine Assays
| Observed Issue | Potential Cause | Recommended Action | Relevant Guide |
| Inconsistent IC50 values | Compound Aggregation | Perform DLS and test with detergent. | Guide 1 |
| Compound Degradation | Check purity by LC-MS. | Guide 2 | |
| Assay Variability | Standardize all assay parameters. | N/A | |
| Bell-shaped dose-response | Compound Aggregation | Confirm with DLS and detergent assay. | Guide 1 |
| Activity in biochemical but not cellular assay | Poor Cell Permeability | Assess permeability (e.g., PAMPA). | N/A |
| Compound Efflux | Use efflux pump inhibitors. | N/A | |
| Unexpected cellular phenotype | Off-Target Effects | Perform kinase selectivity profiling. | FAQ Q4 |
References
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- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024-03-12). Royal Society Open Science.
- Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences.
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- Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
- Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies.
- Combating small molecule aggregation with machine learning. (2021-05-01). arXiv.org.
- Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Journal of Natural Products.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[11][16]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- SOP for Handling of High-Throughput Screening (HTS) Equipment - SOP Guide for Pharma. (2024-12-12).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology.
- High-Throughput Screening (HTS) | Malvern Panalytical.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). LinkedIn.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Request PDF.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available from: [https://www.researchgate.net/publication/225309605_Synthesis_cytotoxicity_and_toxicity_of_thieno23-dpyrimidine_derivatives_derived_from_2-amino-3-cyano-4567-tetrahydrobenzobthiophene]([Link]_ cytotoxicity_and_toxicity_of_thieno23-dpyrimidine_derivatives_derived_from_2-amino-3-cyano-4567-tetrahydrobenzobthiophene)
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules.
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Validation & Comparative
A Comparative Guide: 4-Chloro-6-phenylthieno[2,3-d]pyrimidine vs. Sorafenib in Hepatocellular Carcinoma Cell Lines
Introduction: The Evolving Landscape of Hepatocellular Carcinoma Therapeutics
Hepatocellular Carcinoma (HCC) remains a formidable challenge in oncology, ranking as a leading cause of cancer-related mortality worldwide. For years, the multi-kinase inhibitor Sorafenib has been a cornerstone of systemic therapy for advanced HCC, offering a modest but significant survival benefit.[1] However, the issues of acquired resistance and a limited response rate in the broader patient population have fueled an urgent search for more effective therapeutic agents. This has led to the exploration of novel heterocyclic compounds, among which the thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore with potent anti-cancer properties.[2][3][4]
This guide provides a detailed comparative analysis of the established therapeutic agent, Sorafenib, and a representative of this emerging class of molecules, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, in the context of HCC cell lines. While direct, head-to-head experimental data for this compound in HCC is not yet extensively published, this document will leverage available data on structurally related thieno[2,3-d]pyrimidine derivatives to provide a scientifically grounded comparison and a framework for future research.
Sorafenib: The Established Benchmark in HCC Treatment
Sorafenib is an oral multi-kinase inhibitor that targets several signaling pathways implicated in tumor progression and angiogenesis.[5] Its mechanism of action is twofold: it inhibits tumor cell proliferation by targeting the Raf/MEK/ERK signaling pathway, and it curtails tumor angiogenesis by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
Mechanism of Action: A Dual Approach to Tumor Suppression
The efficacy of Sorafenib in HCC is attributed to its ability to simultaneously inhibit two critical processes in cancer development: uncontrolled cell division and the formation of new blood vessels that supply nutrients to the tumor. The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell growth and survival. By inhibiting Raf kinases, Sorafenib effectively puts a brake on this pathway, leading to decreased tumor cell proliferation. Concurrently, its inhibition of VEGFR and PDGFR disrupts the signaling required for angiogenesis, essentially starving the tumor of its blood supply.
Figure 2: Hypothesized signaling pathway for this compound.
Comparative Performance Data
The following table summarizes the available in vitro efficacy data for Sorafenib and a representative thieno[2,3-d]pyrimidine derivative against the HepG2 human hepatocellular carcinoma cell line.
| Compound | Target Cell Line | IC50 (µM) - Cytotoxicity | Target Kinase | IC50 (µM) - Kinase Inhibition | Reference |
| Sorafenib | HepG2 | ~3.4 - 7.1 | VEGFR-2 | 0.23 ± 0.04 | [6][7][8] |
| Huh7 | ~4.5 - 11.03 | [7][8] | |||
| Thieno[2,3-d]pyrimidine derivative (17f) | HepG2 | 4.10 ± 0.45 | VEGFR-2 | 0.23 ± 0.03 | [6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the thieno[2,3-d]pyrimidine derivative 17f exhibits cytotoxicity in the same micromolar range as Sorafenib in HepG2 cells. [6]Remarkably, its inhibitory activity against the VEGFR-2 kinase is virtually identical to that of Sorafenib, highlighting its potential as a potent anti-angiogenic agent. [6]
Proposed Experimental Protocols for a Head-to-Head Comparison
To definitively ascertain the comparative efficacy of this compound and Sorafenib, a series of well-controlled in vitro experiments are necessary. Below are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the dose-dependent cytotoxic effects of the compounds on HCC cell lines.
Protocol:
-
Cell Seeding: Seed HepG2 and Huh7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
This method quantifies the induction of apoptosis (programmed cell death) by the compounds.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of the compounds on the protein expression and phosphorylation status of key signaling molecules.
Protocol:
-
Protein Extraction: Treat HCC cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Sorafenib has long been the standard of care for advanced HCC, primarily through its inhibition of the Raf/MEK/ERK and VEGFR/PDGFR signaling pathways. However, the emergence of novel scaffolds such as thieno[2,3-d]pyrimidine presents exciting new avenues for therapeutic development. The available data on a thieno[2,3-d]pyrimidine analog demonstrates comparable in vitro cytotoxicity and VEGFR-2 inhibition to Sorafenib in an HCC cell line, underscoring the potential of this chemical class. [6] The proposed head-to-head comparison of this compound and Sorafenib using the detailed protocols herein will provide a definitive assessment of its anti-proliferative and pro-apoptotic efficacy in HCC cell lines. Further investigations should also aim to elucidate its broader kinase inhibition profile and explore its potential for overcoming Sorafenib resistance. The insights gained from such studies will be instrumental in determining whether this compound and its analogs can progress as viable candidates for the next generation of HCC therapeutics.
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A Comparative Preclinical Efficacy Analysis: 4-Chloro-6-phenylthieno[2,3-d]pyrimidine versus Paclitaxel
This guide provides a comprehensive comparison of the preclinical efficacy profiles of the well-established chemotherapeutic agent, Paclitaxel, and the novel compound class represented by 4-Chloro-6-phenylthieno[2,3-d]pyrimidine. For drug development professionals, researchers, and scientists, this document outlines the divergent mechanisms of action and provides a framework for preclinical evaluation, supported by detailed experimental protocols and illustrative data.
Introduction: A Tale of Two Anticancer Agents
Paclitaxel, a natural product derived from the Pacific yew tree, is a cornerstone of chemotherapy regimens for a multitude of cancers, including ovarian, breast, and lung carcinomas.[1] Its clinical success is predicated on its potent cytotoxic activity. In contrast, this compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, which has emerged as a promising scaffold in medicinal chemistry for the development of targeted anticancer agents.[2][3] While this compound itself is often a starting material for the synthesis of more complex derivatives, the thieno[2,3-d]pyrimidine core is a key component of numerous investigational kinase inhibitors and other targeted therapies.[2][4]
This guide will dissect the distinct mechanistic philosophies of these two agents and present the standardized preclinical workflows used to evaluate and compare their anticancer efficacy.
Part 1: Mechanistic Divergence: Microtubule Stabilization vs. Targeted Inhibition
A fundamental understanding of a drug's mechanism of action is paramount in predicting its efficacy and potential toxicities. Paclitaxel and thieno[2,3-d]pyrimidine derivatives operate through fundamentally different pathways.
Paclitaxel: A Mitotic Saboteur
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[5][6] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1][] This aberrant stabilization of microtubules has profound consequences for rapidly dividing cancer cells, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Caption: Paclitaxel's mechanism of microtubule stabilization.
This compound: A Scaffold for Targeted Therapies
The thieno[2,3-d]pyrimidine scaffold is a versatile building block for designing targeted anticancer agents.[2] Derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[2] By blocking the activity of these kinases, thieno[2,3-d]pyrimidine derivatives can interfere with signaling pathways that drive tumor cell proliferation, survival, and angiogenesis. Additionally, some thieno[2,3-d]pyrimidine analogs act as antifolates, inhibiting enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) which are crucial for de novo purine nucleotide biosynthesis.[8][9][10]
Caption: A representative kinase inhibition pathway for a thieno[2,3-d]pyrimidine derivative.
Part 2: A Framework for Preclinical Efficacy Comparison
Direct comparative efficacy data for this compound and Paclitaxel is not publicly available. Therefore, this section outlines the standard preclinical assays that would be employed to generate such a comparison.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cells in a controlled laboratory setting.[11][12] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivative and Paclitaxel) and a vehicle control. Add the compounds to the appropriate wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Hypothetical Comparative In Vitro Data
| Compound | Cell Line | IC50 (µM) |
| Paclitaxel | MCF-7 (Breast) | 0.01 |
| A549 (Lung) | 0.05 | |
| HCT116 (Colon) | 0.02 | |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.2 | |
| HCT116 (Colon) | 1.2 |
Note: These are illustrative values. Actual IC50 values would be determined experimentally.
In Vivo Tumor Growth Inhibition
While in vitro assays are valuable for initial screening, in vivo studies using animal models are crucial for evaluating a drug's efficacy in a complex biological system.[14][15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard in preclinical oncology research.[16][17][18]
Experimental Protocol: Human Tumor Xenograft Model
Caption: Workflow for a typical xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Paclitaxel, thieno[2,3-d]pyrimidine derivative).
-
Drug Administration: Administer the compounds according to a defined schedule and route (e.g., intravenous for Paclitaxel, oral or intraperitoneal for the thieno[2,3-d]pyrimidine derivative).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Comparative In Vivo Data
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) | Average Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| Paclitaxel | 10 mg/kg | 85 | -10 |
| Thieno[2,3-d]pyrimidine Derivative | 50 mg/kg | 70 | -2 |
Note: These are illustrative values. Actual TGI and toxicity would be determined experimentally.
Discussion and Future Perspectives
This guide has contrasted the established, broad-spectrum cytotoxic mechanism of Paclitaxel with the targeted approach offered by the thieno[2,3-d]pyrimidine scaffold. While Paclitaxel's efficacy is well-documented across numerous cancer types, its use is often associated with significant side effects due to its impact on all dividing cells.[19][20]
The promise of thieno[2,3-d]pyrimidine derivatives lies in their potential for greater selectivity. By targeting specific kinases or metabolic pathways that are hyperactive in cancer cells, these compounds may offer a wider therapeutic window with reduced off-target toxicities.[4][21] The hypothetical data presented illustrates a common scenario where a targeted agent may show slightly less potent tumor growth inhibition than a potent cytotoxic like Paclitaxel but with a significantly better safety profile (as indicated by the minimal body weight change).
The preclinical evaluation of a novel compound like a this compound derivative would necessitate a comprehensive research program beyond the scope of this guide. This would include:
-
Target Identification and Validation: Elucidating the specific molecular target(s) of the compound.
-
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the drug, and its effect on the target in vivo.
-
Mechanisms of Resistance: Investigating how cancer cells might develop resistance to the new agent.
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A Comparative Guide to the Validation of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine as a VEGFR-2 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize 4-Chloro-6-phenylthieno[2,3-d]pyrimidine as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). We will delve into the scientific rationale, present detailed experimental protocols, and objectively compare its potential efficacy against established multi-kinase inhibitors, Sorafenib and Sunitinib.
The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In the context of oncology, tumor growth and metastasis are critically dependent on the formation of a dedicated blood supply.[1] The binding of its ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[1] This event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting VEGFR-2 is a clinically validated and effective strategy in cancer therapy.[1][3]
The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors, with several derivatives showing potent inhibitory activity against various cancer-related kinases, including VEGFR-2.[4][5][6][7][8][9] This guide focuses on a representative molecule from this class, this compound, to outline a rigorous validation workflow.
Comparative Landscape: Benchmarking Against Established Inhibitors
To ascertain the therapeutic potential of this compound, its inhibitory profile must be benchmarked against well-characterized VEGFR-2 inhibitors. Sorafenib and Sunitinib are multi-targeted tyrosine kinase inhibitors approved for the treatment of various cancers, and both are known to inhibit VEGFR-2.[10][11][12][13][14]
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | To be determined | 90 [14][15] | 80 [11][12][13] |
| PDGFRβ | To be determined | 57[14][15] | 2[11][12][13] |
| c-Kit | To be determined | 68[14][15] | Inhibits[12][13] |
| Raf-1 | To be determined | 6[15] | - |
| B-Raf | To be determined | 22 (wild-type), 38 (V600E)[15] | - |
Note: The IC50 value for this compound is the primary endpoint of the in vitro kinase assay described below. Published data on similar thieno[2,3-d]pyrimidine derivatives suggest that IC50 values in the low nanomolar range are achievable.[4][5][6]
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive validation of a novel VEGFR-2 inhibitor, progressing from biochemical assays to cell-based and in vivo models.
Caption: A stepwise workflow for the validation of a novel VEGFR-2 inhibitor.
Biochemical Validation: In Vitro VEGFR-2 Kinase Assay
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2. A luminescence-based assay measuring ATP consumption is a robust and high-throughput method.[1][3][16]
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.[1][16]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.[2][16]
-
Dilute recombinant human VEGFR-2 kinase and the substrate (e.g., Poly(Glu,Tyr) 4:1) in 1x Kinase Buffer.[3][16]
-
-
Kinase Reaction:
-
In a 96-well white plate, add the master mix containing 1x Kinase Buffer, ATP, and the substrate to all wells.[3]
-
Add the diluted test compound to the "Test Inhibitor" wells.
-
Add vehicle (1x Kinase Buffer with DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[1]
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[2][16]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the "Positive Control".
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Cell-Based Validation: Assessing Target Engagement and Functional Outcomes
A. VEGFR-2 Phosphorylation Assay in HUVECs
This assay confirms that the compound can inhibit VEGFR-2 activity within a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model as they endogenously express VEGFR-2.[18]
Principle: Upon stimulation with VEGF-A, VEGFR-2 undergoes autophosphorylation. An ELISA-based method can quantify the level of phosphorylated VEGFR-2, and the inhibitory effect of the compound on this process.[18]
Detailed Protocol:
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM-2) until they are 80-90% confluent.[19]
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 12-24 hours.[19]
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (5-10 minutes) to induce VEGFR-2 phosphorylation.[19]
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated VEGFR-2 (pY1175) to quantify the level of receptor activation in each sample.[20]
-
Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 or a housekeeping protein. Calculate the percentage of inhibition and determine the IC50 value.
B. HUVEC Proliferation Assay
This functional assay determines if the inhibition of VEGFR-2 signaling translates into an anti-proliferative effect on endothelial cells.
Principle: The metabolic activity of viable cells is measured using a colorimetric assay like MTT or a fluorescence-based assay like CyQuant. A reduction in cell proliferation in the presence of the compound indicates an anti-angiogenic effect.[19][21]
Detailed Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[19][21][22]
-
Serum Starvation: Starve the cells in a low-serum medium (e.g., 0.5-2% FBS) for 12-24 hours.[23]
-
Treatment: Treat the cells with serial dilutions of this compound in the presence of a pro-proliferative stimulus like VEGF-A.[19][24] Include appropriate vehicle and no-treatment controls.
-
Incubation: Incubate the plate for 48 to 72 hours.[21]
-
Proliferation Measurement (MTT Assay):
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
Table 2: Expected Comparative Cellular Activity
| Assay | This compound (Hypothetical IC50) | Sorafenib (IC50) | Sunitinib (IC50) |
| HUVEC Proliferation (VEGF-stimulated) | To be determined | Effective in low nM range[24] | 40 nM[13] |
In Vivo Validation: Tumor Xenograft Model
To evaluate the anti-angiogenic and anti-tumor efficacy in a physiological system, a tumor xenograft model is employed.[25][26][27]
Principle: Human tumor cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth and microvessel density are monitored to assess efficacy.[25][28][29]
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a suitable human cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer) into the flank of nude mice.[25][26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound, positive control like Sorafenib). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors. A portion can be fixed in formalin for immunohistochemistry (IHC) and another portion flash-frozen for protein analysis.
-
Immunohistochemistry: Stain tumor sections with an antibody against the endothelial cell marker CD31 to quantify microvessel density (MVD). A significant reduction in MVD in the treated groups compared to the control indicates an anti-angiogenic effect.
Visualizing the Mechanism: VEGFR-2 Signaling and Point of Inhibition
Caption: VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Conclusion
This guide outlines a systematic and robust methodology for the preclinical validation of this compound as a VEGFR-2 inhibitor. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can thoroughly characterize its potency, selectivity, and anti-angiogenic potential. Direct comparison with established drugs like Sorafenib and Sunitinib provides essential context for its potential therapeutic value and guides further development efforts. The successful execution of these protocols will generate high-quality, reproducible data critical for advancing novel anti-angiogenic agents towards clinical application.
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Navigating the Kinome: A Comparative Selectivity Analysis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
A Technical Guide for Researchers in Kinase Drug Discovery
In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of the kinase selectivity profile of a representative member of this class, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, placing its activity in the context of established kinase inhibitors and offering detailed experimental methodologies for its characterization.
While a comprehensive kinase panel screening for this compound is not publicly available, we can infer its potential selectivity profile by examining a closely related analog, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol . This analog, which shares the core 6-phenylthieno[2,3-d]pyrimidine structure, has been evaluated for its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1).[1] This analysis will serve as a foundational comparison, supplemented by data from well-characterized, multi-targeted kinase inhibitors to provide a broader perspective on kinase inhibitor selectivity.
Comparative Kinase Inhibition Profile
To understand the significance of the inhibitory activity of our compound of interest, it is essential to compare it against established kinase inhibitors with known selectivity profiles. For this purpose, we will consider Dasatinib and Bosutinib, both potent inhibitors of the Bcr-Abl and Src family kinases.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 160 | Dasatinib | Bcr-Abl | <1 |
| SRC | <1 | ||||
| c-KIT | 16 | ||||
| PDGFRβ | 28 | ||||
| Bosutinib | Bcr-Abl | 1.2 | |||
| SRC | 1.2 | ||||
| LYN | 1.1 | ||||
| HCK | 2.5 |
Table 1: Comparative in vitro kinase inhibitory activity. The IC50 value for the this compound analog is presented alongside the inhibitory concentrations of Dasatinib and Bosutinib against a selection of their primary targets. This comparison highlights the diverse potency and selectivity profiles of different kinase inhibitor scaffolds.
The data indicates that the thieno[2,3-d]pyrimidine analog exhibits potent activity against FGFR1.[1] In contrast, Dasatinib and Bosutinib demonstrate broader activity against multiple tyrosine kinases, a characteristic that can be both beneficial for treating complex diseases and a source of off-target effects.[2] The selectivity of a kinase inhibitor is a critical attribute that dictates its therapeutic window and potential for adverse effects.
Understanding the Significance of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Achieving selectivity for a specific kinase is a significant challenge in drug discovery. A highly selective inhibitor minimizes off-target toxicities, while a multi-targeted inhibitor might offer broader efficacy in diseases driven by redundant signaling pathways.
The following diagram illustrates the concept of kinase inhibitor selectivity, showcasing how different inhibitors can target one or multiple kinases within the kinome.
Caption: Kinase inhibitor selectivity within the human kinome.
Experimental Protocols: Assessing Kinase Inhibition
Accurate determination of a compound's kinase inhibitory activity and selectivity profile is fundamental to its preclinical development. The following section outlines a generalized, robust protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified by measuring the consumption of ATP or the formation of the phosphorylated product. A common method involves the use of a fluorescent readout coupled to ADP production.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide substrates for each kinase
-
This compound (or analog) stock solution (e.g., 10 mM in DMSO)
-
Reference kinase inhibitor (e.g., Staurosporine, Dasatinib)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Workflow Diagram:
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine and its Analogs
For researchers, scientists, and drug development professionals, the promise of a potent kinase inhibitor is often tempered by the challenge of selectivity. The thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors. The specific analog, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, serves as a key intermediate and a representative of this class. This guide provides an in-depth analysis of the potential cross-reactivity of this scaffold, comparing its activity with other alternatives and presenting the experimental frameworks necessary for a thorough evaluation.
The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant hurdle: achieving inhibitor selectivity.
Off-target inhibition can lead to unforeseen side effects or even mask the true mechanism of action of a compound. Conversely, a "promiscuous" inhibitor with a well-defined polypharmacology can be advantageous in treating complex diseases driven by multiple signaling pathways. Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is not merely an academic exercise but a critical step in its development as a therapeutic agent or a chemical probe.
The thieno[2,3-d]pyrimidine core is a versatile scaffold that has been successfully utilized to target a diverse range of kinases. This versatility, however, underscores the critical need to assess the cross-reactivity of any new analog.
The Thieno[2,3-d]pyrimidine Scaffold: A Multi-Targeted Framework
While specific cross-reactivity data for this compound is not extensively published, the broader family of thieno[2,3-d]pyrimidine derivatives has been shown to inhibit a variety of kinases, often with high potency. The substitution patterns on the core structure dictate the primary target and the selectivity profile.
Known Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives:
-
VEGFR-2: Several studies have reported the development of thieno[2,3-d]pyrimidine-based derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. In one such study, a derivative showed an IC50 value of 0.23 µM against VEGFR-2, comparable to the multi-kinase inhibitor Sorafenib[1][2][3].
-
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another prominent target for this scaffold. Certain derivatives have demonstrated potent EGFR inhibition, with selectivity profiles similar to the established EGFR inhibitor, Erlotinib. These compounds also showed moderate activity against other kinases like HER2, HER4, FGR, and LYN A and B[4].
-
RIPK2: More recently, novel thieno[2,3-d]pyrimidine derivatives have been designed as highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key player in inflammatory signaling. A subset of these inhibitors was profiled against 58 other human kinases and showed great specificity[5].
-
c-Met: A series of thieno[2,3-d]pyrimidines were evaluated for their inhibition of the c-Met proto-oncogene. One compound displayed high selectivity for the c-Met family when tested against a panel of 14 other kinases[6].
-
Atypical Protein Kinase C (aPKC): Thieno[2,3-d]pyrimidine-based compounds have been identified as potent and selective chemical inhibitors of aPKC isoforms ι and ζ, which are involved in cell polarity[7].
-
LIMK1: Through scaffold hopping from a high-throughput screening hit, 5,6-substituted 4-aminothieno[2,3-d]pyrimidines were identified as low micromolar inhibitors of LIM Kinase 1 (LIMK1)[8].
-
JAK2: In silico studies have suggested a promising affinity of thieno[2,3-d]pyrimidine derivatives for Janus Kinase 2 (JAK2)[9].
This diverse range of targets highlights that while the thieno[2,3-d]pyrimidine core is a potent kinase-binding motif, its ultimate selectivity is a function of its appended chemical moieties.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential performance of a this compound-based inhibitor, it is crucial to compare it against established drugs targeting similar kinases.
| Target Kinase | Thieno[2,3-d]pyrimidine Derivative Example | Alternative Inhibitor | Key Comparative Considerations |
| VEGFR-2 | Compound with IC50 of 0.23 µM[2][3] | Sorafenib, Sunitinib | Sorafenib and Sunitinib are multi-kinase inhibitors. A thieno[2,3-d]pyrimidine derivative may offer a more selective profile, potentially reducing off-target toxicities. |
| EGFR | Derivative with Erlotinib-like selectivity | Erlotinib, Gefitinib | Erlotinib and Gefitinib are first-generation EGFR inhibitors. A novel thieno[2,3-d]pyrimidine could offer advantages in overcoming acquired resistance. |
| RIPK2 | Highly selective nanomolar inhibitors[5] | GSK583, Ponatinib (as a multi-kinase inhibitor) | The development of highly selective RIPK2 inhibitors is an active area of research. Thieno[2,3-d]pyrimidines represent a promising scaffold for achieving this selectivity. |
| c-Met | Compound with high selectivity over 14 kinases[6] | Crizotinib, Cabozantinib | Crizotinib and Cabozantinib are also multi-targeted. A highly selective c-Met inhibitor from the thieno[2,3-d]pyrimidine class could provide a more refined tool for studying c-Met signaling. |
Experimental Protocols for Assessing Kinase Cross-Reactivity
A rigorous evaluation of a kinase inhibitor's selectivity is paramount. Several robust methodologies are employed in the field, each with its own strengths and providing complementary information.
Large-Scale Kinome Profiling
This is the gold standard for assessing inhibitor selectivity. It involves screening the compound against a large panel of recombinant kinases.
Methodology: Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: In a multi-well plate, the test compound is incubated with a specific recombinant kinase, a suitable substrate (peptide or protein), and radio-labeled ATP (e.g., [γ-³³P]ATP) in a buffered solution.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature. The kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unreacted [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity at a given inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). This is often performed at a single high concentration (e.g., 1 or 10 µM) for initial screening, followed by IC50 determination for hits.
Causality Behind Experimental Choices:
-
Radiometric Detection: This is a direct and highly sensitive method for measuring enzymatic activity, avoiding interference from fluorescent compounds.
-
Large Kinase Panel: Screening against a broad representation of the kinome provides a comprehensive view of selectivity and potential off-targets.
Cellular Target Engagement Assays
These assays determine if the inhibitor binds to its intended target within the complex environment of a living cell.
Methodology: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Intact Cells: This method assesses target binding in a native cellular context, accounting for factors like cell permeability and intracellular concentrations.
-
Label-Free: It does not require modification of the compound or the target protein.
Chemical Proteomics
This approach identifies the full spectrum of proteins that a compound interacts with in a cellular lysate.
Methodology: Kinobeads™
-
Affinity Resin: A mixture of broad-spectrum kinase inhibitors is immobilized on beads to create an affinity resin that can capture a large portion of the cellular kinome[10][11].
-
Competitive Binding: A cell lysate is pre-incubated with the test compound at various concentrations.
-
Kinome Capture: The pre-incubated lysate is then passed over the Kinobeads™ resin. Kinases that are bound to the test compound in the lysate will not bind to the beads.
-
Elution and Analysis: The kinases captured by the beads are eluted and identified and quantified using mass spectrometry.
-
Data Analysis: The abundance of each kinase captured by the beads is measured. A decrease in the amount of a specific kinase captured in the presence of the test compound indicates that the compound is binding to that kinase.
Causality Behind Experimental Choices:
-
Unbiased Identification: This method can identify unexpected off-targets without prior knowledge.
-
Native Proteins: It utilizes endogenously expressed kinases from a cell lysate, preserving native protein complexes and post-translational modifications.
Visualizing the Path to Selectivity
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. Its documented activity against a range of clinically relevant kinases, including VEGFR-2, EGFR, and RIPK2, underscores its therapeutic potential. However, this chemical tractability necessitates a rigorous and multi-faceted approach to understanding its cross-reactivity profile.
By employing a combination of large-scale kinome screening, cellular target engagement assays, and chemical proteomics, researchers can build a comprehensive selectivity map. This detailed understanding is essential for interpreting biological data, predicting potential toxicities, and ultimately guiding the development of safer and more effective targeted therapies. The methodologies and comparative data presented in this guide provide a robust framework for navigating the complex landscape of the human kinome and unlocking the full potential of the thieno[2,3-d]pyrimidine class of inhibitors.
References
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A Researcher's Guide to Elucidating the Apoptotic Mechanism of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Introduction: The Therapeutic Potential of Thienopyrimidines and a Path to Mechanistic Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, which are fundamental components of nucleic acids and key structures in numerous biologically active molecules.[1] This structural similarity has led to the development of a multitude of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[2][3] These compounds often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis and eliminating cancerous cells.[1]
This guide focuses on a specific derivative, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine , a compound with potential as a precursor for novel therapeutics due to its reactive chloro group, which allows for diverse chemical modifications.[4][5] While the broader class of thienopyrimidines is known to induce apoptosis, the specific molecular mechanism for this particular compound remains to be fully elucidated.
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the mechanism of apoptosis induction by this compound. We will present a logical workflow of key assays, detailed step-by-step protocols, and a comparative analysis with well-characterized apoptosis-inducing agents. Our approach is grounded in the principles of scientific integrity, providing the rationale behind experimental choices and ensuring self-validating systems through the use of appropriate controls.
Proposed Apoptotic Pathway: A Hypothesis to Guide Investigation
Based on the known mechanisms of similar small molecule anticancer agents, we hypothesize that this compound induces apoptosis primarily through the intrinsic (or mitochondrial) pathway . This pathway is a common mechanism for cellular stress-induced apoptosis and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Our proposed signaling cascade, which will be systematically tested through the experiments outlined in this guide, is as follows:
Caption: Proposed intrinsic pathway of apoptosis induction by this compound.
Experimental Workflow: A Step-by-Step Approach to Mechanistic Elucidation
The following experimental workflow is designed to systematically test our hypothesis and provide a comprehensive understanding of the pro-apoptotic activity of this compound.
Caption: A phased experimental workflow for elucidating the apoptotic mechanism.
Comparative Analysis: Benchmarking Against Known Apoptosis Inducers
To provide context to the experimental results, this compound should be compared against well-characterized apoptosis-inducing agents. This approach will not only validate the assays but also allow for a nuanced understanding of the compound's potency and specific mechanism.
| Compound | Class | Primary Mechanism of Apoptosis Induction |
| Doxorubicin | Anthracycline Antibiotic | Induces DNA damage and generates reactive oxygen species, leading to the activation of the intrinsic apoptotic pathway.[6][7] |
| Erlotinib | Tyrosine Kinase Inhibitor | Inhibits the epidermal growth factor receptor (EGFR), leading to the suppression of pro-survival signaling and induction of the intrinsic apoptotic pathway.[2][8] |
| Staurosporine | Protein Kinase Inhibitor | A broad-spectrum kinase inhibitor that potently induces the intrinsic apoptotic pathway through caspase activation.[4][9] |
Detailed Experimental Protocols
Phase 1: Initial Assessment of Apoptosis
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
-
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (based on a preliminary IC50 determination), a vehicle control (e.g., DMSO), and positive controls (Doxorubicin, Erlotinib, Staurosporine) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
-
Phase 2: Confirmation of Caspase-Dependent Apoptosis
2. Caspase-3/7 Activity Assay
-
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[12]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described for the Annexin V/PI assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence using a plate-reading luminometer.[12]
-
Phase 3: Investigation of the Mitochondrial Pathway
3. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Principle: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat as previously described. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For ratiometric analysis, measure the fluorescence emission at ~590 nm (red) and ~530 nm (green).[1]
-
4. Western Blot Analysis of Apoptosis-Related Proteins
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. This will enable the confirmation of the upstream and downstream events of the proposed signaling pathway.
-
Target Proteins:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.
-
Executioner Caspases: Cleaved Caspase-3. The appearance of the cleaved, active form confirms caspase activation.
-
Caspase Substrate: Poly(ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a hallmark of apoptosis.
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
-
-
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison between the test compound and the controls.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | X | |||
| Doxorubicin | Y | |||
| Erlotinib | Z | |||
| Staurosporine | A |
Table 2: Relative Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.0 | |
| This compound | X | ||
| Doxorubicin | Y | ||
| Erlotinib | Z | ||
| Staurosporine | A |
Table 3: Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio | % Change vs. Vehicle |
| Vehicle Control | - | 0 | |
| This compound | X | ||
| Doxorubicin | Y | ||
| Erlotinib | Z | ||
| Staurosporine | A |
Conclusion: Synthesizing the Evidence for a Mechanistic Confirmation
By following this comprehensive guide, researchers can systematically generate the necessary data to elucidate the apoptotic mechanism of this compound. A confirmed induction of apoptosis via Annexin V/PI staining, coupled with a dose-dependent increase in caspase-3/7 activity, would strongly suggest a caspase-dependent apoptotic pathway. A concomitant decrease in mitochondrial membrane potential and a shift in the Bcl-2/Bax protein expression ratio, along with the detection of cleaved PARP, would provide compelling evidence for the involvement of the intrinsic mitochondrial pathway.
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A Head-to-Head In Vitro Comparison of Thieno[2,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized for its structural similarity to purines. This bioisosteric relationship has made it a cornerstone for the development of a multitude of kinase inhibitors and other targeted therapeutics.[1][2] This guide offers a comprehensive, in-vitro, head-to-head comparison of various thieno[2,3-d]pyrimidine analogs, providing researchers, scientists, and drug development professionals with critical data and methodologies to inform their own discovery programs.
Our analysis delves into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds against key oncological targets, primarily focusing on protein kinases. The presented data is a synthesis of findings from multiple peer-reviewed studies, offering a consolidated view of the current landscape.
Comparative In Vitro Efficacy of Thieno[2,3-d]pyrimidine Analogs
The true measure of a compound's potential lies in its performance in well-controlled in-vitro assays. Below, we summarize the inhibitory activities of several thieno[2,3-d]pyrimidine analogs against various protein kinases and cancer cell lines. This comparative data highlights the impact of specific structural modifications on biological activity.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 12j | c-Met, VEGFR-2 | 25 (c-Met), 48 (VEGFR-2) | Thieno[2,3-d]pyrimidine core | [3] |
| 12m | c-Met, VEGFR-2 | Nanomolar range | Thieno[2,3-d]pyrimidine core | [3] |
| 7a | EGFR (wild-type & T790M) | Not specified as IC50, but significant inhibition | Thieno[2,3-d]pyrimidine core | [4] |
| 5b | EGFR (wild-type & T790M) | 37.19 (WT), 204.10 (T790M) | Thieno[2,3-d]pyrimidine nucleus | [5] |
| 12c | EGFR (wild-type & T790M) | 37.50 (WT), 148.90 (T790M) | Thieno[2,3-d]pyrimidine core | [6][7] |
| Compound 8 | Topoisomerase II | 41.67 µM | Hexahydrobenzo[4][8]thieno[2,3-d]pyrimidine | [9] |
| VIb | PI3Kβ, PI3Kγ | 72% inhibition (β), 84% inhibition (γ) at 10 µM | 2-(3-OH, 5-OCH3-phenyl)-4-morpholinothieno[2,3-d]pyrimidine | [10] |
| IIIa | PI3Kβ, PI3Kγ | 62% inhibition (β), 70% inhibition (γ) at 10 µM | 2-(3-OH-phenyl)-4-morpholinothieno[2,3-d]pyrimidine | [10] |
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound ID | Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| 17f | HCT-116, HepG2 | 2.80 (HCT-116), 4.10 (HepG2) | Thieno[2,3-d]pyrimidine derivative | [11] |
| 5b | MCF-7, A549 | 22.66 (MCF-7), 17.79 (A549) | Thieno[2,3-d]pyrimidine derivative | [5] |
| 12c | MCF-7, A549 | 15.67 (MCF-7), 12.16 (A549) | Thieno[2,3-d]pyrimidine derivative | [6][7] |
| Compound 14 | MCF-7 | 22.12 | Thienopyrimidine with sulfadoxine moiety | [12] |
| Compound 13 | MCF-7 | 22.52 | Thienopyrimidine with sulfadimethoxazine moiety | [12] |
| Compound 9 | MCF-7 | 27.83 | Thienopyrimidine with sulfanilamide moiety | [12] |
| Compound 12 | MCF-7 | 29.22 | Thienopyrimidine with sulfamerazine moiety | [12] |
| Compound 15 | A549 | 0.94 | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | [2] |
| Compound 8 | NCI-60 panel | Remarkable growth inhibition | Hexahydrobenzo[4][8]thieno[2,3-d]pyrimidine | [9] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | Thieno[2,3-d]pyrimidine-4(3H)-one | [13][14] |
Causality Behind Experimental Choices: A Deeper Dive
The selection of in-vitro assays is paramount for a robust evaluation of drug candidates. The frequent use of kinase inhibition and cell proliferation assays for thieno[2,3-d]pyrimidine analogs is a direct consequence of their design as potential anti-cancer agents targeting aberrant cell signaling pathways.
-
Kinase Assays: These are fundamental for confirming the direct interaction between the analog and its intended molecular target. The choice of kinases to screen against (e.g., EGFR, VEGFR-2, c-Met) is often guided by the known involvement of these kinases in specific cancer types.[3][4][11] The determination of IC50 values provides a quantitative measure of potency, allowing for direct comparison between analogs.
-
Cell Viability (MTT/SRB) Assays: While kinase assays confirm target engagement, cell-based assays are crucial for assessing the compound's functional effect in a biological context. Assays like the MTT or SRB assay measure the anti-proliferative activity of the compounds against various cancer cell lines.[10][12][13][15][16] The selection of a diverse panel of cell lines (e.g., representing breast, lung, colon cancers) is critical to understand the spectrum of activity and potential for selective cytotoxicity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key in-vitro experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for determining the in-vitro inhibitory activity of thieno[2,3-d]pyrimidine analogs against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (thieno[2,3-d]pyrimidine analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol details the widely used MTT assay to assess the anti-proliferative effects of the thieno[2,3-d]pyrimidine analogs on cancer cell lines.[10]
-
Cell Culture:
-
Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs (typically in a dose-response manner) and incubate for 48 to 72 hours.[10]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[10] Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[10]
-
Measure the absorbance of the colored solution with a spectrophotometer at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing the Mechanism: EGFR Signaling Pathway
Many of the highlighted thieno[2,3-d]pyrimidine analogs target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4][5][6][7]
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine analogs.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The journey from a novel chemical entity to a potential drug candidate involves a systematic and logical progression of experiments.
Caption: A generalized workflow for the in-vitro evaluation of thieno[2,3-d]pyrimidine analogs.
References
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- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.). Scilit.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Tre
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). PubMed.
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
- Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity rel
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (n.d.). Taylor & Francis Online.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed.
- New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. (n.d.).
- New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simul
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI.
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- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
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- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015).
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- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][18][19]triazolo[1,5-a]pyrimidine Deriv
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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Navigating Preclinical Validation: A Guide to the In Vivo Efficacy of 6-Phenylthieno[2,3-d]pyrimidine Derivatives in Xenograft Models
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical evaluation of 6-phenylthieno[2,3-d]pyrimidine derivatives, a promising class of anticancer agents. While a significant body of research highlights their potent in vitro activity, particularly as kinase inhibitors, publicly available in vivo efficacy data for specific 4-chloro-6-phenylthieno[2,3-d]pyrimidine derivatives in xenograft models remains limited. Therefore, this document serves as both a summary of existing knowledge and a practical guide for researchers designing and executing preclinical xenograft studies for this compound class. We will delve into the mechanistic rationale, comparative in vitro data for analogous compounds, and detailed, field-proven protocols for robust in vivo evaluation.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] This has led to the development of numerous thieno[2,3-d]pyrimidine derivatives targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4]
The general structure of the compounds of interest features a central thieno[2,3-d]pyrimidine core, a phenyl group at the 6-position which can be crucial for target engagement, and a chloro group at the 4-position. This 4-chloro substituent is a versatile chemical handle, allowing for the synthesis of a diverse library of 4-substituted analogs with modulated potency, selectivity, and pharmacokinetic properties.
Mechanistic Rationale: Targeting Key Oncogenic Pathways
The anticancer potential of 6-phenylthieno[2,3-d]pyrimidine derivatives is largely attributed to their ability to inhibit protein kinases that drive tumor growth, proliferation, and angiogenesis.
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. VEGFR-2 is a primary mediator of this process.[3] By blocking the ATP-binding site of VEGFR-2, thieno[2,3-d]pyrimidine derivatives can inhibit downstream signaling, leading to a reduction in tumor neovascularization, and consequently, suppression of tumor growth.[5]
EGFR Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[4] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer. Thieno[2,3-d]pyrimidine-based inhibitors can compete with ATP for binding to the EGFR kinase domain, thereby blocking aberrant signaling and inducing cancer cell apoptosis.[4]
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Benchmarking new thieno[2,3-d]pyrimidines against standard-of-care anticancer drugs
Benchmarking Novel Thieno[2,3-d]pyrimidines Against Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide to Comparative Efficacy and Experimental Validation
Executive Summary
The thieno[2,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with potent biological activity. In oncology, this scaffold has given rise to a new generation of kinase inhibitors. This guide provides a comprehensive framework for benchmarking these novel agents against established standard-of-care drugs, using a direct comparison between a representative novel thieno[2,3-d]pyrimidine, designated here as TP-EGFRi , and the first-generation EGFR inhibitor, Erlotinib . Focused on Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations, this document details the comparative mechanism of action, presents head-to-head preclinical performance data, and provides robust, step-by-step protocols for the essential validation assays that form the cornerstone of modern drug discovery.
Introduction: The Case for New EGFR Inhibitors
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] The discovery of these mutations revolutionized treatment, shifting the paradigm from broad-spectrum chemotherapy to targeted therapy.[1]
First-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like Erlotinib (Tarceva) and Gefitinib (Iressa) became the standard of care for patients with EGFR-mutated NSCLC.[1][3] These drugs function by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby blocking the autophosphorylation and downstream signaling cascades that drive tumor proliferation and survival.[4][5][6][7]
Despite their initial success, the efficacy of these drugs is often limited by the development of acquired resistance, most commonly through a secondary T790M mutation in the EGFR gene.[2] This clinical reality necessitates the development of new inhibitors that are not only potent against primary activating mutations but may also circumvent known resistance mechanisms. The thieno[2,3-d]pyrimidine class of heterocycles has emerged as a promising foundation for such next-generation inhibitors, showing potent anticancer activities across numerous studies.[8][9] This guide will benchmark a representative thieno[2,3-d]pyrimidine compound against the established standard, Erlotinib.
Comparative Mechanism of Action: Targeting the EGFR Signaling Cascade
Both Erlotinib and novel thieno[2,3-d]pyrimidine inhibitors share a common primary mechanism: the inhibition of EGFR tyrosine kinase activity.[4][10][11][12] Upon ligand (e.g., EGF) binding, EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues on its intracellular tail.[10] These phosphorylated sites act as docking stations for adaptor proteins, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which ultimately promote cell proliferation, survival, and metastasis.
Erlotinib and compounds like TP-EGFRi act as competitive inhibitors at the ATP-binding pocket of the kinase domain. By occupying this site, they prevent ATP from binding, thereby blocking the critical autophosphorylation step and shutting down the entire signaling cascade.[4][6]
Head-to-Head Performance Benchmark
The true measure of a new compound lies in its quantitative performance against the standard. The following table summarizes key efficacy metrics for our model compound, TP-EGFRi , derived from published data on potent thieno[2,3-d]pyrimidine derivatives, compared to Erlotinib.[4]
| Parameter | TP-EGFRi (Model Compound) | Erlotinib (Standard of Care) | Rationale & Significance |
| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase | Both compounds are designed to inhibit the same molecular target, allowing for a direct comparison of potency. |
| Cellular Potency (IC50) | The IC50 value represents the concentration of drug required to inhibit cell proliferation by 50%. A lower value indicates higher potency. | ||
| A549 NSCLC Cell Line | 0.94 µM [4] | ~1-5 µM | TP-EGFRi demonstrates superior potency in a common NSCLC cell line, suggesting a potential for lower therapeutic dosing. |
| PC-9 NSCLC Cell Line | < 1 µM (projected) | ~0.02 µM | While Erlotinib is highly potent in EGFR-mutant PC-9 cells, TP-EGFRi's projected high activity marks it as a clinically relevant candidate. |
| Primary Mechanism | Reversible ATP-Competitive Inhibition | Reversible ATP-Competitive Inhibition | The shared mechanism ensures that the primary difference being measured is the efficiency of target engagement and downstream cellular effects. |
Core Experimental Frameworks for Validation
Objectively benchmarking a new inhibitor requires a suite of validated, reproducible assays. The following section provides detailed protocols for the essential experiments required to generate the data presented above.
Overall Experimental Workflow
The validation process follows a logical progression from direct target engagement to cellular effects. This ensures that observed cytotoxicity is a direct result of on-target kinase inhibition.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescent)
-
Principle: This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luminescent signal is generated from the remaining ATP. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
-
Causality: This is the most direct test of target engagement. It isolates the enzyme and inhibitor from complex cellular systems to prove the compound directly inhibits the kinase's function.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., 10 nM recombinant EGFR-WT) in kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).[5]
-
Prepare a 2X substrate/ATP mix containing a suitable peptide substrate (e.g., 5 µM Y12-Sox) and ATP (e.g., 20 µM) in the same buffer.[5]
-
Prepare serial dilutions of the test compounds (TP-EGFRi, Erlotinib) and vehicle (DMSO) in buffer.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of each compound dilution to the appropriate wells.
-
Add 2 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mix to all wells.[3]
-
-
Incubation:
-
Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
-
Detection (using a kit like ADP-Glo™):
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Cellular Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[13][14]
-
Causality: This assay demonstrates the downstream consequence of EGFR inhibition—reduced cell proliferation and viability. It establishes the compound's potency in a relevant biological system.
Methodology:
-
Cell Seeding:
-
Seed NSCLC cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight (~12-24 hours) to allow cells to attach.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of TP-EGFRi and Erlotinib in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds. Include vehicle-only and medium-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[13]
-
Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker to ensure complete dissolution.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Protocol 3: Western Blot for EGFR Phosphorylation
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By probing for both total EGFR and phosphorylated EGFR (p-EGFR), we can directly visualize the inhibitor's ability to block receptor activation.
-
Causality: This protocol provides direct, visual evidence of on-target activity within the cell. A successful inhibitor will decrease the p-EGFR signal without affecting the total EGFR signal, confirming its mechanism of action.
Methodology:
-
Sample Preparation:
-
Plate cells and grow to 70-80% confluency. Serum-starve overnight to reduce basal EGFR phosphorylation.[16]
-
Treat cells with the inhibitor (e.g., 1 µM TP-EGFRi) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C) and quantify the protein concentration (e.g., BCA assay).[16]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[16]
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for phospho-protein detection.[2][10]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068) diluted 1:1000 in 5% BSA/TBST.[10]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[10]
-
Detection: Wash again with TBST, then apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[16]
-
-
Stripping and Reprobing:
-
To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for total EGFR.
-
Analyze the band intensities using densitometry to calculate the ratio of p-EGFR to total EGFR.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Principle: Flow cytometry measures the properties of individual cells as they pass through a laser. By staining cells with a DNA-intercalating dye like Propidium Iodide (PI), their DNA content can be quantified. This allows for the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to be determined.[17][18][19] A sub-G1 peak is indicative of apoptosis.[19]
-
Causality: This assay reveals how the inhibitor is affecting cell proliferation. An accumulation of cells in the G1 phase, for example, would suggest the inhibitor is causing cell cycle arrest, a common outcome of blocking EGFR signaling.
Methodology:
-
Cell Preparation:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Conclusion and Future Outlook
The data and protocols presented in this guide establish a clear framework for evaluating novel thieno[2,3-d]pyrimidine-based anticancer agents. The model compound, TP-EGFRi , demonstrates superior in vitro potency against the A549 NSCLC cell line compared to the first-generation standard, Erlotinib. This suggests that the thieno[2,3-d]pyrimidine scaffold is a highly promising platform for developing next-generation kinase inhibitors.
The true clinical potential of these compounds will be determined by their performance in more complex models. Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of TP-EGFRi against a broad panel of kinases to understand its selectivity and predict potential off-target effects.
-
Resistance Profiling: Evaluating the potency of these new compounds against cell lines harboring known EGFR resistance mutations (e.g., T790M).
-
In Vivo Efficacy: Benchmarking the compounds in xenograft or patient-derived xenograft (PDX) animal models to assess their anti-tumor activity, pharmacokinetics, and tolerability in a living system.
By adhering to the rigorous, multi-faceted validation workflow outlined here, researchers can confidently identify and advance the most promising thieno[2,3-d]pyrimidine candidates toward clinical development, with the ultimate goal of improving outcomes for patients with NSCLC.
References
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health.
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A Senior Application Scientist's Guide to Validating the Intracellular Targets of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
For researchers in drug discovery, the identification of a hit compound like 4-Chloro-6-phenylthieno[2,3-d]pyrimidine is both a moment of excitement and the start of a rigorous scientific journey. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, known for its interaction with a variety of protein kinases by mimicking the purine structure of ATP.[1] Derivatives have shown potent inhibitory activity against critical cancer-related kinases such as VEGFR-2, PI3K, and Aurora kinases.[2][3][4] However, a molecule's true therapeutic potential can only be unlocked through the meticulous and unequivocal validation of its intracellular target(s).
This guide provides an in-depth, experience-driven comparison of modern experimental strategies to confidently identify and validate the cellular targets of this compound. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating, multi-pronged approach that stands up to scientific scrutiny.
The Validation Gauntlet: A Multi-Pillar Strategy
Target validation is not a linear process but a cycle of hypothesis generation, testing, and refinement. A single experiment is never sufficient. We must build a fortress of evidence using orthogonal methods that interrogate the compound-target interaction from different angles. Our strategic workflow is built on three core pillars: initial biochemical profiling, direct cellular target engagement, and functional validation in a physiological context.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Pillar 3: Connecting Binding to Biology - Functional Validation
Confirming that your compound binds to a target is crucial, but it's only half the story. We must now prove that this binding event leads to a functional consequence on the target's signaling pathway.
Method 1: Downstream Signaling Analysis via Western Blot
The Rationale: If our compound is an inhibitor of EGFR, we expect to see a decrease in the phosphorylation of its direct downstream effectors, such as AKT and ERK. This experiment directly links target engagement to a measurable change in cell signaling.
Detailed Protocol: Phospho-Protein Western Blot
-
Cell Treatment: Plate A549 cells. Starve the cells (e.g., serum-free media for 6 hours) to reduce basal signaling.
-
Inhibition: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known EGFR inhibitor (e.g., Gefitinib) as a positive control for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to robustly activate the pathway.
-
Lysis & Analysis: Immediately lyse the cells and perform a Western Blot analysis using antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
Expected Data & Interpretation: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in compound-treated cells, similar to the positive control, confirms that the compound functionally inhibits the target pathway.
Caption: Inhibition of the EGFR signaling pathway.
Method 2: Genetic vs. Pharmacological Inhibition
The Ultimate Test: Does inhibiting the target with our compound produce the same cellular phenotype as removing the target genetically? This comparison is a powerful validation step. While CRISPR provides a complete knockout, siRNA offers a more rapid, transient knockdown that is often more analogous to the partial inhibition achieved by a small molecule. [5][6] Comparative Strategy:
| Approach | Pharmacological (Our Compound) | Genetic (siRNA Knockdown) |
|---|---|---|
| Mechanism | Inhibits protein function (e.g., kinase activity). [6] | Degrades mRNA, preventing protein synthesis. [6] |
| Speed | Rapid onset (minutes to hours). | Slower onset (24-72 hours). [6] |
| Specificity Issues | Potential for off-target protein binding. [6] | Potential for off-target mRNA silencing. |
| Key Insight | Confirms the druggability of the target. | Confirms the target's role in the phenotype. |
| Concordance | A high degree of similarity in phenotype strongly validates the on-target mechanism of the compound. | Discrepancies may suggest off-target effects of the compound or scaffolding roles of the protein not affected by the inhibitor. [6]|
Experimental Workflow:
-
Transfect A549 cells with siRNA targeting EGFR or a non-targeting control siRNA.
-
In a parallel experiment, treat non-transfected A549 cells with our compound or a vehicle.
-
After 48-72 hours, assess a relevant cellular phenotype, such as cell proliferation (e.g., using a CyQUANT assay) or apoptosis (e.g., using a Caspase-Glo 3/7 assay).
-
Compare the anti-proliferative effect of the compound to that of the EGFR siRNA. A similar magnitude of effect is a strong indicator of on-target activity.
Pillar 4: Seeing the Whole Picture - Unbiased Off-Target Profiling
Even with strong validation for our primary target, we must proactively search for off-targets. Affinity-based chemoproteomics is the definitive method for this. [7]This technique uses an immobilized version of our compound to "fish" for binding partners from a total cell lysate. [8] The Principle: A derivative of this compound is synthesized with a linker and immobilized on beads. These beads are incubated with cell lysate. Proteins that bind to the compound are captured, eluted, and identified by mass spectrometry. [9]To distinguish specific from non-specific binders, a competition experiment is run in parallel, where the lysate is pre-incubated with an excess of the free, non-immobilized compound. [7]True targets will be outcompeted and will show a reduced signal in the mass spectrometry data.
This unbiased, proteome-wide approach provides the highest level of confidence, confirming the intended target and revealing any unexpected interactions that are critical to understand before advancing a compound toward clinical development. [10]
Conclusion
Validating the intracellular target of a promising molecule like this compound is a systematic process of building an irrefutable case. It requires moving from broad, in vitro screens to highly specific, in-cell assays and functional readouts. By employing a multi-pillar strategy that includes kinome profiling, direct engagement assays like CETSA, functional pathway analysis, and comparison with genetic methods, researchers can establish a clear and defensible link between their compound, its target, and its biological effect. This rigorous, self-validating approach is the bedrock of successful and translational drug discovery.
References
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- Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL
- Title: Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters URL
- Title: NanoBRET® Target Engagement | Live-Cell Compound Binding Assay Source: Promega Corporation URL
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A Senior Application Scientist's Guide to the Synthetic Landscape of Thieno[2,3-d]pyrimidines
Welcome, fellow researchers and drug development professionals. In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its bioisosteric relationship to purine has made it a fertile ground for the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2][3] The efficacy of these molecules, however, is intrinsically linked to the synthetic routes that grant access to diverse substitution patterns. This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the thieno[2,3-d]pyrimidine core, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Strategic Approaches to the Thieno[2,3-d]pyrimidine Core
The synthesis of thieno[2,3-d]pyrimidines can be broadly categorized into two main strategies: the construction of the pyrimidine ring onto a pre-existing thiophene (the more common approach) and, conversely, the formation of the thiophene ring on a pyrimidine precursor.[3] Within these overarching strategies, several powerful named reactions and modern techniques have been employed to enhance efficiency and versatility.
dot graph "Synthetic_Strategies" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
ThienoPyrimidines [label="Thieno[2,3-d]pyrimidines", fillcolor="#FBBC05"]; FromThiophene [label="From Thiophene Precursors"]; FromPyrimidine [label="From Pyrimidine Precursors"]; MCR [label="Multicomponent Reactions (MCRs)"];
ThienoPyrimidines -> FromThiophene [len=1.5]; ThienoPyrimidines -> FromPyrimidine [len=1.5]; ThienoPyrimidines -> MCR [len=1.5];
Gewald [label="Gewald Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fiesselmann [label="Fiesselmann Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Pyrimidine Ring Cyclization"];
FromThiophene -> Gewald; FromThiophene -> Fiesselmann; Gewald -> Cyclization; Fiesselmann -> Cyclization; Cyclization -> ThienoPyrimidines [color="#EA4335"]; } dot
Figure 1: Overview of primary synthetic approaches to the thieno[2,3-d]pyrimidine scaffold.
Route 1: Annulation of a Pyrimidine Ring onto a Thiophene Precursor
This is arguably the most versatile and widely employed strategy, primarily due to the robustness of the initial thiophene-forming reactions. The general workflow involves the synthesis of a 2-aminothiophene, followed by cyclization to form the fused pyrimidine ring.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward entry into polysubstituted 2-aminothiophenes.[4] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base.[5]
dot graph "Gewald_Reaction_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Ketone/Aldehyde +\n α-Cyano Compound +\n Sulfur", shape=folder, fillcolor="#FBBC05"]; Gewald [label="Gewald Reaction\n(Base Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiophene [label="2-Aminothiophene\nIntermediate", shape=component]; Cyclization [label="Cyclization\n(e.g., Formamide, DMF-DMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Thieno[2,3-d]pyrimidine", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Gewald; Gewald -> Thiophene; Thiophene -> Cyclization; Cyclization -> Product; } dot
Figure 2: General workflow for thieno[2,3-d]pyrimidine synthesis via the Gewald reaction.
This protocol is a representative example for the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.[3][6]
-
Reaction Setup: To a 50 mL round-bottom flask, add tetrahydropyran-4-one (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (10 mL).
-
Base Addition: While stirring at room temperature, slowly add triethylamine (1.01 g, 10 mmol).
-
Reaction Monitoring: Continue stirring at room temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry to afford the 2-aminothiophene product.
The 2-aminothiophene intermediate is then cyclized to form the pyrimidine ring. A common method involves heating with formamide. To introduce diversity at the 4-position of the pyrimidine ring, a subsequent Dimroth rearrangement is often employed.[3][7]
This protocol describes the formation of N-substituted thieno[2,3-d]pyrimidin-4-amines.[3][6]
-
Amidine Formation: The 2-aminothiophene intermediate (4.25 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol) at 70°C under microwave irradiation (200 W) for 20 minutes to yield the N,N-dimethylmethanimidamide intermediate.
-
Dimroth Rearrangement: The crude amidine intermediate is then dissolved in acetic acid (10 mL) in a microwave tube, and the desired aniline (5.1 mmol) is added. The mixture is irradiated in a microwave synthesizer at 120°C (200 W) for 1 hour.
-
Isolation: After the reaction, the acetic acid is removed under reduced pressure, and the residue is purified by chromatography to yield the final thieno[2,3-d]pyrimidine product.
The Fiesselmann Thiophene Synthesis: An Alternative Route
The Fiesselmann synthesis provides an alternative method for preparing thiophenes, specifically 3-hydroxy-2-thiophenecarboxylic acid derivatives, from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[8] While less common than the Gewald reaction for this specific scaffold, it offers a different disconnection approach.
dot graph "Fiesselmann_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="α,β-Acetylenic Ester +\n Thioglycolic Acid Derivative", shape=folder, fillcolor="#FBBC05"]; Fiesselmann [label="Fiesselmann Synthesis\n(Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiophene [label="Substituted Thiophene\nIntermediate", shape=component]; Cyclization [label="Cyclization Steps", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Thieno[2,3-d]pyrimidine", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Fiesselmann; Fiesselmann -> Thiophene; Thiophene -> Cyclization; Cyclization -> Product; } dot
Figure 3: General workflow for thieno[2,3-d]pyrimidine synthesis via the Fiesselmann synthesis.
A general procedure involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.
-
Reaction Setup: To a solution of the α,β-acetylenic ester in a suitable solvent (e.g., ethanol), add an equimolar amount of the thioglycolic acid ester.
-
Base Addition: Slowly add a base, such as sodium ethoxide, to the mixture at a controlled temperature.
-
Reaction and Work-up: Stir the reaction until completion (monitored by TLC). The reaction is then quenched, and the thiophene product is isolated through extraction and purified by chromatography or recrystallization.
Route 2: Annulation of a Thiophene Ring onto a Pyrimidine Precursor
While less common, constructing the thiophene ring onto a pre-existing, functionalized pyrimidine is a viable strategy. This approach is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible from pyrimidine starting materials.
This protocol is a representative example starting from a 4-mercaptopyrimidine derivative.[3]
-
S-Alkylation: A 4-mercapto-2-methyl-sulfanyl-6-naphthalen-1-yl-pyrimidine-5-carbonitrile is reacted with ethyl chloroacetate in the presence of a base to afford the S-alkylated intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization under basic conditions to yield the 5-aminothieno[2,3-d]pyrimidine derivative.
Route 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a single step. For thieno[2,3-d]pyrimidines, MCRs can directly yield the fused heterocyclic system, bypassing the isolation of intermediates.
A one-pot synthesis has been devised for thieno[2,3-d]pyrimidin-4(3H)-ones from a ketone, ethyl cyanoacetate, formamide, and elemental sulfur.[9]
-
Reaction Mixture: In a reaction vessel, combine the ketone, ethyl cyanoacetate, formamide, and elemental sulfur.
-
Reaction Conditions: Heat the mixture under appropriate conditions (conventional heating or microwave irradiation) until the reaction is complete.
-
Isolation: The product is then isolated and purified from the reaction mixture.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Typical Yields | References |
| Gewald Reaction Pathway | Ketone/Aldehyde, α-Cyano Compound, Sulfur | High versatility, readily available starting materials, one-pot thiophene synthesis, well-established. | Can produce byproducts, requires subsequent cyclization step. | 50-95% (for the overall sequence) | [3][5][6] |
| Fiesselmann Synthesis Pathway | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Access to different substitution patterns, particularly 3-hydroxythiophenes. | Starting materials can be less accessible than for Gewald, multi-step process. | Variable, generally moderate to good. | [8][10] |
| From Pyrimidine Precursors | Substituted Pyrimidines | Useful for specific pyrimidine substitution patterns, direct access to the core. | Less general applicability, pyrimidine starting materials can be complex to synthesize. | Moderate to good. | [3] |
| Multicomponent Reactions (MCRs) | Ketone, Cyanoacetate, Formamide, Sulfur | High atom economy, operational simplicity, rapid access to the final core structure. | Can have a limited substrate scope, optimization of reaction conditions can be challenging. | Good to excellent. | [9] |
The Impact of Microwave-Assisted Synthesis
Across various synthetic routes, the use of microwave irradiation has demonstrated significant advantages.[3][6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[3] This is particularly evident in the cyclization and Dimroth rearrangement steps, where microwave heating provides rapid and uniform heating, leading to more efficient transformations.[3][6]
Conclusion
The synthesis of the thieno[2,3-d]pyrimidine core is a well-explored area of organic chemistry, with several robust and versatile methods at the disposal of the medicinal chemist. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The Gewald reaction followed by pyrimidine ring formation remains the most popular and flexible approach. However, for specific applications, synthesis from pyrimidine precursors or the efficiency of multicomponent reactions may offer superior alternatives. As the demand for novel thieno[2,3-d]pyrimidine-based therapeutics continues to grow, the continued innovation in these synthetic methodologies will be paramount to advancing the field of drug discovery.
References
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- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central.
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- Fiesselmann thiophene synthesis. Wikipedia.
- Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method...
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- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). PMC - NIH.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central.
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- Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
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A Comparative Guide to Assessing the Off-Target Effects of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine in Normal Human Cells
Introduction: The Imperative for Selectivity in Kinase Inhibitor Development
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine base adenine.[1][2] This structural similarity has made it a fertile ground for the development of kinase inhibitors, which often target the ATP-binding pocket of enzymes crucial for cellular signaling.[3] 4-Chloro-6-phenylthieno[2,3-d]pyrimidine is a representative of this class, designed to selectively inhibit specific kinases involved in pathological processes, particularly in oncology.[2][3][4] Derivatives of this scaffold have shown promise as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and STAT3, all of which are implicated in cancer progression.[4][5]
However, the very feature that makes these compounds potent—their interaction with the highly conserved ATP-binding site—also presents their greatest challenge: the risk of off-target effects.[6][7] Off-target binding, where a drug interacts with unintended proteins, can lead to unforeseen toxicities and adverse drug reactions, which are major causes of attrition in drug development.[6][8][9] Therefore, a rigorous assessment of a compound's activity in normal, non-malignant cells is not merely a regulatory hurdle but a fundamental step in building a comprehensive safety profile and ensuring the therapeutic viability of a new chemical entity.
This guide provides a comprehensive framework for assessing the off-target effects of this compound. We will compare its hypothetical performance against two benchmark compounds: a highly selective, well-characterized kinase inhibitor (Comparator A: Erlotinib, an EGFR inhibitor) and a known multi-kinase inhibitor with a broader off-target profile (Comparator B: Sunitinib). Through a series of robust, validated cellular assays, this guide will delineate a practical workflow for profiling cytotoxicity, pro-apoptotic activity, cell cycle disruption, and kinome-wide selectivity in relevant normal human cell lines.
Part 1: Strategic Framework for Off-Target Assessment
A successful off-target assessment strategy relies on a multi-pronged approach that moves from general cellular health to specific molecular interactions. The causality behind this experimental workflow is to first identify if there is a toxic effect at a cellular level, and then to dissect the potential mechanisms driving that effect.
Selection of In Vitro Models
The choice of normal cell lines is critical for contextualizing toxicity. We have selected two distinct, well-characterized human cell lines to represent different physiological systems:
-
IMR-90 (Human Fetal Lung Fibroblast): A non-immortalized, diploid cell line that serves as a robust model for general cytotoxicity in normal, differentiated tissue.
-
HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell model representing the vascular endothelium, a common site for off-target toxicities of kinase inhibitors (e.g., hypertension, hemorrhage).
Comparator Compound Rationale
-
Comparator A (Erlotinib): A selective EGFR inhibitor. It provides a benchmark for the level of cytotoxicity expected from a targeted, on-pathway effect in cells that may express low levels of the target kinase.
-
Comparator B (Sunitinib): A multi-kinase inhibitor (targeting VEGFRs, PDGFRs, c-KIT, etc.). It represents a compound with a known, broader off-target profile and serves as a positive control for significant off-target toxicity.
Experimental Workflow
The assessment follows a logical progression from broad phenotypic effects to specific molecular target engagement. This tiered approach ensures that resource-intensive analyses, like kinome profiling, are informed by initial cellular responses.
Caption: Tiered experimental workflow for off-target assessment.
Part 2: Comparative Data Analysis
This section presents illustrative data that one might expect from the described experimental workflow. These data are for demonstration purposes and highlight how to interpret and compare the results.
Cytotoxicity Profile in Normal Cells
The initial step is to determine the concentration at which the compounds induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity, is a highly sensitive and reliable method.[10][11] It is often preferred over tetrazolium-based assays (like MTT) which can be confounded by the reducing potential of some test compounds.[12]
Table 1: Comparative Cytotoxicity (IC50) in Normal Human Cell Lines
| Compound | IMR-90 IC50 (µM) | HUVEC IC50 (µM) | On-Target IC50 (e.g., EGFR, µM) | Therapeutic Window (IMR-90 IC50 / On-Target IC50) |
| This compound | 15.2 | 8.5 | 0.05 | 304 |
| Comparator A (Erlotinib) | > 50 | 25.8 | 0.02 | > 2500 |
| Comparator B (Sunitinib) | 5.1 | 2.3 | 0.01 (VEGFR2) | 510 |
Interpretation: The therapeutic window is a critical metric. A larger window suggests better selectivity. In this hypothetical data, this compound shows moderate cytotoxicity in normal cells, but its therapeutic window is narrower than the highly selective Comparator A. Its toxicity profile is, however, less pronounced than the broad-spectrum inhibitor, Comparator B. The lower IC50 in HUVECs suggests a potential liability related to the vascular system.
Induction of Apoptosis
To understand if cytotoxicity is due to a controlled, apoptotic process or a more damaging necrotic event, Annexin V and Propidium Iodide (PI) staining is employed.[13][14] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis, while PI enters cells with compromised membrane integrity, indicating late apoptosis or necrosis.[13][15]
Table 2: Apoptosis Induction at 24 hours (Treatment at 10 µM)
| Compound | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | HUVEC | 2.1 | 1.5 |
| This compound | HUVEC | 18.5 | 9.2 |
| Comparator A (Erlotinib) | HUVEC | 4.3 | 2.1 |
| Comparator B (Sunitinib) | HUVEC | 35.7 | 15.4 |
Interpretation: The test compound induces a notable increase in apoptosis in HUVECs at a concentration close to its IC50, a finding consistent with the cytotoxicity data. The mechanism of cell death appears to be primarily programmed apoptosis rather than immediate necrosis.
Cell Cycle Analysis
Disruption of the cell cycle is a common off-target effect of kinase inhibitors, as many kinases regulate cell cycle checkpoints (e.g., CDKs, Aurora kinases).[6] Flow cytometry analysis of cells stained with propidium iodide (PI), which binds stoichiometrically to DNA, allows for the quantification of cells in each phase (G0/G1, S, G2/M) of the cell cycle.[16][17]
Table 3: Cell Cycle Distribution in IMR-90 Cells at 24 hours (Treatment at 15 µM)
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| This compound | 25.1 | 18.9 | 56.0 |
| Comparator A (Erlotinib) | 62.1 | 22.5 | 15.4 |
| Comparator B (Sunitinib) | 40.2 | 15.3 | 44.5 |
Interpretation: A significant accumulation of cells in the G2/M phase is observed for the test compound. This is a classic indicator of potential off-target activity against kinases that regulate mitotic entry or progression, such as Aurora kinases or Polo-like kinases. This provides a specific, testable hypothesis for the mechanism of toxicity.
Kinome-Wide Selectivity Profile
To directly identify unintended kinase targets, a kinome-wide profiling assay is the gold standard.[18] These services, offered by companies like Reaction Biology or Pharmaron, typically use radiometric or TR-FRET-based assays to quantify the inhibitory activity of a compound against a large panel of recombinant human kinases (often >400).[19][20] The results are often visualized as a "tree spot" diagram.
Caption: Illustrative kinome scan result for the test compound.
Interpretation: The kinome scan provides molecular-level confirmation of the phenotypic observations. The compound strongly inhibits its intended target (EGFR, green). However, it also shows potent inhibition of Aurora Kinase A (AURKA) and Polo-Like Kinase 1 (PLK1) (red), both of which are critical regulators of the G2/M checkpoint. This finding directly corroborates the cell cycle arrest data and provides a clear mechanism for the observed cytotoxicity in normal proliferating cells. Moderate inhibition of SRC family kinases and CDK2 is also noted (yellow).
Part 3: Synthesis and Future Directions
The integrated data from this multi-tiered assessment provides a clear, evidence-based profile of this compound.
Key Findings (Hypothetical):
-
Potent On-Target Activity: The compound is a potent inhibitor of its intended target.
-
Defined Off-Target Cytotoxicity: It exhibits cytotoxicity against normal cells at concentrations approximately 300-fold higher than its on-target IC50. This effect is more pronounced in endothelial cells (HUVEC).
-
Mechanism of Toxicity Identified: The primary mechanism of off-target toxicity is the induction of G2/M cell cycle arrest, followed by apoptosis.
-
Specific Off-Target Kinases Pinpointed: Kinome profiling identifies AURKA and PLK1 as key off-target kinases responsible for the observed cell cycle disruption.
Strategic Implications:
-
Risk Assessment: The compound has a moderate therapeutic window. The specific G2/M arrest mechanism suggests that toxicity would be most pronounced in actively dividing normal tissues (e.g., gut epithelium, bone marrow, hair follicles). The HUVEC sensitivity flags a potential for vascular-related side effects.
-
Lead Optimization: This detailed off-target profile provides a roadmap for medicinal chemists. Structure-activity relationship (SAR) studies can now be designed to specifically reduce activity against AURKA and PLK1 while maintaining potency against the primary target.
-
Comparator Context: Compared to Erlotinib, our test compound is less selective. Compared to Sunitinib, it is more selective. This places it in an intermediate zone where its development would depend on the severity of the indication it is intended for and the potential for managing its predicted side effects.
Part 4: Detailed Experimental Protocols
Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is adapted from Promega Corporation technical literature.[10]
-
Cell Seeding: Seed IMR-90 or HUVEC cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound and comparators in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is based on standard methods for flow cytometric analysis of apoptosis.[13][14][15][21]
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the compounds at the desired concentration (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol is based on standard methods for DNA content analysis.[16][17][22][23]
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with compounds at the desired concentration (e.g., 15 µM) for 24 hours.
-
Cell Harvesting: Collect all cells (floating and adherent) and centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry using a linear scale for the fluorescence signal. Gate out doublets using pulse width/pulse area analysis.[23]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- Kinase Drug Discovery Services. Reaction Biology. [Link]
- Kinase Panel Profiling. Pharmaron. [Link]
- Assaying cell cycle status using flow cytometry.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
- Annexin V Stain Protocol. East Carolina University. [Link]
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- In silico off-target profiling for enhanced drug safety assessment.
- Screening Strategies for Off-Target Liability Prediction & ID Small-Molecule Pharmaceuticals. EurekAlert!. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]
- Direct, indirect and off-target effects of kinase inhibitors.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of ST
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed. [Link]
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition.
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A Researcher's Guide to the Reproducibility of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine Synthesis and Biological Findings
An In-depth Analysis of Published Synthetic Methodologies and a Critical Evaluation of Reported Bioactivities
For researchers and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities. Among its many derivatives, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine stands out as a crucial intermediate and a compound of interest in its own right. This guide provides a comprehensive comparison of the published findings on this molecule, with a focus on the reproducibility of its synthesis and a critical look at its reported biological activities. By presenting detailed experimental protocols, comparative data, and expert analysis, we aim to equip researchers with the necessary insights to confidently navigate the existing literature and inform their future work.
I. The Genesis of a Scaffold: The Original Synthesis
The foundational synthesis of this compound was first described in a 1989 publication by a Japanese research group. This seminal work laid the groundwork for subsequent explorations of this chemical space. The synthesis is a two-step process commencing with the construction of the 4-oxo-thieno[2,3-d]pyrimidine core, followed by chlorination.
A. Original Synthesis Protocol
The originally reported procedure involves the cyclization of a 2-acylaminothiophene-3-carboxamide derivative to form 4-oxo-6-phenylthieno[2,3-d]pyrimidine, which is then chlorinated using phosphoryl chloride (POCl₃) to yield the target compound.
Step 1: Synthesis of 4-oxo-6-phenylthieno[2,3-d]pyrimidine
A 2-acylaminothiophene-3-carboxamide derivative is cyclized in the presence of a base to yield the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
Step 2: Synthesis of this compound
The 4-oxo-6-phenylthieno[2,3-d]pyrimidine is refluxed with phosphoryl chloride to substitute the oxygen at the 4-position with a chlorine atom.
A Comparative Analysis of Synthetic Approaches
While the 1989 method provides a viable route to this compound, the field of organic synthesis is in a constant state of evolution. Over the years, researchers have developed alternative methods for constructing the thieno[2,3-d]pyrimidine core, often aiming for improved yields, milder reaction conditions, or greater substrate scope. A thorough examination of the literature reveals several key alternative strategies.
One notable alternative involves a one-pot reaction methodology. For instance, some procedures describe the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d]o[1][2]xazine-2,4(1H)-diones, aromatic aldehydes, and an amine. [3]While not a direct synthesis of the target compound, this approach offers a more convergent and potentially more efficient route to the core structure.
Another common strategy is the Gewald reaction, which is frequently employed for the initial construction of the substituted 2-aminothiophene ring, a key precursor. This is often followed by cyclization with various reagents to form the pyrimidine ring.
The table below provides a comparative overview of the original synthesis and a representative alternative approach.
| Parameter | Original Synthesis (1989) | Alternative One-Pot Synthesis |
| Starting Materials | 2-Acylaminothiophene-3-carboxamide | 2H-thieno[2,3-d]o[1][2]xazine-2,4(1H)-dione, Aldehyde, Amine |
| Key Reactions | Cyclization, Chlorination | One-pot condensation/cyclization |
| Reagents | Base, POCl₃ | Varies depending on specific protocol |
| Reported Yields | Not explicitly stated in abstract | Generally good to high (46-86%) [3] |
| Advantages | Established, foundational method | Potentially higher efficiency, fewer steps |
| Disadvantages | May involve harsh reagents (POCl₃) | May have limitations in substrate scope |
It is important to note that direct, head-to-head comparisons of yields and reproducibility are challenging due to variations in experimental conditions and reporting standards across different publications. However, the continued use and adaptation of the principles from the original synthesis in numerous subsequent studies suggest a reasonable degree of reproducibility for the fundamental transformations.
II. Biological Activity: A Murky Picture
The 1989 paper that first described the synthesis of this compound also reported its evaluation for antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. [4]Unfortunately, the publicly available abstract does not provide specific quantitative data, such as IC₅₀ or MIC values. This lack of concrete data makes a direct assessment of the reproducibility of these biological findings impossible.
Subsequent research on thieno[2,3-d]pyrimidine derivatives has revealed a broad spectrum of biological activities, including:
-
Anticancer: Many derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. [1][2][3][5][6][7][8]Some have shown potent activity, with IC₅₀ values in the low micromolar and even nanomolar range. The proposed mechanisms of action are diverse and include the inhibition of kinases such as VEGFR-2 and topoisomerase II. [2][5]* Enzyme Inhibition: The thieno[2,3-d]pyrimidine scaffold has been identified as a potent inhibitor of various enzymes, including d-dopachrome tautomerase (MIF2) and glycinamide ribonucleotide formyltransferase (GARFTase). [9][10]* Antimicrobial: Beyond the initial antifungal observations, other derivatives have been explored for their antibacterial and broader antifungal properties.
While the thieno[2,3-d]pyrimidine class of compounds is clearly bioactive, the specific contribution of the 4-chloro and 6-phenyl substituents of the target molecule to any of these activities is not well-documented in publicly accessible literature. The lack of detailed, reproducible biological data for this compound itself is a significant gap in the current understanding of this compound.
III. Experimental Protocols: A Guide for the Bench
To facilitate further research and independent verification, this section provides detailed, step-by-step methodologies for the key synthetic transformations discussed.
A. Synthesis of 4-oxo-6-phenylthieno[2,3-d]pyrimidine (Based on the Original Approach)
Protocol:
-
To a solution of the appropriate 2-acylaminothiophene-3-carboxamide in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent.
B. Synthesis of this compound (Chlorination)
Protocol:
-
Suspend 4-oxo-6-phenylthieno[2,3-d]pyrimidine in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) if necessary.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., chloroform, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
IV. Visualizing the Chemistry: Workflows and Pathways
To provide a clearer understanding of the chemical transformations and biological contexts, the following diagrams have been generated.
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Thieno[2,3-d]pyrimidines in Cancer Signaling
Caption: Inhibition of cancer signaling pathways by thieno[2,3-d]pyrimidines.
V. Conclusion and Future Directions
The synthesis of this compound, as first reported in 1989, appears to be a robust and reproducible method, as evidenced by its widespread use as a foundational strategy in the synthesis of numerous derivatives. However, a critical gap exists in the literature regarding the quantitative biological activity of this specific compound. The original report of its antifungal activity lacks the detailed data necessary for independent verification and comparison.
For researchers working with this molecule, it is crucial to:
-
Thoroughly characterize all intermediates and the final product using modern analytical techniques (NMR, MS, etc.) to ensure purity and confirm identity.
-
When reporting biological data, provide detailed experimental conditions and quantitative metrics (e.g., IC₅₀, MIC) to facilitate reproducibility and comparison across studies.
Future research should focus on a comprehensive biological evaluation of this compound to elucidate its specific activities and potential therapeutic applications. A direct, comparative study of different synthetic routes, with detailed analysis of yields, purity, and cost-effectiveness, would also be of great value to the scientific community. By adhering to rigorous standards of experimental execution and reporting, we can build a more reliable and reproducible foundation for the continued exploration of the promising thieno[2,3-d]pyrimidine scaffold.
VI. References
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Synthesis and Cytotoxic Activity of Some Novel Thieno[2,3-d:4,5-d']Dipyrimidine Derivatives. Unknown Source.
-
Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
-
Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. PubMed Central. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Pure Help Center. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
-
Antifungal activity of some plant extracts against Pyricularia Oryzae, the causal agent of rice blast disease. ResearchGate. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed Central. [Link]
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- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some Novel Thieno[2,3-d:4,5-d']Dipyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
A Comparative Analysis of Thieno[2,3-d]pyrimidine and Quinazoline-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, particularly in the realm of kinase inhibitor development, certain heterocyclic scaffolds have emerged as "privileged structures." These frameworks provide a versatile template for the design of potent and selective therapeutic agents. Among these, the quinazoline and thieno[2,3-d]pyrimidine cores have been extensively explored, leading to numerous clinical candidates and approved drugs. This guide offers a deep, comparative analysis of these two prominent scaffolds, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs. We will delve into their structural nuances, structure-activity relationships (SAR), and the practical implications for drug design, supported by experimental data and detailed protocols.
The Structural and Electronic Landscape: More Than Just a Simple Substitution
At first glance, the thieno[2,3-d]pyrimidine scaffold might appear to be a simple bioisosteric replacement for the benzene ring of a quinazoline. However, the substitution of a benzene ring with a thiophene ring introduces significant changes in the electronic and conformational properties of the molecule.
The quinazoline core is a bicyclic system where a pyrimidine ring is fused to a benzene ring. This fusion results in a planar, aromatic system with a delocalized π-electron system that extends over both rings. In contrast, the thieno[2,3-d]pyrimidine core consists of a pyrimidine ring fused to a thiophene ring. The presence of the sulfur atom in the thiophene ring introduces a higher degree of electron density and a different aromatic character compared to the benzene ring. This can lead to altered binding interactions with the target protein, as well as differences in physicochemical properties such as solubility and metabolic stability.
For instance, the sulfur atom in the thienopyrimidine ring can act as a hydrogen bond acceptor, a feature absent in the corresponding position of the quinazoline ring. This seemingly minor difference can have profound implications for the binding affinity and selectivity of the inhibitor.
A Head-to-Head Comparison: EGFR Inhibitors as a Case Study
To illustrate the practical differences between these two scaffolds, we will consider their application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in oncology. Both quinazoline and thieno[2,3-d]pyrimidine cores have been successfully utilized to develop potent EGFR inhibitors.
Structure-Activity Relationships (SAR)
The general pharmacophore for both quinazoline and thieno[2,3-d]pyrimidine-based EGFR inhibitors typically consists of the heterocyclic core, a hinge-binding motif at the 4-position, and a solubilizing group at the 6- or 7-position of the quinazoline ring or the corresponding positions on the thienopyrimidine core.
Quinazoline-Based EGFR Inhibitors:
-
4-Anilinoquinazoline Scaffold: This is the most common scaffold for EGFR inhibitors. The nitrogen atom at position 1 of the quinazoline ring and the N-H of the anilino group at position 4 form two crucial hydrogen bonds with the hinge region of the EGFR kinase domain.
-
Substitutions on the Anilino Ring: Small, electron-withdrawing groups at the 3-position of the anilino ring, such as chloro or cyano, generally enhance activity.
-
Substitutions on the Quinazoline Core: Methoxy groups at the 6- and 7-positions are often employed to improve solubility and cellular activity.
Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors:
-
Bioisosteric Replacement: The thieno[2,3-d]pyrimidine core acts as a bioisostere of the quinazoline core, maintaining the key hinge-binding interactions.
-
Impact of the Thiophene Ring: The sulfur atom can influence the overall conformation of the molecule and may engage in additional interactions with the protein. The electronic properties of the thiophene ring can also affect the pKa of the pyrimidine ring, which in turn can influence the binding affinity.
-
SAR Similarities and Differences: While many of the SAR principles from the quinazoline series translate to the thienopyrimidine series, subtle differences often emerge. For example, the optimal substitutions on the thiophene ring may differ from those on the benzene ring of the quinazoline scaffold to achieve similar potency and selectivity.
Comparative Performance Data
To provide a quantitative comparison, let's consider a hypothetical study comparing a quinazoline-based inhibitor (Compound QN-1) and a thieno[2,3-d]pyrimidine-based inhibitor (Compound TP-1) targeting wild-type EGFR.
| Parameter | Compound QN-1 (Quinazoline) | Compound TP-1 (Thieno[2,3-d]pyrimidine) |
| EGFR Kinase IC50 (nM) | 5.2 | 4.8 |
| Cellular Antiproliferative Activity (A431 cells, GI50, µM) | 0.8 | 0.6 |
| Aqueous Solubility (pH 7.4, µg/mL) | 15 | 25 |
| Microsomal Stability (t1/2, min) | 45 | 60 |
| CYP3A4 Inhibition (IC50, µM) | > 20 | > 20 |
As the data suggests, both scaffolds can yield highly potent inhibitors. In this hypothetical example, the thieno[2,3-d]pyrimidine-based inhibitor (TP-1) exhibits slightly better potency, cellular activity, solubility, and metabolic stability. This highlights the potential advantages of exploring the thienopyrimidine scaffold in drug discovery programs.
Experimental Protocols for Comparative Analysis
To ensure a robust and reliable comparison of inhibitors based on these two scaffolds, a standardized set of experiments is crucial. The following protocols provide a framework for such a comparative analysis.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase of interest.
Materials:
-
EGFR kinase (recombinant)
-
Eu-anti-GST antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Add 4 µL of a solution containing the EGFR kinase and the Eu-anti-GST antibody.
-
Add 4 µL of a solution containing the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to assess the antiproliferative effects of a compound.
Materials:
-
A431 cells (or other relevant cancer cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A diagram illustrating the relationship between the core scaffolds, their key properties, and the resulting biological outcomes.
Caption: A typical workflow for the comparative evaluation of quinazoline (QN) and thieno[2,3-d]pyrimidine (TP) based inhibitors.
Conclusion and Future Perspectives
Both quinazoline and thieno[2,3-d]pyrimidine scaffolds have proven to be exceptionally valuable in the development of targeted therapies, particularly kinase inhibitors. While they share a common pharmacophoric framework, the subtle yet significant differences in their electronic and physicochemical properties, arising from the replacement of a benzene ring with a thiophene ring, can have a profound impact on their biological activity, selectivity, and drug-like properties.
The choice between these two scaffolds is not always straightforward and should be guided by a thorough understanding of the target protein's active site and the desired properties of the final drug candidate. A head-to-head comparison, as outlined in this guide, is essential for making an informed decision. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, we can expect to see even more sophisticated and effective inhibitors based on these and other privileged scaffolds.
References
- Title: Quinazoline derivatives as anticancer agents: a review Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Thienopyrimidine inhibitors of epidermal growth factor receptor (EGFR) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: A review on recent advances of thieno[2,3-d]pyrimidine derivatives as anticancer agents Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Discovery of a novel and potent series of thieno[2,3-d]pyrimidine-based inhibitors of polo-like kinase 1 Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: The MTT Assay: A Tool for In Vitro Drug Screening Source: Methods in Molecular Biology URL:[Link]
A Senior Application Scientist's Guide to Validating the ADMET Properties of Novel Thieno[2,3-d]pyrimidine Compounds
Introduction: Beyond Potency—The Imperative of a Druggable Profile
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands out as a "privileged" structure.[1] Its resemblance to the native purine core allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[1] However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" to a clinical candidate is paved with challenges, with a significant portion of failures occurring due to poor pharmacokinetic and safety profiles.[2][3]
This is where the principles of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) become paramount. Integrating ADMET profiling early in the drug discovery process embodies the "fail early, fail cheap" strategy, enabling research teams to prioritize compounds with the highest probability of success and de-risk projects before significant resources are invested.[2][4] Undesirable ADMET properties are a primary cause of late-stage drug attrition.[5]
This guide provides a robust, field-proven framework for the initial ADMET validation of novel thieno[2,3-d]pyrimidine derivatives. We will move beyond simply listing protocols; instead, we will delve into the causality behind experimental choices, establish self-validating assay systems, and present a clear methodology for comparing novel compounds against established benchmarks.
The Initial Triad of ADMET Profiling: A Workflow for Decision Making
For early-stage lead optimization, a full ADMET panel can be resource-intensive. We advocate for a strategic, tiered approach starting with a core triad of assays that provide critical, actionable data on a compound's potential for oral bioavailability, its metabolic fate, and its inherent toxicity. This initial screen is designed to quickly identify liabilities that would preclude a compound from further development.
Caption: High-level workflow for initial ADMET screening of novel compounds.
Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Causality: Before a drug can act systemically, it must be absorbed. For orally administered drugs, this means crossing the intestinal epithelium. The PAMPA model is a cost-effective, high-throughput in vitro tool that predicts passive diffusion, a primary mechanism for drug absorption.[6][7] While it doesn't account for active transport or efflux, which a Caco-2 assay would, its simplicity makes it ideal for rapidly ranking a series of compounds in early discovery.[8] A compound that fails to show passive permeability is unlikely to be orally bioavailable unless it is a substrate for an active uptake transporter, which is a more complex hypothesis to pursue.
Experimental Protocol: PAMPA
This protocol is designed to be a self-validating system by including high and low permeability control compounds. This ensures the integrity of the artificial membrane and the reliability of the results for the test compounds.
-
Reagent Preparation:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[9]
-
Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4, containing 5% DMSO. This mimics physiological pH and ensures compound solubility.[7]
-
Test & Control Compounds: Prepare 10 mM stock solutions of test compounds (e.g., TH-001, TH-002) and controls (e.g., Testosterone for high permeability, Atenolol for low permeability) in 100% DMSO. From these, prepare 10 µM working solutions in the PBS/DMSO buffer.
-
-
Assay Procedure:
-
Membrane Coating: Using a multichannel pipette, dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate (e.g., Millipore MultiScreen-IP PAMPA plate). Be careful not to puncture the membrane.[7][9]
-
Acceptor Plate Preparation: Add 300 µL of the PBS/DMSO buffer to each well of the acceptor plate.[9]
-
Donor Plate Loading: Immediately after coating, add 150 µL of the 10 µM compound working solutions (test and control) to the donor plate wells.[7]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours in a chamber with high humidity to prevent evaporation.[9][10]
-
-
Quantification & Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant derived from plate geometry and incubation time.
-
Caption: Step-by-step experimental workflow for the PAMPA assay.
Metabolism: The Microsomal Stability Assay
Expertise & Causality: The liver is the body's primary metabolic engine, and enzymes within it, particularly the Cytochrome P450 (CYP) family, are responsible for clearing the majority of drugs.[11][12] A compound that is metabolized too quickly will have a short half-life and may never reach therapeutic concentrations. The liver microsomal stability assay uses a subcellular fraction of the liver that is rich in these metabolic enzymes to provide a reliable in vitro measure of a compound's metabolic fate.[12] This assay is a cornerstone of early DMPK screening, allowing for the rapid identification of metabolically labile compounds.[13][14]
Experimental Protocol: Microsomal Stability
This protocol includes a "-NADPH" control to distinguish between enzymatic degradation and chemical instability. Positive control compounds with known metabolic rates (e.g., Verapamil for high turnover, Warfarin for low turnover) are essential for validating the metabolic competency of the microsome batch.[15]
-
Reagent Preparation:
-
Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.[16]
-
Microsomes: Thaw human liver microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[11]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.[16]
-
Test & Control Compounds: Prepare 1 µM working solutions of the test and control compounds in the buffer.
-
-
Assay Procedure:
-
Pre-incubation: In a 96-well plate, combine the liver microsomes and the compound solution. Pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. For the "-NADPH" control wells, add buffer instead.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[12][17] The acetonitrile precipitates the proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
-
Quantification & Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Caption: Step-by-step experimental workflow for the microsomal stability assay.
Toxicity: The MTT Cell Viability Assay
Expertise & Causality: A compound's therapeutic potential is negated if it is broadly toxic to healthy cells. The MTT assay is a foundational, colorimetric method for assessing a compound's effect on cell viability.[18][19] It measures the metabolic activity of a cell population, specifically the activity of mitochondrial dehydrogenases.[18] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[20] A reduction in the purple signal indicates a loss of cell viability, providing a quantitative measure of cytotoxicity (IC50). This assay is crucial for flagging compounds that may have off-target toxicity issues.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a human cell line (e.g., HepG2, a liver-derived cell line relevant for hepatotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well.[21]
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cell" blank control.
-
Incubate the plate for 72 hours.[21]
-
-
MTT Incubation and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[18]
-
After the 72-hour treatment, remove the compound-containing medium.
-
Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[20]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[20]
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Analysis:
-
Read the absorbance of the plate on a spectrophotometer at a wavelength of 570-590 nm.[18]
-
Subtract the background absorbance from the "no cell" control.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these assays, consider the following hypothetical data for two novel thieno[2,3-d]pyrimidine compounds (TH-001 and TH-002) compared against a benchmark compound, an established kinase inhibitor with known ADMET properties.
Table 1: Comparative Permeability Data (PAMPA)
| Compound | Permeability Classification | Effective Permeability, Pₑ (10⁻⁶ cm/s) |
|---|---|---|
| TH-001 | High | 18.5 ± 1.2 |
| TH-002 | Low | 1.3 ± 0.4 |
| Benchmark | High | 15.2 ± 0.9 |
| Atenolol (Low Control) | Low | < 1.0 |
| Testosterone (High Control) | High | > 15.0 |
Table 2: Comparative Metabolic Stability Data (Human Liver Microsomes)
| Compound | Half-Life, t½ (min) | Intrinsic Clearance, CLᵢₙₜ (µL/min/mg) |
|---|---|---|
| TH-001 | 8.5 | 81.5 |
| TH-002 | > 60 | < 11.5 |
| Benchmark | 25.0 | 27.7 |
| Warfarin (Low Control) | > 60 | < 11.5 |
| Verapamil (High Control) | < 10 | > 70.0 |
Table 3: Comparative Cytotoxicity Data (MTT Assay, HepG2 cells)
| Compound | IC₅₀ (µM) |
|---|---|
| TH-001 | > 50 |
| TH-002 | 8.7 |
| Benchmark | 35.4 |
Interpretation and Strategic Decisions
-
TH-001: This compound displays an excellent permeability profile, comparable to the benchmark, suggesting good potential for oral absorption.[6] However, its metabolic stability is very poor, with a short half-life and high clearance. This suggests it would be rapidly eliminated in vivo, likely resulting in low exposure. While it is not cytotoxic, its metabolic liability makes it a poor candidate for progression without significant chemical modification to block the sites of metabolism.
-
TH-002: In contrast, TH-002 is highly stable metabolically, a very desirable trait.[17] Unfortunately, it exhibits low passive permeability, indicating it would be poorly absorbed. Furthermore, it shows significant cytotoxicity at a concentration that may be close to its efficacious dose, raising a safety flag. The combination of poor absorption and potential toxicity makes TH-002 a high-risk compound.
-
Decision Point: Based on this initial triad of assays, neither TH-001 nor TH-002 is an ideal candidate. However, the data provides clear direction for the medicinal chemistry team. The core scaffold of TH-001 is promising due to its good permeability and lack of toxicity. The next step would be to synthesize analogs of TH-001 with modifications designed to improve metabolic stability while retaining its favorable permeability.
This data-driven, iterative process of design, synthesis, and testing is the foundation of modern drug discovery, allowing for the efficient optimization of lead compounds with a balanced profile of potency, safety, and pharmacokinetics.
References
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences. [Link]
- In Vitro ADME Assays and Services.
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- In Vitro ADMET. Pharmidex. [Link]
- In vitro approaches to evaluate ADMET drug properties. PubMed. [Link]
- In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- pampa-permeability-assay.pdf. Technology Networks. [Link]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
- Microsomal Clearance/Stability Assay. Domainex. [Link]
- MTT (Assay protocol). protocols.io. [Link]
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
- What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. [Link]
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. Aragen. [Link]
- Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences. [Link]
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simul
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
For the diligent researcher engaged in the nuanced world of drug discovery and development, the synthesis and application of novel compounds like 4-Chloro-6-phenylthieno[2,3-d]pyrimidine are paramount. However, the lifecycle of such a potent molecule does not conclude upon the acquisition of experimental data. Instead, it extends to its safe and compliant disposal—a critical, yet often overlooked, aspect of laboratory science. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment. Our approach is rooted in the foundational principles of chemical safety and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification: Understanding the Intrinsic Risks
Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is essential. This compound, a chlorinated heterocyclic molecule, presents a multi-faceted risk profile that necessitates careful handling at every stage.
According to its PubChem entry (CID 708736), this compound is classified with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
These classifications underscore the necessity of robust personal protective equipment (PPE) and stringent handling protocols. The presence of a chlorine atom within the heterocyclic ring system places this compound in the category of halogenated organic compounds, which have specific disposal requirements under federal and local regulations.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
The Regulatory Landscape: Adherence to EPA's Resource Conservation and Recovery Act (RCRA)
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[2][3] As a toxic organic chemical, waste containing this compound is considered hazardous.
The core tenets of RCRA that apply to the disposal of this chemical include:
-
Waste Identification: You must determine if your waste is hazardous. Given the toxicity of this compound, any waste containing it will likely be classified as hazardous.
-
Generator Status: Your laboratory will be classified as a Very Small, Small, or Large Quantity Generator based on the amount of hazardous waste produced per month. This status determines the specific regulations you must follow for storage, handling, and disposal.
-
"Cradle-to-Grave" Management: Generators are responsible for the hazardous waste from its point of generation until its ultimate disposal.[3] This necessitates proper documentation, including the use of a hazardous waste manifest for off-site transportation.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from the laboratory bench to its final disposition.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound, either in its pure form or as waste, ensure you are wearing the appropriate PPE. Based on the known hazards, the following are mandatory:
-
Gloves: Nitrile or other chemically resistant gloves. Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should be done in a certified chemical fume hood.
Step 2: Segregation of Waste - A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal.
-
Designated Halogenated Waste Container: this compound waste must be collected in a designated container for halogenated organic waste .[4][5][6] These containers are typically labeled and color-coded for easy identification.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[4] The disposal methods for these two streams are different, and mixing them can lead to increased disposal costs and potential chemical incompatibilities.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriately labeled containers.
Step 3: Labeling and Storage - Ensuring Clarity and Safety
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste. Ensure secondary containment is in place to capture any potential leaks.
Step 4: Disposal Pathway - Incineration as the Preferred Method
Due to its chlorinated nature and organic structure, the recommended disposal method for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5]
-
High-Temperature Incineration: This process is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous organic constituents.[7]
-
Hydrogen Chloride Removal: Incinerators permitted to handle chlorinated waste are equipped with scrubbers to remove the hydrogen chloride (HCl) gas that is generated during combustion.[8][9] EPA regulations mandate that for wastes containing more than 0.5% chlorine, 99% of the hydrogen chloride must be removed from the exhaust gas.[8]
Step 5: Arranging for Pickup and Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Hazardous Waste Manifest: For off-site transportation, a hazardous waste manifest must be completed. This legal document tracks the waste from your laboratory to the TSDF. Your EHS office will typically handle the preparation of the manifest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the established protocols for handling and disposal, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facility.
References
- Temple University Environmental Health and Radiation Safety.
- University of Wuppertal.
- Bucknell University.
- Braun Research Group, University of Illinois Urbana-Champaign.
- University of Barcelona.
- U.S. Environmental Protection Agency.
- Oppelt, E. T. (1987). Incineration of Hazardous Waste: A Critical Review.
- U.S. Environmental Protection Agency.
- National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. 3, Regulation of Waste Incineration.
- Pan, L., et al. (2014). Incineration as the way of hazardous waste destruction in vinyl chloride production.
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- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- Le, T. H., et al. (2020). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
- EcoOnline. RCRA Hazardous Wastes. [Link]
- U.S. Environmental Protection Agency.
- Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? [Link]
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- Schmalz, C., et al. (2021). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology, 55(11), 7485–7494.
- Tkachenko, O. P., et al. (2021). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds.
- Singh, R., & Sharma, P. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
As researchers and scientists at the forefront of drug discovery, our work with novel heterocyclic compounds like 4-Chloro-6-phenylthieno[2,3-d]pyrimidine is pivotal. This thienopyrimidine derivative represents a scaffold of significant interest, with related structures showing a range of biological activities.[1][2] However, the potential for therapeutic innovation is intrinsically linked to our ability to handle these potent compounds with the utmost care and precision. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Structure
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is non-negotiable. Based on its chemical structure and available data for similar compounds, a comprehensive hazard profile has been established.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:
-
Harmful if swallowed: Acute Toxicity, Oral.
-
Harmful in contact with skin: Acute Toxicity, Dermal.
-
Causes skin irritation: Skin Corrosion/Irritation.
-
Causes serious eye irritation: Serious Eye Damage/Eye Irritation.
-
Harmful if inhaled: Acute Toxicity, Inhalation.
The causality behind these classifications lies in the reactivity of the chlorinated pyrimidine ring and the overall lipophilicity of the molecule, which can facilitate its absorption through the skin and mucous membranes.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against accidental splashes. A full-face shield should be worn over the goggles, especially during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. It is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times for chlorinated heterocyclic compounds.[4][5][6] Always inspect gloves for any signs of degradation before use and double-gloving is recommended. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn at all times and be fully buttoned. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential to provide an additional barrier. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for exceeding exposure limits, a properly fitted NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: A Step-by-Step Approach to Safety
A systematic workflow is critical to minimizing exposure and preventing accidents. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling from Receipt to Disposal
-
Preparation and Engineering Controls:
-
Before handling, ensure a chemical fume hood is certified and functioning correctly.
-
Confirm that an eyewash station and safety shower are readily accessible and unobstructed.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling Procedures:
-
Weighing: All weighing of the solid compound must be performed inside a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving and Transfers: All solutions should be prepared and transferred within the fume hood. Use a funnel for transferring liquids to minimize the risk of spills.
-
Reactions: Set up all reactions involving this compound within the fume hood. Ensure that the apparatus is secure and that any potential for splashes is contained.
-
-
Spill Management:
-
In the event of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures.
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and correct response is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][10][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[8][10][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10] |
Disposal Plan: Responsible Stewardship
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weighing boats, and absorbent materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these protocols, you can confidently and safely work with this compound, fostering a secure environment for groundbreaking research.
References
- PubChem. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]
- Pesticide Environmental Stewardship. First Aid. [Link]
- ResearchGate.
- United States Environmental Protection Agency. First Aid in Case of Pesticide Exposure. [Link]
- National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
- ResearchGate.
- University of Florida. First Aid for Pesticide Exposure. [Link]
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
- Penn State Extension. First Aid for Pesticide Poisoning. [Link]
- Gloves By Web. Gloves Chemical Resistance Chart. [Link]
- ResearchGate.
- World Journal of Pharmaceutical Research.
- University of California, San Diego. Chemical Resistance Guide. [Link]
- Chemsrc. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
